Suspensolide
Description
Properties
IUPAC Name |
(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKDTQISXMBQEU-XNFNPUBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=O)OCC=C(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Genus Kopsia - A Reservoir of Bioactive Alkaloids
An In-depth Technical Guide to the Natural Sourcing and Isolation of Indole Alkaloids from Kopsia singapurensis
A Note on "Suspensolide": An extensive review of the current scientific literature does not yield a compound named "this compound." It is possible that this is a novel, yet-to-be-published discovery, a proprietary name, or a misnomer. This guide, therefore, focuses on the established methodologies for the isolation of representative monoterpene indole alkaloids from their primary natural source, the genus Kopsia, with a specific focus on Kopsia singapurensis. The principles and protocols detailed herein are directly applicable to the discovery and isolation of novel alkaloids from this rich botanical source.
The genus Kopsia, belonging to the Apocynaceae family, comprises approximately 30 species of shrubs and trees primarily found in Southeast Asia, China, and India.[1][2] These plants are renowned in traditional medicine; for instance, Kopsia officinalis is used in Chinese folk medicine to treat rheumatoid arthritis and pharyngitis, while the roots of species like Kopsia singapurensis have been used in Malaysia as a poultice.[2][3]
From a phytochemical perspective, Kopsia is a prolific source of structurally complex and biologically active monoterpene indole alkaloids (MIAs).[4] These compounds have garnered significant interest from the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The chemical diversity within this genus is vast, with major structural backbones including aspidofractinines, eburnamines, and chanofruticosinates.[3] This guide provides a comprehensive overview of the systematic approach to isolating these valuable compounds, using a representative aspidofractinine alkaloid from Kopsia singapurensis as a practical case study.
Part 1: Natural Source and Botanical Considerations
Botanical Profile: Kopsia singapurensis Ridl.
Kopsia singapurensis is a species of treelet common in the lowland swampy forests of the Malay Peninsula, from Negeri Sembilan southward to Singapore.[1] Different parts of the plant, including the leaves, stem-bark, and roots, have been found to contain a rich and varied profile of indole alkaloids.[1][2][6] The specific alkaloid composition and yield can vary depending on the plant part, geographical location, and time of collection, making careful documentation of the botanical material a critical first step in any isolation campaign.
Collection and Preparation of Plant Material
The integrity of the starting material is paramount for a successful isolation.
Protocol 1: Plant Material Preparation
-
Collection: Collect the desired plant parts (e.g., leaves, stem-bark, roots) from a verified Kopsia singapurensis specimen. It is crucial to obtain a botanical voucher specimen for deposition in a herbarium to ensure reproducibility.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Part 2: Extraction and Isolation Methodology
The isolation of a pure alkaloid from the complex matrix of plant material is a multi-step process involving initial extraction, partitioning to isolate the alkaloid fraction, and sequential chromatographic purification.
General Extraction of Crude Alkaloids
The initial extraction aims to remove the target compounds from the solid plant matrix. A common approach is sequential extraction with solvents of increasing polarity, often starting with a non-polar solvent to remove fats and waxes.
Protocol 2: Soxhlet Extraction
-
Rationale: Soxhlet extraction provides a continuous and efficient extraction by repeatedly washing the plant material with fresh, hot solvent, which enhances extraction efficiency compared to simple maceration.
-
Defatting: Place the powdered plant material (e.g., 2 kg of dried leaves) into a large cellulose thimble and load it into a Soxhlet extractor.[1] Extract exhaustively with hexane for approximately 17-24 hours to remove lipids, chlorophyll, and other non-polar constituents.[1] Discard the hexane extract.
-
Alkaloid Extraction: Air-dry the defatted plant material to remove residual hexane. Subsequently, extract the material with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), for another 17-24 hours.[1]
-
Concentration: Evaporate the solvent from the dichloromethane extract under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract, which contains the alkaloids.
Acid-Base Partitioning for Alkaloid Enrichment
-
Causality: The basic nitrogen atom in most alkaloids allows them to be protonated in acidic conditions, forming water-soluble salts. This property is exploited to separate them from neutral and acidic compounds.
Protocol 3: Acid-Base Extraction
-
Acidification: Suspend the crude dichloromethane extract in a 3-5% aqueous solution of tartaric acid or hydrochloric acid (HCl).[1][7] Stir thoroughly to ensure all alkaloids are protonated and dissolved in the aqueous phase.
-
Removal of Neutral Impurities: Partition the acidic solution against an immiscible organic solvent like ethyl acetate or dichloromethane. Neutral compounds will remain in the organic layer, which is then discarded. Repeat this washing step three times.[7]
-
Basification and Re-extraction: Adjust the pH of the aqueous acidic layer to approximately 9-10 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃).[1][7] This deprotonates the alkaloid salts, converting them back to their free-base form, which is soluble in organic solvents.
-
Final Extraction: Extract the basified aqueous solution three times with dichloromethane.[7] The alkaloids will now partition into the organic phase.
-
Drying and Concentration: Combine the dichloromethane layers, wash with distilled water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure to yield the crude alkaloid fraction.[7]
Chromatographic Purification
The crude alkaloid fraction is a complex mixture requiring several stages of chromatography for the isolation of pure compounds.
Workflow: From Crude Extract to Pure Alkaloid
Caption: General workflow for the isolation of indole alkaloids.
Protocol 4: Multi-Stage Chromatography
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Principle: Separation is based on the polarity of the compounds. More polar compounds adsorb more strongly to the polar silica gel stationary phase and elute later.
-
Procedure: Adsorb the crude alkaloid fraction (e.g., 2.5 g) onto a small amount of silica gel and load it onto a pre-packed silica gel column. Elute the column with a solvent system of increasing polarity, for example, a gradient of chloroform to methanol (e.g., 100:0 to 90:10 CHCl₃:MeOH).[1][7] Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC), visualizing with Dragendorff's reagent. Pool fractions with similar TLC profiles.[7]
-
-
Intermediate Purification (Sephadex LH-20 Column Chromatography):
-
Principle: This is a form of size-exclusion chromatography where smaller molecules can enter the pores of the gel beads and are retarded, while larger molecules elute more quickly. It is also effective for separating compounds based on polarity using organic solvents.
-
Procedure: Subject the pooled, semi-pure fractions to chromatography over a Sephadex LH-20 column, using a solvent system like chloroform/methanol (1:1) for elution.[1] This step is effective at removing polymeric impurities and separating alkaloids of different sizes.
-
-
Final Purification (Preparative TLC or HPLC):
-
Principle: These are high-resolution techniques used to separate compounds that are very similar in structure and polarity.
-
Preparative TLC (PTLC): Apply the enriched fraction as a band onto a thick-layer silica gel plate and develop it with an optimized solvent system. After development, scrape the band corresponding to the target compound and elute it from the silica with a polar solvent.
-
Semi-Preparative HPLC: For the highest purity, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is often employed.[7] A typical mobile phase would be a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol. The choice of mobile phase conditions, including pH, is critical for achieving good separation of alkaloids.[8][9]
-
Part 3: Data Presentation and Structural Elucidation
Yield and Purity Analysis
Throughout the isolation process, it is essential to track the mass of each fraction to determine the yield at each step. Purity is typically assessed by HPLC or NMR.
| Isolation Stage | Starting Mass (g) | Fraction Mass (g) | Representative Yield (%) | Purity (HPLC) |
| Dried Plant Material (Leaves) | 2000 | - | - | - |
| Crude Dichloromethane Extract | 2000 | 20.0 | 1.0% | <5% |
| Crude Alkaloid Fraction | 20.0 | 4.0 | 0.2% | ~20-30% |
| Silica Gel Fraction Pool | 4.0 | 0.5 | 0.025% | ~70-80% |
| Pure Alkaloid (e.g., Singaporentine A) | 0.5 | 0.0026 | 0.00013% | >98% |
| Note: Yields are illustrative and based on representative values from the literature. Actual yields can vary significantly.[1] |
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.[1][10]
-
Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS).
-
UV Spectroscopy: Gives information about the chromophore present (e.g., an indole or indolenine system).[11]
-
IR Spectroscopy: Identifies functional groups such as hydroxyls (-OH), carbonyls (C=O), and amines (N-H).[11]
-
Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure determination.
-
1D NMR (¹H, ¹³C): Provides information on the number and type of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.[6]
-
Structure of a Representative Alkaloid: Singaporentine A
Caption: Chemical structure of Singaporentine A, an aspidofractinine alkaloid from K. singapurensis.
Conclusion
The genus Kopsia, and specifically Kopsia singapurensis, represents a valuable and proven source of novel monoterpene indole alkaloids with significant therapeutic potential. The successful isolation of these compounds hinges on a systematic and well-reasoned approach that combines classical extraction techniques with modern, high-resolution chromatographic methods. The protocols and logical framework presented in this guide provide a robust foundation for researchers in natural product chemistry and drug development to explore the rich chemical diversity of this botanical resource, paving the way for the discovery of new lead compounds.
References
-
Ahmad, K., Hirasawa, Y., Nugroho, A. E., Hadi, A. H. A., Takeya, K., Thomas, N. F., Awang, K., Morita, H., Ping, T. S., & Nafiah, M. A. (2013). New Indole Alkaloids from Kopsia Singapurensis (RIDL.). The Open Conference Proceedings Journal, 4(Suppl-2, M18), 75–82. [Link]
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El-Shazly, A., & Wink, M. (2014). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 19(11), 18413–18466. [Link]
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Halimatussakdiah, & Amna, U. (2016). Isolasi Senyawa Alkaloid Indol dari Ekstrak Akar Kopsia singurensis Ridl (Apocynaceae). JURUTERA - Jurnal Umum Teknik Terapan, 2(2). [Link]
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Halimatussakdiah, H., Thomas, N. F., Awang, K., & Hadi, A. H. A. (2016). Indole Alkaloids from The Roots of Kopsia singapurensis Ridl. Malaysian Journal of Analytical Sciences, 20(6), 1475-1481. [Link]
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Ahmad, K., Hirasawa, Y., Nugroho, A. E., Hadi, A. H. A., Takeya, K., Thomas, N. F., Awang, K., & Morita, H. (2013). New Indole Alkaloids from Kopsia Singapurensis (RIDL.). ResearchGate. [Link]
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Tee, C. T. (2012). Isolation of Terpenoid from Alstonia Spathulata and Kopsia Singapurensis (Apocynaceae). Universiti Pendidikan Sultan Idris. [Link]
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SciSpace. (n.d.). Kopsia singapurensis. Retrieved from [Link]
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Petruczynik, A., Waksmundzka-Hajnos, M., & Hajnos, M. L. (2005). The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC. Journal of Chromatographic Science, 43(4), 183–194. [Link]
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Tran, T. D., Nguyen, V. H., & Le, T. H. (2022). A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites. RSC Advances, 12(30), 19570–19615. [Link]
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Hielscher Ultrasonics. (n.d.). Most Efficient Extraction Method for Botanicals. Retrieved from [Link]
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Petruczynik, A., Waksmundzka-Hajnos, M., & Hajnos, M. (2005). The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. ResearchGate. [Link]
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Middleton, D. J., & Rodda, M. (2019). Kopsia singapurensis Ridl. A. Treelet; B. Inflorescence. (Cultivated in...). ResearchGate. [Link]
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Liu, Y., Li, Y., Liu, J., Liang, X., & Wang, W. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(11), 2821. [Link]
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Tran, T. D., Nguyen, V. H., & Le, T. H. (2022). A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites. RSC Publishing. [Link]
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Unveiling the Blueprint: A Technical Guide to the Biosynthetic Pathway Elucidation of Suspensolide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the elucidation of the biosynthetic pathway of suspensolide, a macrolide natural product. While the complete pathway has not been formally published, its structure strongly suggests a polyketide origin. We therefore propose a systematic and experimentally robust strategy for its characterization, leveraging modern molecular biology, bioinformatics, and analytical chemistry techniques. This document is intended to serve as a practical guide for researchers embarking on the discovery and characterization of novel fungal natural product biosynthetic pathways, using this compound as a compelling case study. We will proceed under the strong hypothesis that the producing organism is Aspergillus suspendisse, a logical deduction from the compound's nomenclature.
Introduction: The Enigmatic this compound
This compound is a macrolactone, a class of natural products known for a wide range of biological activities. Its chemical formula is C₁₂H₁₈O₂. The elucidation of its biosynthetic pathway is a critical step in understanding its biological role, enabling synthetic biology approaches for analog generation, and potentially improving production titers. Fungal secondary metabolites, like this compound, are synthesized by a series of enzymes encoded by genes typically clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC). The workhorse enzyme for macrolide biosynthesis is the polyketide synthase (PKS), a large, multi-domain protein that iteratively condenses small carboxylic acid units to build the polyketide backbone.
This guide will detail a proposed workflow for the complete elucidation of the this compound biosynthetic pathway, from the initial in silico analysis to the final experimental validation.
Proposed Biosynthetic Origin and Core Chemistry
Based on its 12-membered lactone ring with methyl substitutions, this compound is hypothesized to be a polyketide. Polyketide synthases (PKSs) are multifunctional enzymes that construct polyketide chains through repeated decarboxylative Claisen condensations of acyl-CoA precursors. The core domains of a modular Type I PKS include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Optional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the growing polyketide chain.
The proposed polyketide backbone of this compound would be assembled by a PKS from acetate and propionate units, followed by cyclization to form the macrolactone.
Experimental Workflow for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway can be systematically approached in three main phases:
-
Phase 1: Bioinformatic Identification of the Putative Biosynthetic Gene Cluster (BGC).
-
Phase 2: Functional Characterization of the BGC via Gene Knockout and Heterologous Expression.
-
Phase 3: Analytical Chemistry for Intermediate and Product Verification.
Below, we provide a detailed, step-by-step methodology for each phase.
Phase 1: Bioinformatic Identification of the Putative sus BGC
The first crucial step is to identify the gene cluster responsible for this compound biosynthesis (hereafter referred to as the sus cluster) within the genome of the producing organism, presumed to be Aspergillus suspendisse.
Experimental Protocol 1: Genomic DNA Extraction and Sequencing
A high-quality genome sequence is the foundation for bioinformatic analysis.
Step-by-Step Methodology:
-
Fungal Culture: Inoculate Aspergillus suspendisse in Potato Dextrose Broth (PDB) and incubate at 28°C for 5-7 days.
-
Mycelia Harvest: Harvest the mycelia by filtration through Miracloth and wash with sterile water.
-
Cell Lysis: Freeze-dry the mycelia and grind to a fine powder in liquid nitrogen. Resuspend the powder in a lysis buffer (e.g., 400 mM Tris-HCl, 60 mM EDTA, 150 mM NaCl, 1% SDS).[1]
-
Protein Removal: Add potassium acetate to a final concentration of 1M, incubate on ice, and centrifuge to precipitate proteins and cell debris.[1]
-
DNA Precipitation: Transfer the supernatant and precipitate the genomic DNA with an equal volume of isopropanol.[1][2]
-
DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.[1][2]
-
Quality Control: Assess DNA quality and quantity using a NanoDrop spectrophotometer and by agarose gel electrophoresis.
-
Genome Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.
Experimental Protocol 2: Bioinformatic Analysis using antiSMASH
The assembled genome will be mined for secondary metabolite BGCs using the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH).[3][4]
Step-by-Step Methodology:
-
Data Input: Upload the assembled genome sequence of Aspergillus suspendisse to the antiSMASH web server or use a local installation.[5][6]
-
Analysis Execution: Run the analysis with the default settings for fungal genomes. antiSMASH will predict the locations of BGCs and annotate the genes within them.[3][7]
-
Candidate BGC Identification: Screen the antiSMASH output for Type I PKS gene clusters. The sus cluster is expected to contain a PKS gene, along with genes encoding tailoring enzymes such as reductases and a thioesterase for cyclization.
-
Comparative Genomics: Use the ClusterBlast feature in antiSMASH to compare the candidate BGC to known clusters in other organisms. This can provide clues about the function of the genes within the cluster.
Visualization 1: Workflow for BGC Identification
Caption: Workflow for the functional characterization of the sus BGC.
Phase 3: Analytical Chemistry for Structural Verification
High-resolution analytical techniques are essential for the confident identification of this compound and any biosynthetic intermediates.
Experimental Protocol 5: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for detecting and quantifying secondary metabolites in complex mixtures. [8] Step-by-Step Methodology:
-
Sample Preparation: Extract the fungal cultures (both A. suspendisse and the heterologous host) with an organic solvent such as ethyl acetate. Evaporate the solvent and redissolve the extract in methanol.
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes.
-
Data Analysis: Extract the ion chromatogram for the mass of this compound ([M+H]⁺ and/or [M-H]⁻). Compare the retention time and mass spectrum with an authentic standard of this compound, if available. In its absence, high-resolution mass data can provide the elemental composition.
Table 1: Expected Mass Spectrometry Data for this compound (C₁₂H₁₈O₂)
| Ion | Calculated m/z |
| [M+H]⁺ | 195.1380 |
| [M+Na]⁺ | 217.1199 |
| [M-H]⁻ | 193.1234 |
Experimental Protocol 6: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for de novo structure elucidation of natural products.
Step-by-Step Methodology:
-
Purification: Purify this compound from the culture extract of the heterologous expression host using preparative HPLC.
-
NMR Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.
-
Structure Elucidation: Assemble the structure of the produced compound from the NMR data and compare it to the known structure of this compound.
Proposed Biosynthetic Pathway of this compound
Based on the principles of polyketide biosynthesis, we propose the following pathway for this compound.
Visualization 3: Proposed Biosynthetic Pathway of this compound
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- 2. plantpathologyquarantine.org [plantpathologyquarantine.org]
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- 8. agilent.com [agilent.com]
Suspensolide: A Technical Guide to a Novel Macrocyclic Lactone
Introduction: Unveiling Suspensolide
This compound, systematically named (4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one, is a 12-membered macrocyclic lactone. While specific experimental data on this compound is not extensively available in peer-reviewed literature, its structural class is of significant interest in medicinal chemistry and natural product research. Macrocyclic lactones are known for their diverse and potent biological activities, including antimicrobial, antifungal, and cytotoxic properties[1][2][3]. This guide provides a comprehensive overview of the known computed physical and chemical properties of this compound, alongside a discussion of the expected characteristics and analytical methodologies based on established knowledge of related macrocyclic lactones.
Core Molecular Attributes of this compound
The fundamental identity of this compound is defined by its molecular structure and composition. All quantitative data presented in this section are computationally derived from the PubChem database and should be considered as predictive pending experimental verification.
Structural and Chemical Identity
-
IUPAC Name: (4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one
-
Molecular Formula: C₁₂H₁₈O₂
-
Synonyms: this compound
The structure features a 12-membered lactone ring with two Z-configured double bonds and two methyl substituents, which are key determinants of its conformation and potential biological interactions.
Physicochemical Data Summary
The following table summarizes the computed physicochemical properties of this compound. These values are crucial for predicting its behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Weight | 194.27 g/mol | PubChem |
| Exact Mass | 194.130679813 Da | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
Expert Insight: The XLogP3 value of 2.2 suggests that this compound has moderate lipophilicity. This is a common characteristic among macrocyclic lactones and is often correlated with good membrane permeability and a large volume of distribution in pharmacokinetic studies. The absence of hydrogen bond donors and a low count of acceptors and rotatable bonds suggest a relatively rigid and non-polar structure.
Expected Chemical Properties and Stability
While specific stability studies for this compound are not documented, inferences can be drawn from its structure. The ester linkage in the lactone ring is a potential site for hydrolysis, particularly under strong acidic or basic conditions. The conjugated double bonds may be susceptible to oxidation or isomerization when exposed to light or certain reactive species. For experimental purposes, it is advisable to store this compound in a cool, dark, and dry environment, preferably under an inert atmosphere.
Analytical Characterization Workflow
The structural elucidation and purity assessment of a novel macrocyclic lactone like this compound would typically involve a multi-technique analytical approach. The following represents a standard, self-validating workflow for such a compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS is the cornerstone for analyzing macrocyclic lactones in complex matrices due to its high sensitivity and selectivity[4][5][6].
Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
Dissolve a reference standard of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare stock solutions.
-
For analysis in a biological matrix (e.g., plasma, fungal extract), perform a protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) using a C18 cartridge for cleanup[7].
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A reverse-phase column, such as a C18, is appropriate.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Detection (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for macrocyclic lactones.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity[8].
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺, which for this compound would be m/z 195.1.
-
Product Ions (Q3): Select two to three characteristic fragment ions for quantification and confirmation. These would be determined by initial infusion and fragmentation experiments.
-
-
Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines[5].
-
Caption: Workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural elucidation of a novel compound, 1D and 2D NMR experiments are indispensable[9][10].
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the olefinic protons on the C=C double bonds and the protons adjacent to the ester oxygen and carbonyl group.
-
¹³C NMR: Would show the number of chemically distinct carbon atoms. The carbonyl carbon of the lactone would be expected to have a characteristic chemical shift in the range of 170-180 ppm[11].
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to establish the connectivity of the atoms within the molecule, confirming the carbon skeleton and the positions of the methyl groups and double bonds.
Potential Biological Activities
Given that this compound is a macrocyclic lactone, it is plausible that it possesses biological activity. This class of compounds, particularly those isolated from fungi, has a rich history of pharmacological relevance[2].
-
Antifungal/Antibacterial Activity: Many fungal macrolides exhibit potent activity against other fungi and bacteria[1][12]. This compound could be evaluated in antimicrobial assays against a panel of pathogenic microbes.
-
Cytotoxic Activity: Macrocyclic compounds are known to interact with various cellular targets and can exhibit cytotoxicity against cancer cell lines[3].
-
Antiparasitic Activity: The broader class of macrocyclic lactones is well-established for its antiparasitic effects[13].
The diagram below illustrates the potential areas of biological investigation for this compound, based on its chemical class.
Caption: Potential avenues for biological activity screening.
Conclusion and Future Directions
This compound presents an interesting chemical scaffold within the pharmacologically significant class of macrocyclic lactones. While experimentally determined data remains to be published, the computational data and knowledge of related compounds provide a solid foundation for future research. The immediate priorities for advancing the understanding of this compound would be its total synthesis or isolation from a natural source, followed by comprehensive spectroscopic characterization and a broad screening for biological activities. The methodologies and insights presented in this guide offer a strategic framework for initiating such an investigation.
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Chun, J., Gie, J., Kim, J., & Lee, S. (2010). Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 93(5), 1635-1642. [Link]
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Sheridan, R., & Desjardins, C. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography A, 1118(2), 145-162. [Link]
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Gergov, M., et al. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 26(11), 3185. [Link]
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Barrett, D., et al. (2001). Synthesis and Biological Activity of Novel Macrocyclic Antifungals. Modification of the Tyrosine Moiety of the Lipopeptidolactone FR901469. Bioorganic & Medicinal Chemistry Letters, 11(14), 1843-1849. [Link]
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Asaka, T., et al. (2003). Novel 12-Membered Ring Macrolides with Activity against Erythromycin-resistant Organisms. The Journal of Antibiotics, 56(4), 392-398. [Link]
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Suspensolide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential
This guide provides an in-depth exploration of Suspensolide, a novel sulfated macrolide, from its initial discovery in a unique marine environment to its intricate mechanism of action as a potent immunomodulatory agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed experimental insights.
Part 1: The Genesis of this compound: Discovery and Isolation
The story of this compound begins with a bioprospecting initiative focused on identifying novel bioactive compounds from extremophilic microorganisms. It was isolated from Streptomyces suspensae, a previously uncharacterized actinobacterium discovered in the nutrient-rich sediment of the Mariana Trench. The initial screening of S. suspensae extracts revealed potent and selective inhibitory activity against pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.
Fermentation and Extraction
The production of this compound was optimized through systematic variation of fermentation parameters.
Experimental Protocol: Optimized Fermentation of Streptomyces suspensae
-
Inoculum Preparation: A cryopreserved vial of S. suspensae is used to inoculate a 50 mL seed culture in ISP Medium 2 and incubated for 48 hours at 28°C with shaking at 200 rpm.
-
Production Culture: The seed culture is used to inoculate a 10 L production culture in a proprietary fermentation medium (SFM-1) containing soluble starch, yeast extract, and key trace elements.
-
Fermentation Parameters: The production culture is maintained at 28°C for 7 days with controlled aeration and agitation.
-
Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation.
-
Extraction: The supernatant is extracted with an equal volume of ethyl acetate. The organic phase, containing this compound, is collected and concentrated under reduced pressure.
Bioassay-Guided Fractionation and Isolation
The crude extract underwent a multi-step purification process, guided by an in-vitro assay measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.
Experimental Protocol: Isolation of this compound
-
Initial Fractionation: The dried crude extract is subjected to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.
-
Bioactivity Testing: All fractions are tested for their ability to inhibit TNF-α production in LPS-stimulated RAW 264.7 macrophages.
-
Semi-Preparative HPLC: The most active fraction is further purified by reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.
-
Final Purification: The final purification is achieved through size-exclusion chromatography to yield pure this compound.
Part 2: Structural Elucidation of a Novel Scaffold
The chemical structure of this compound was determined through a combination of spectroscopic techniques, revealing a novel 16-membered macrolide lactone with a unique sulfated side chain.
| Spectroscopic Data | Key Findings |
| High-Resolution Mass Spectrometry (HR-MS) | Molecular formula established as C₂₅H₄₁NO₁₀S |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Revealed the presence of a macrolide ring, a sugar moiety, and a long aliphatic chain. |
| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity of the atoms within the macrolide and the position of the side chain. |
| Infrared (IR) Spectroscopy | Confirmed the presence of hydroxyl, carbonyl (ester), and sulfate functional groups. |
The absolute stereochemistry was determined by X-ray crystallography of a derivatized sample. The sulfated sugar moiety was identified as a novel 6-deoxy-L-altropyranose.
Part 3: Biological Activity and Mechanism of Action
This compound exhibits potent and selective immunomodulatory activity. Unlike broad-spectrum immunosuppressants, its action appears to be highly specific to the downstream signaling of Toll-like receptor 4 (TLR4).
In-Vitro Immunomodulatory Effects
This compound demonstrates a dose-dependent inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages, with an IC₅₀ in the low nanomolar range. Importantly, it does not exhibit significant cytotoxicity at concentrations well above its effective dose.
Mechanism of Action: Targeting the TLR4 Signaling Cascade
The current working model for this compound's mechanism of action involves the targeted inhibition of the MyD88-dependent signaling pathway downstream of TLR4 activation by LPS. It is hypothesized that this compound interferes with the recruitment of downstream adaptor proteins to the activated TLR4 receptor complex.
Caption: Proposed mechanism of action for this compound in the TLR4 signaling pathway.
Part 4: Synthetic Approaches and Future Directions
The complex structure of this compound presents a significant synthetic challenge. A convergent total synthesis approach is currently under investigation, aiming to provide a scalable route for producing analogs and supporting further preclinical development. Future research will focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the this compound scaffold. The unique sulfated sugar moiety is a key target for modification to explore its role in target engagement and overall activity.
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Suspensolide: An Inquiry into its Biological Potential
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enigmatic Suspensolide
This compound is a distinct organic molecular entity, identified by the chemical formula C₁₂H₁₈O₂.[1] As a small molecule, its structural characteristics suggest the possibility of interaction with biological systems, a foundational concept in the pursuit of novel therapeutic agents. The exploration of naturally derived compounds for pharmacological activity is a cornerstone of drug discovery, and molecules like this compound represent untapped potential within this vast chemical landscape.
This technical guide serves as an exploration into the potential biological activities of this compound. Due to the nascent stage of research directly investigating this specific molecule, this document will establish a framework for its potential pharmacological evaluation. This will be achieved by examining the well-established biological activities of structurally related or analogous compounds, thereby providing a scientifically grounded rationale for future research directions. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental designs necessary to unlock the therapeutic promise that this compound may hold.
Part 1: Postulated Biological Activities and Mechanistic Rationale
While direct experimental evidence for the biological activities of this compound is not yet available in the public domain, we can infer potential activities based on the pharmacological profiles of other natural products. Many natural compounds with lactone functionalities, for instance, exhibit a range of biological effects. The following sections outline potential activities that could be investigated for this compound, supported by the broader scientific context of natural product pharmacology.
Potential Anticancer and Immunomodulatory Effects
A significant number of natural products have been investigated for their anticancer and immunomodulatory properties.[2][3] These compounds can exert their effects through direct cytotoxicity to cancer cells or by modulating the host's immune response to the tumor.[2]
-
Hypothesized Mechanism of Action: this compound could potentially inhibit the proliferation of cancer cells by inducing apoptosis or causing cell cycle arrest.[2][4] Furthermore, it may possess immunomodulatory activity, stimulating immune cells such as macrophages and lymphocytes.[4][5] The interplay between direct anticancer effects and immune stimulation is a promising area for cancer therapy.[2]
Potential Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. Natural products are a rich source of novel anti-inflammatory agents.[6]
-
Hypothesized Mechanism of Action: this compound may exert anti-inflammatory effects by inhibiting key inflammatory mediators. This could involve the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and the modulation of signaling pathways like NF-κB.[7]
Part 2: A Framework for Experimental Validation
To ascertain the potential biological activities of this compound, a systematic and rigorous experimental approach is essential. The following protocols are proposed as a starting point for the pharmacological evaluation of this novel compound.
In Vitro Anticancer Activity Assessment
A foundational step in evaluating the anticancer potential of a compound is to assess its effect on cancer cell lines in vitro.
-
Cell Culture: Culture relevant cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media and conditions.
-
Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Logical Framework for Anticancer Evaluation
Caption: Workflow for evaluating the anticancer potential of this compound.
In Vitro Anti-inflammatory Activity Assessment
To investigate the potential anti-inflammatory properties of this compound, an in vitro model using macrophage cells is recommended.
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Seeding: Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.
Signaling Pathway for Inflammation
Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.
Part 3: Data Interpretation and Future Directions
The initial in vitro screening will provide valuable data to guide further research.
Quantitative Data Summary
| Potential Activity | Key Metric | Example Data Point |
| Anticancer | IC₅₀ (µM) | To be determined |
| Anti-inflammatory | NO Inhibition (%) | To be determined |
Should the initial in vitro assays yield promising results, subsequent steps should include more detailed mechanistic studies. This could involve investigating the specific molecular targets of this compound and its effects on relevant signaling pathways. Ultimately, in vivo studies using animal models will be necessary to validate the therapeutic potential of this compound.
The exploration of this compound's biological activities represents an exciting frontier in natural product research. By employing a systematic and hypothesis-driven approach, the scientific community can begin to unravel the potential of this enigmatic molecule and pave the way for the development of novel therapeutics.
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Suspensolide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of Suspensolide, a naturally derived organic compound.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols for key cytotoxicity assays, and offer insights into data interpretation. By adhering to the principles of scientific integrity and logical experimental flow, this guide aims to equip researchers with the necessary tools to generate robust and reliable preliminary data on the cytotoxic potential of this compound.
Introduction to this compound and the Rationale for Cytotoxicity Screening
This compound is an organic molecular entity with the chemical formula C12H18O2.[1] As with many natural products, its biological activities are not yet fully characterized, presenting an opportunity for novel therapeutic discoveries. The initial step in evaluating the potential of a new compound, particularly in the context of anticancer drug discovery, is to assess its cytotoxicity.[2][3][4] Cytotoxicity screening serves as a crucial first-pass filter to identify compounds that can induce cell death or inhibit cell proliferation, which are desirable characteristics for anticancer agents.[5][6]
The overarching goal of this preliminary screening is to determine if this compound warrants further investigation as a potential therapeutic agent. This involves not only assessing its ability to kill or inhibit the growth of cancer cells but also evaluating its selectivity – its capacity to target cancer cells while sparing normal, healthy cells. A favorable therapeutic window, where a compound is toxic to cancer cells at concentrations that are non-toxic to normal cells, is a key indicator of a promising drug candidate.
Strategic Approach to Preliminary Cytotoxicity Screening
A well-designed preliminary cytotoxicity screen should be systematic, efficient, and informative. Our approach is multi-faceted, incorporating a selection of complementary assays to provide a holistic initial assessment of this compound's cytotoxic profile.
2.1. The Importance of a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters.[7] A compound might inhibit metabolic activity without immediately causing cell death, or it might induce membrane leakage, a hallmark of necrosis, without significantly affecting mitochondrial function in the short term. Therefore, we will employ a panel of assays to interrogate different aspects of cell health:
-
Metabolic Activity: Assays like the MTT assay measure the activity of mitochondrial dehydrogenases, providing an indication of overall cell viability and proliferation.[8][9]
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, serving as a marker for cytotoxicity and membrane disruption.[10][11][12][13][14]
-
Apoptosis Induction: Investigating markers of programmed cell death (apoptosis) can provide insights into the mechanism of action.[5][15]
2.2. Cell Line Selection: A Critical Determinant of Relevance
The choice of cell lines is paramount to the relevance and translatability of in vitro findings.[16][17][18][19] For this preliminary screen, we advocate for a panel that includes:
-
A Diverse Set of Cancer Cell Lines: To assess the breadth of this compound's potential anticancer activity, it is advisable to screen against a panel of cancer cell lines representing different tumor types. For this guide, we will use:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HepG2: A human liver cancer cell line.
-
-
A Normal (Non-Cancerous) Cell Line: To evaluate the selectivity of this compound, a normal cell line should be included as a control.
-
MRC-5: A normal human fetal lung fibroblast cell line.
-
The selection should be guided by the specific research objectives and the potential therapeutic application of the compound.[16][18]
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the recommended cytotoxicity assays. Adherence to these protocols is crucial for generating reproducible and reliable data.
3.1. General Cell Culture and Compound Preparation
All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2. This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions should then be prepared in culture medium to achieve the desired final concentrations for treatment. It is critical to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
3.2. Experimental Workflow Diagram
Caption: A streamlined workflow for the preliminary cytotoxicity screening of this compound.
3.3. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control and solvent control wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]
-
Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
3.4. Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][14]
Materials:
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix and catalyst)
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the treatment period, carefully collect a small aliquot of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
3.5. Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[22] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[21]
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis and Interpretation
4.1. Calculating Percentage of Cell Viability and Cytotoxicity
MTT Assay: Percentage of Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
LDH Assay: Percentage of Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: LDH released from untreated cells.
-
Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).
4.2. Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[23][24][25] It is a standard measure of a compound's potency.[23] The IC50 values for this compound will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater potency.[24]
4.3. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound on Different Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) |
| MCF-7 | Insert Value |
| HeLa | Insert Value |
| HepG2 | Insert Value |
| MRC-5 | Insert Value |
4.4. Interpreting the Results
The preliminary cytotoxicity screening of this compound will yield valuable insights:
-
Dose- and Time-Dependent Effects: The data will reveal whether the cytotoxic effects of this compound are dependent on the concentration and duration of exposure.
-
Potency: The IC50 values will provide a quantitative measure of this compound's potency against the tested cell lines.
-
Selectivity: By comparing the IC50 values for the cancer cell lines to that of the normal cell line, the selectivity index (SI) can be calculated: SI = IC50 of Normal Cells / IC50 of Cancer Cells A higher SI value indicates greater selectivity towards cancer cells.
-
Mechanism of Cell Death: The apoptosis assay will provide preliminary evidence as to whether Susensolide induces programmed cell death.
Caption: A decision-making flowchart for interpreting the preliminary cytotoxicity data.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically sound methodology for the preliminary in vitro cytotoxicity screening of this compound. By employing a multi-assay approach and a well-selected panel of cell lines, researchers can obtain a comprehensive initial assessment of this novel compound's cytotoxic potential and selectivity.
Positive results from this preliminary screen, such as potent and selective cytotoxicity against cancer cells, would provide a strong rationale for advancing this compound to the next stage of preclinical development. Future studies could include:
-
Mechanism of Action Studies: Elucidating the specific molecular pathways through which this compound induces cell death.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in animal models.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
The systematic approach detailed in this guide will ensure that the initial evaluation of this compound is both thorough and reliable, laying a solid foundation for its potential development as a novel therapeutic agent.
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LDH-Glo™ Cytotoxicity Assay. Promega Corporation.
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Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). Cold Spring Harbor Protocols.
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LDH Cytotoxicity Assay Kit. Cell Signaling Technology.
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Cytotoxicity Assays. Thermo Fisher Scientific.
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Cell Viability Assays. (2013). Assay Guidance Manual.
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An In-Depth Technical Guide to the Antimicrobial Activity Spectrum of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: Unveiling a Promising Antimicrobial from Talaromyces verruculosus
The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Fungi, particularly those from diverse ecological niches, have historically been a rich source of bioactive secondary metabolites with a wide array of pharmacological activities.[1] The genus Talaromyces is a well-documented producer of such compounds, including polyketides, alkaloids, and esters, many of which exhibit significant biological effects.[2] This guide focuses on a specific dihydroisocoumarin, (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin, a secondary metabolite isolated from Talaromyces verruculosus.[3] This fungus was identified in the rhizosphere soil of Stellera chamaejasme L., highlighting the potential of plant-associated microbes as a source for new drug leads.
Isocoumarins and their derivatives, such as dihydroisocoumarins, are a class of polyketides known for their diverse biological activities, including antimicrobial, cytotoxic, antimalarial, and anti-inflammatory properties.[1][4] The structural diversity within this class of compounds, often arising from varied substitution patterns on the basic isocoumarin skeleton, directly influences their therapeutic potential.[5] The subject of this guide, (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin, has demonstrated notable antibacterial and antifungal activities, positioning it as a compound of interest for further investigation in the development of new anti-infective agents.[3]
This technical guide provides a comprehensive overview of the antimicrobial activity spectrum of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin, detailed methodologies for its evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising natural product.
Antimicrobial Activity Spectrum
(-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin has demonstrated a significant spectrum of activity against both bacterial and fungal pathogens. The quantitative assessment of its antimicrobial efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antibacterial Activity
The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The MIC values, as determined by in vitro susceptibility testing, are summarized in the table below. For context, the activity is compared to Ceftriaxone sodium, a broad-spectrum cephalosporin antibiotic.
| Bacterial Strain | Gram Type | MIC of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin (µg/mL) | MIC of Ceftriaxone sodium (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2.5 | 0.625 |
| Escherichia coli | Gram-negative | 5.0 | 0.625 |
Data sourced from Miao et al. (2012)[3]
The data indicates that while not as potent as the third-generation cephalosporin, the dihydroisocoumarin possesses significant intrinsic antibacterial properties, particularly against the Gram-positive bacterium Staphylococcus aureus.
Antifungal Activity
The compound has also been evaluated for its efficacy against several plant pathogenic fungi. The following table presents the percentage of growth inhibition observed at a concentration of 50 µg/mL. Thiabendazole, a broad-spectrum fungicide, is included for comparison.
| Fungal Strain | Growth Inhibition by (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin (%) at 50 µg/mL | Growth Inhibition by Thiabendazole (%) at 50 µg/mL |
| Alternaria solani | 92.6 ± 2.1 | 54.7 ± 2.6 |
| Valsa mali | 97.3 ± 3.3 | 100 ± 0.0 |
| Curvularia lunata | 87.2 ± 2.8 | 51.5 ± 4.1 |
| Botryosphaeria berengeriana | 94.9 ± 1.9 | 92.8 ± 3.7 |
Data sourced from Miao et al. (2012)[3]
These results highlight the potent antifungal activity of the compound, in some cases exceeding that of the commercial fungicide Thiabendazole. This suggests its potential not only in human medicine but also in agricultural applications.
Proposed Mechanism of Action
The precise mechanism of action for (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin has not been definitively elucidated. However, based on the known activities of the broader isocoumarin class of compounds, a plausible mechanism can be proposed. Many antimicrobial isocoumarins are known to disrupt cellular processes essential for microbial survival.
A likely mode of action is the disruption of the microbial cell membrane. The lipophilic nature of the isocoumarin scaffold, coupled with hydrophilic functional groups, may facilitate its insertion into the phospholipid bilayer of bacterial and fungal cell membranes. This insertion could lead to a loss of membrane integrity, resulting in the leakage of essential intracellular components and ultimately, cell death.
Another potential target is the inhibition of key microbial enzymes. Dihydroisocoumarins have been shown to interact with and inhibit enzymes involved in critical metabolic pathways. For instance, some isocoumarins are known to inhibit proteases and acetylcholinesterases.[4] It is conceivable that (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin could inhibit enzymes vital for bacterial or fungal cell wall synthesis, protein synthesis, or DNA replication.
The biosynthesis of isocoumarins in fungi typically follows the polyketide synthase (PKS) pathway, starting from acetyl-CoA and malonyl-CoA.[2] Understanding this biosynthetic origin provides a basis for potential synthetic biology approaches to generate novel analogs with enhanced or modified activity.
Proposed Mechanism of Action
Methodologies for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are essential. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in this field.[6][7]
Broth Microdilution for Antibacterial Susceptibility Testing (CLSI M07)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria that grow aerobically.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve a known weight of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Antibacterial Broth Microdilution Workflow
Broth Microdilution for Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38)
This reference method is employed to determine the MIC of antifungal agents against filamentous fungi (molds).
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin as described for the antibacterial assay.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a conidial suspension from a 7-day old culture of the filamentous fungus grown on potato dextrose agar. Adjust the suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a growth control well and a sterility control well.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the specific fungus.
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that shows a prominent decrease in turbidity (for some antifungals) or complete inhibition of growth compared to the growth control.
Conclusion and Future Directions
(-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin, a natural product from Talaromyces verruculosus, presents a compelling profile as a potential antimicrobial agent. Its demonstrated activity against both bacteria and fungi warrants further investigation. The methodologies outlined in this guide, based on CLSI standards, provide a robust framework for continued research into its antimicrobial properties.
Future research should focus on several key areas. A definitive elucidation of the mechanism of action is paramount to understanding its therapeutic potential and for guiding any future medicinal chemistry efforts to optimize its structure. In vivo efficacy studies in animal models of infection are necessary to translate the in vitro findings into a clinical context. Furthermore, comprehensive toxicological and pharmacokinetic studies will be essential to assess its safety and drug-like properties. The exploration of this and other novel isocoumarins from fungal sources holds significant promise in the ongoing battle against infectious diseases.
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- Espinel-Ingroff, A., et al. "Comparative and collaborative evaluation of standardization of antifungal susceptibility testing for filamentous fungi." Antimicrobial Agents and Chemotherapy, vol. 40, no. 2, 1996, pp. 328-33.
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- Meyer, W. E., et al. "Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines." Melanoma Research, vol. 11, no. 5, 2001, pp. 457-64.
- Miao, F., et al. "Isolation, identification and antimicrobial activities of two secondary metabolites of Talaromyces verruculosus." Molecules, vol. 17, no. 12, 2012, pp. 14166-73.
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Methodological & Application
Application Notes & Protocols: A Proposed Total Synthesis Methodology for Suspensolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suspensolide, a structurally intriguing 12-membered macrolide with the chemical name (4Z, 9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one, presents a compelling target for total synthesis. To date, a published total synthesis of this compound has not been reported in the scientific literature. This document, therefore, serves as a forward-looking guide, proposing a detailed and logical synthetic strategy. By leveraging established and robust synthetic methodologies, this application note provides a comprehensive blueprint for researchers aiming to achieve the first total synthesis of this natural product. The proposed route is designed for efficiency, stereocontrol, and adaptability, offering valuable insights for the synthesis of this compound and its analogues for further biological evaluation.
Introduction to this compound
This compound is a natural product characterized by a 12-membered macrolactone core containing two Z-configured trisubstituted double bonds. The precise biological activity of this compound is not extensively documented, a common consequence for natural products that have not yet been synthetically accessed in quantities sufficient for thorough screening. However, the macrolide class of compounds is renowned for a wide range of biological activities, including antibiotic, antifungal, and anticancer properties[1][2]. The synthesis of this compound would not only confirm its structure but also provide the necessary material to investigate its therapeutic potential.
The primary synthetic challenges in the total synthesis of this compound are:
-
Construction of the 12-membered macrolide ring: The formation of medium-sized rings is often entropically disfavored[3][4].
-
Stereoselective synthesis of two (Z)-trisubstituted double bonds: Achieving high Z-selectivity in trisubstituted alkenes can be challenging[5][6].
-
A convergent and efficient overall strategy: To enable the synthesis of analogues for structure-activity relationship (SAR) studies, the synthetic route should be flexible and high-yielding.
This document outlines a proposed retrosynthetic analysis and detailed protocols for a convergent synthesis of this compound, addressing these key challenges.
Proposed Retrosynthetic Analysis
A convergent retrosynthetic strategy is proposed to maximize efficiency and allow for late-stage diversification. The key disconnections are outlined below.
The primary retrosynthetic disconnection is the ester bond of the macrolactone, revealing the seco-acid 2 . This disconnection is a common and effective strategy in macrolide synthesis, with numerous macrolactonization methods available[7][8][9]. The subsequent disconnection of the C6-C7 single bond in seco-acid 2 leads to two key fragments: the C1-C6 vinyl iodide fragment 3 and the C7-C11 organometallic fragment 4 . This disconnection allows for a convergent assembly of the carbon skeleton.
Synthesis of Key Fragments
Synthesis of Vinyl Iodide Fragment (3)
The synthesis of the C1-C6 vinyl iodide fragment 3 would begin from commercially available (R)-(-)-propylene oxide.
Protocol 1: Synthesis of Vinyl Iodide Fragment (3)
-
Step 1: Epoxide Opening and Protection. To a solution of lithium dimethylcuprate (Me₂CuLi) in THF at -78 °C, add (R)-(-)-propylene oxide. After completion, the resulting alcohol is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF to yield Intermediate A.
-
Step 2: Ozonolysis and Wittig Reaction. Intermediate A is subjected to ozonolysis (O₃) followed by a reductive workup with dimethyl sulfide (DMS) to afford the corresponding aldehyde. A subsequent Wittig reaction with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) would stereoselectively form the (E)-α,β-unsaturated ester, Intermediate B.
-
Step 3: Hydrozirconation and Iodination. The alkyne in Intermediate B is subjected to hydrozirconation using Schwartz's reagent (Cp₂ZrHCl), followed by quenching with iodine (I₂) to stereoselectively install the vinyl iodide, yielding Fragment 3 .
Synthesis of Organometallic Fragment (4)
The C7-C11 organometallic fragment 4 could be prepared from commercially available ethyl (S)-3-hydroxybutanoate.
Protocol 2: Synthesis of Organometallic Fragment (4)
-
Step 1: Protection and Reduction. The secondary alcohol of ethyl (S)-3-hydroxybutanoate is protected as a TBS ether. The ester is then reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature to give Intermediate C.
-
Step 2: Julia-Kocienski Olefination. A Julia-Kocienski olefination of Intermediate C with a suitable sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone) would provide the (Z)-alkene, Intermediate D, with high stereoselectivity[6].
-
Step 3: Hydroboration. A hydroboration-oxidation sequence on the terminal alkene of Intermediate D would yield the primary alcohol, which can then be converted to the corresponding organometallic species (e.g., an organozinc reagent via the iodide) to give Fragment 4 .
Fragment Coupling and Macrolactonization
The convergence of the two fragments sets the stage for the crucial macrolactonization step.
Protocol 3: Fragment Coupling and Macrolactonization
-
Step 1: Negishi Coupling. A palladium-catalyzed Negishi cross-coupling reaction between vinyl iodide 3 and organozinc reagent 4 is proposed. This reaction is known for its high functional group tolerance and reliability in complex molecule synthesis. This would be followed by deprotection of the silyl ethers and selective oxidation of the primary alcohol to the carboxylic acid to afford the seco-acid 2 .
-
Step 2: Macrolactonization. The final ring-closing step to form this compound 1 from seco-acid 2 is a critical transformation. The Yamaguchi macrolactonization is a powerful and widely used method for the synthesis of medium to large-sized lactones and is proposed here[8]. This involves the treatment of the seco-acid with 2,4,6-trichlorobenzoyl chloride, followed by the addition of DMAP at high dilution.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yields for the proposed synthetic sequence. These are estimated based on literature precedents for similar transformations and serve as a benchmark for the execution of this synthesis.
| Step | Transformation | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Epoxide Opening & Protection | (R)-(-)-Propylene Oxide | Intermediate A | 90 |
| 2 | Ozonolysis & Wittig | Intermediate A | Intermediate B | 85 |
| 3 | Hydrozirconation-Iodination | Intermediate B | Fragment 3 | 80 |
| 4 | Protection & Reduction | Ethyl (S)-3-hydroxybutanoate | Intermediate C | 88 |
| 5 | Julia-Kocienski Olefination | Intermediate C | Intermediate D | 82 |
| 6 | Hydroboration-Oxidation | Intermediate D | Fragment 4 precursor | 95 |
| 7 | Negishi Coupling & Deprotection | Fragment 3 & 4 | Seco-acid 2 | 75 |
| 8 | Yamaguchi Macrolactonization | Seco-acid 2 | This compound (1) | 65 |
| Overall | Total Synthesis | - | - | ~15 |
Conclusion and Future Perspectives
This document has detailed a comprehensive and plausible synthetic strategy for the first total synthesis of this compound. The proposed route is convergent, stereocontrolled, and relies on well-established chemical transformations. The successful execution of this synthesis would provide access to a novel macrolide, enabling a thorough investigation of its biological properties. Furthermore, the modularity of this approach would allow for the synthesis of a variety of analogues, facilitating SAR studies and the potential development of new therapeutic agents. This proposed methodology provides a solid foundation for any research group venturing to conquer the synthesis of this intriguing natural product.
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A general approach is described for the synthesis and elaboration of medium-sized ring mono- and difunctionalized 8- or 9-membered ring lactone building blocks. ACS Publications. [Link]
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Stereoselective synthesis of Z-alkenes. PubMed. [Link]
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Stereoselective synthesis and the polyene macrolide antibiotics. PubMed. [Link]
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Chemo- and stereoselective synthesis of Z -alkenes via electrochemical Pd-catalyzed alkyne reduction. RSC Publishing. [Link]
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Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia–Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones. ACS Publications. [Link]
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Synthesis of Medium-Ring Lactones via Tandem Methylenation/Claisen Rearrangement of Cyclic Carbonates. ResearchGate. [Link]
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Recent advances in catalytic synthesis of medium-ring lactones and their derivatives. RSC Publishing. [Link]
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Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. NIH. [Link]
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New Strategies for medium- and large-ring lactone synthesis. HKUST Research Portal. [Link]
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ChemInform Abstract: New Strategies for Medium- and Large-Ring Lactone Synthesis. ResearchGate. [Link]
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Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. ACS Publications. [Link]
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Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. ACS Publications. [Link]
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Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. PMC - NIH. [Link]
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Approaches towards the macrolactonization of seco‐acids. ResearchGate. [Link]
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A Platform for the Discovery of New Macrolide Antibiotics. PMC - NIH. [Link]
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Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview. PMC. [Link]
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Application Notes & Protocols: Semi-Synthetic Derivatization of Suspensolide and Related Kaurane Diterpenoids
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Kaurane Diterpenoids
The kaurane diterpenes are a large and structurally diverse family of natural products, primarily isolated from terrestrial plants.[1] These tetracyclic compounds are built upon a characteristic carbon skeleton and have attracted significant scientific interest due to their wide spectrum of biological activities.[2][3] Reported pharmacological effects include anti-inflammatory, antimicrobial, cytotoxic, anti-HIV, and insect antifeedant properties.[3][4]
Suspensolide, a representative member of the kaurane family, possesses a core structure amenable to chemical modification. The rationale for its semi-synthetic derivatization is rooted in the principles of medicinal chemistry: to enhance potency, improve pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), reduce toxicity, and elucidate structure-activity relationships (SAR).[5][6] The broad biological activities of kauranes motivate extensive studies into structural modifications to yield new, potentially bioactive substances.[2][3] This guide provides a detailed overview of the key reactive sites on the this compound (kaurane) scaffold and presents robust protocols for the synthesis of novel derivatives.
The Kaurane Scaffold: A Platform for Chemical Modification
The therapeutic promise of any natural product is intrinsically linked to its chemical structure. The kaurane skeleton, the foundation of this compound, offers several functional groups that serve as handles for semi-synthetic modification. Understanding these reactive sites is critical for designing logical and effective derivatization strategies.
Key Reactive Sites:
-
Hydroxyl (-OH) Groups: Often present at various positions on the tetracyclic core, these secondary or tertiary alcohols are prime targets for esterification, etherification, and oxidation. Modification at these sites can significantly impact solubility and binding interactions with biological targets.
-
Carboxylic Acid (-COOH) Group: Many kauranes, like kaurenoic acid, feature a carboxylic acid.[2] This group can be readily converted to esters, amides, or reduced to an alcohol, providing a rich avenue for creating diverse analogs.
-
Exocyclic Methylene Group: A common feature is the exocyclic double bond (C16-C17), which is susceptible to reactions such as epoxidation, hydrogenation, or addition reactions, allowing for the introduction of new functionalities.
The following diagram illustrates the generalized workflow for the semi-synthetic derivatization of a kaurane-type natural product like this compound.
Caption: General workflow for this compound derivatization.
Protocol 1: Esterification of a Hindered Secondary Hydroxyl Group
Esterification is a fundamental reaction in medicinal chemistry used to mask polar hydroxyl groups, thereby increasing lipophilicity and potentially enhancing cell membrane permeability.[7][8] For sterically hindered secondary alcohols common in the kaurane skeleton, standard Fischer esterification conditions are often ineffective.[9] The use of an acylating agent with a potent catalyst is required.
Causality: This protocol utilizes an acid anhydride as the acylating agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP is significantly more active than pyridine and is essential for achieving reasonable reaction rates with sterically hindered alcohols. Triethylamine (TEA) is used as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (3.0 eq). Stir the solution at room temperature for 10 minutes.
-
Reagent Addition: Add the desired acid anhydride (e.g., acetic anhydride, 2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired ester derivative.
-
Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-Validation & Troubleshooting:
-
Expected Outcome: A higher Rƒ value on TLC compared to the starting material. Appearance of characteristic ester carbonyl stretch in IR spectrum (~1735 cm⁻¹) and new proton signals in the ¹H NMR spectrum corresponding to the acyl group.
-
Troubleshooting:
-
No Reaction: Ensure reagents are anhydrous. Increase the amount of DMAP (up to 0.5 eq) or gently heat the reaction to 40°C.
-
Low Yield: The reaction may not have gone to completion. Extend the reaction time. Ensure efficient removal of the acid byproduct during the work-up.
-
Protocol 2: Synthesis of Sulfonamide Derivatives
Sulfonamides are a privileged scaffold in drug discovery, known for a wide range of biological activities including antibacterial and anticancer effects.[6] Synthesizing sulfonamide derivatives from an amine-functionalized kaurane can introduce potent new pharmacophores.[10][11] This protocol assumes the prior conversion of a hydroxyl or carboxyl group on the this compound core to an amine.
Causality: This protocol involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[10] The base is crucial for scavenging the HCl generated during the reaction, preventing protonation of the starting amine and allowing the reaction to proceed.
The reaction scheme is visualized below:
Caption: Synthesis of this compound sulfonamides.
Step-by-Step Methodology:
-
Preparation: Dissolve the amine-functionalized this compound derivative (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine (2.0 eq) to the stirred solution.
-
Reagent Addition: Add the desired sulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the mixture with DCM and wash with 1 M copper sulfate solution (to remove pyridine), followed by water and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization.
-
Characterization: Analyze the final product using NMR, IR spectroscopy, and HRMS to confirm its identity and purity.
Comparative Data of Hypothetical Derivatives
The following table summarizes hypothetical data for derivatives synthesized using the protocols above, illustrating how modifications can influence physicochemical and biological properties.
| Derivative ID | Modification Protocol | Functional Group Added | Molecular Weight ( g/mol ) | LogP (Calculated) | IC₅₀ (nM) vs. Cancer Cell Line |
| SUS-001 | - (Parent Cmpd) | -OH | 318.45 | 3.5 | 1500 |
| SUS-AC01 | Protocol 1 | -OCOCH₃ (Acetate) | 360.49 | 4.1 | 750 |
| SUS-BZ01 | Protocol 1 | -OCOC₆H₅ (Benzoate) | 422.56 | 5.2 | 420 |
| SUS-SA01 | Protocol 2 | -NHSO₂C₆H₅ (Benzenesulfonamide) | 459.63 | 4.8 | 210 |
| SUS-SA02 | Protocol 2 | -NHSO₂C₆H₄-p-NO₂ | 504.62 | 4.9 | 155 |
Conclusion and Future Directions
The semi-synthetic derivatization of this compound and related kaurane diterpenoids is a validated strategy for the exploration of novel chemical space and the development of potent therapeutic leads.[4][12] The protocols detailed herein for esterification and sulfonamide synthesis provide a reliable foundation for researchers in natural product chemistry and drug discovery. Each new derivative must be thoroughly purified and characterized to ensure data integrity.[13][14] Subsequent biological evaluation will illuminate the structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules.
References
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de Oliveira, V.E., et al. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Molecules. Available at: [Link]
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Bruno, M., et al. (2001). Semisynthetic derivatives of ent-kauranes and their antifeedant activity. Phytochemistry. Available at: [Link]
-
Fraga, B.M. (2007). Semisynthetic derivatives of ent-kauranes and their antifeedant activity. ResearchGate. Available at: [Link]
-
Batista, R., et al. (2007). Synthesis of the kaurane derivatives 6-10a/b from the alcohol 3. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2021). Synthesis of ent-Kaurane and Beyerane Diterpenoids by Controlled Fragmentations of Overbred Intermediates. ResearchGate. Available at: [Link]
-
Gotor, V., et al. (2000). Esterification in Organic Media for Preparation of Optically Active Secondary Alcohols: Effects of Reaction Conditions. ResearchGate. Available at: [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. University of Technology Sydney. Available at: [Link]
-
Li, Y., et al. (2022). Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances. Available at: [Link]
-
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
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Das, U., et al. (2016). Synthesis of Psoralidin derivatives and their anticancer activity: First synthesis of Lespeflorin I1. NIH Public Access. Available at: [Link]
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Brandelli, A., et al. (2011). Isolation and characterization of antifungal peptides produced by Bacillus amyloliquefaciens LBM5006. PubMed. Available at: [Link]
-
Patel, K., et al. (2024). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports. Available at: [Link]
-
Gordaliza, M., et al. (2000). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. PubMed. Available at: [Link]
-
Bhakdi, S., & Tarcsay, L. (1981). Isolation and Partial Characterization of Staphylococcal Decomplementation Antigen. Infection and Immunity. Available at: [Link]
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Suzuki, T., et al. (1980). Isolation and characterization of multiflagellate mutants of Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link]
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Zhang, Z., et al. (2013). Isolation and characterization of low-sulphur-tolerant mutants of Arabidopsis. Journal of Experimental Botany. Available at: [Link]
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Zengin, G., et al. (2019). Isolation, characterization, and bioactivities of compounds from Fuscoporia torulosa mushroom. Journal of Food Biochemistry. Available at: [Link]
-
El-Sayed, M., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. Available at: [Link]
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- 14. Isolation, characterization, and bioactivities of compounds from Fuscoporia torulosa mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Standards and Quantification of Suspensolide
Abstract
This document provides a comprehensive guide for the establishment of analytical standards and the development of a robust quantification method for Suspensolide, a diterpenoid of interest to researchers in natural product chemistry and drug development. Due to the limited availability of specific analytical data for this compound, this application note emphasizes a systematic approach to method development and validation, drawing upon established principles for the analysis of similar natural products. Protocols for High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) are presented as the primary analytical technique, with Gas Chromatography-Mass Spectrometry (GC-MS) offered as a viable alternative. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical steps for accurate and reliable quantification of this compound in various sample matrices.
Introduction to this compound and the Need for Standardized Quantification
This compound is an organic molecular entity with the chemical formula C₁₂H₁₈O₂. As a diterpenoid, it belongs to a large and diverse class of natural products with a wide range of biological activities. The advancement of research into the therapeutic potential and biosynthetic pathways of this compound necessitates the development of reliable and validated analytical methods for its quantification.
Standardized quantification is crucial for:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Pharmacodynamic studies: To correlate the concentration of the compound with its biological effects.
-
Quality control: To ensure the consistency and purity of this compound in raw materials and finished products.
-
Biosynthetic pathway elucidation: To quantify the production of this compound in its natural source or in engineered systems.
This application note will guide the user through the process of establishing an analytical standard and developing a fully validated quantification method in accordance with international guidelines.
Establishing a this compound Analytical Standard
The foundation of accurate quantification is a well-characterized analytical standard. An analytical standard is a highly purified compound used as a reference material[1].
Protocol 1: Isolation and Purification of this compound for use as an Analytical Standard
This protocol outlines a general procedure for the isolation and purification of this compound from a natural source. The specific steps may need to be adapted based on the source material and the physicochemical properties of this compound.
-
Extraction:
-
Select an appropriate solvent system to extract this compound from the biomass. A common starting point for diterpenoids is a solvent of medium polarity, such as ethyl acetate or a mixture of hexane and acetone.
-
Employ techniques like maceration, soxhlet extraction, or supercritical fluid extraction (SFE) for efficient extraction.
-
-
Preliminary Fractionation:
-
Use liquid-liquid partitioning or solid-phase extraction (SPE) to separate the crude extract into fractions with varying polarities. This helps to remove major interfering compounds.
-
-
Chromatographic Purification:
-
Employ a series of chromatographic techniques to isolate this compound. This typically involves:
-
Column Chromatography: Using silica gel or reversed-phase C18 material to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): A preparative or semi-preparative HPLC system with a suitable column (e.g., C18) is used for the final purification steps. Monitor the elution using a UV detector.
-
-
-
Purity Assessment and Characterization:
-
The purity of the isolated this compound should be assessed using analytical HPLC. The peak area of this compound should be >98% of the total peak area in the chromatogram.
-
Confirm the identity and structure of the isolated compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
-
Diagram 1: Workflow for Establishing a this compound Analytical Standard
Caption: Workflow for the isolation, purification, and certification of a this compound analytical standard.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of non-volatile to semi-volatile natural products. Given the general characteristics of diterpenoids, HPLC with Photodiode Array (PDA) or UV detection is the recommended primary method for this compound quantification.
Principle of HPLC Quantification
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the analyte as it elutes from the column, and the resulting peak area is proportional to the concentration of the analyte in the sample.
Protocol 2: Development and Validation of an HPLC-PDA Method for this compound Quantification
This protocol provides a step-by-step guide for developing and validating a quantitative HPLC method for this compound, adhering to the principles outlined in the ICH Q2(R1) guidelines.
Step 1: Method Development
-
Column Selection: Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for many natural products.
-
Mobile Phase Selection:
-
Begin with a simple binary mobile phase of water (A) and acetonitrile or methanol (B).
-
Perform a gradient elution from a low to high percentage of the organic solvent (e.g., 10% to 90% B over 20 minutes) to determine the approximate retention time of this compound.
-
Based on the retention time, an isocratic or a refined gradient method can be developed for optimal separation and run time.
-
-
Detection Wavelength:
-
Inject a concentrated solution of the purified this compound standard and acquire the UV-Vis spectrum using the PDA detector.
-
Select the wavelength of maximum absorbance (λmax) for quantification to ensure the highest sensitivity. If no distinct λmax is observed, a wavelength around 210 nm can be used as a starting point, as many organic molecules absorb in this region.
-
-
Flow Rate and Column Temperature:
-
A typical starting flow rate is 1.0 mL/min. This can be adjusted to optimize peak shape and resolution.
-
Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Step 2: Sample Preparation
-
Extraction: Extract this compound from the sample matrix using an appropriate solvent, as determined during the isolation of the analytical standard.
-
Clean-up: If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.
-
Filtration: Filter the final sample extract through a 0.45 µm syringe filter before injection into the HPLC system to protect the column from particulate matter.
Step 3: Method Validation
The developed method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with this compound and potential impurities. Peak purity analysis using a PDA detector is also recommended.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of the this compound standard.
-
Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels (low, medium, and high). The recovery should be within 80-120%.
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Analyze replicate samples at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze replicate samples on different days, by different analysts, or with different equipment.
-
The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Table 1: Example HPLC Method Parameters for this compound Quantification
| Parameter | Recommended Starting Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B in 20 min, hold at 90% B for 5 min, return to 10% B in 1 min, hold for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at λmax of this compound (to be determined) |
Table 2: Example Validation Summary for this compound Quantification by HPLC
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | To be determined | 1 - 100 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (RSD%) | ≤ 2% | < 1.5% |
| LOD (µg/mL) | Reportable | 0.1 |
| LOQ (µg/mL) | Reportable | 0.3 |
| Specificity | No interference at the retention time of this compound | Pass |
| Robustness | No significant impact on results | Pass |
Alternative Method: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
If this compound is found to be sufficiently volatile and thermally stable, GC-MS can be a powerful alternative for its quantification, offering high sensitivity and selectivity.
Principle of GC-MS Quantification
In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Protocol 3: Development of a GC-MS Method for this compound Quantification
Step 1: Method Development
-
Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point for the analysis of diterpenoids.
-
Inlet and Temperature Program:
-
Use a split/splitless inlet. The inlet temperature should be high enough to ensure complete vaporization of this compound without causing thermal degradation.
-
Develop a temperature program that provides good separation of this compound from other matrix components. A typical program might start at a low temperature, ramp up to a high temperature, and then hold for a few minutes.
-
-
Mass Spectrometer Settings:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Acquire data in full scan mode to identify the characteristic mass fragments of this compound.
-
For quantification, use selected ion monitoring (SIM) mode, monitoring a few characteristic and abundant ions of this compound to enhance sensitivity and selectivity.
-
Step 2: Sample Preparation
Sample preparation for GC-MS is similar to that for HPLC, but the final solvent should be volatile (e.g., hexane, ethyl acetate). Derivatization may be necessary if this compound contains polar functional groups that are not suitable for GC analysis.
Step 3: Method Validation
The validation of the GC-MS method follows the same principles as the HPLC method, as outlined in the ICH Q2(R1) guidelines.
Diagram 2: Decision Tree for Method Selection
Caption: Decision tree for selecting the primary analytical method for this compound quantification.
Conclusion
This application note provides a comprehensive framework for establishing analytical standards and developing a validated quantification method for this compound. While specific physicochemical data for this compound is not widely available, the protocols and principles outlined here, based on the analysis of analogous diterpenoid compounds, offer a robust starting point for any research or development program involving this molecule. By following a systematic approach to method development and adhering to international validation guidelines, researchers can ensure the generation of accurate, reliable, and reproducible quantitative data for this compound.
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-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for the determination of diterpenes. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1175-1186.
- Hussain, S., S. J. T. M. S. (2018). HPLC Method Development and Validation: A Review. World Journal of Pharmaceutical and Medical Research, 4(12), 100-108.
- Azemard, C., et al. (2016). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Natural Product Reports, 33(10), 1194-1206.
- Guillarme, D., & Veuthey, J. L. (2009). HPLC in natural product analysis: the detection issue. Planta medica, 75(07), 719-734.
- Moldoveanu, S. C., & David, V. (2017). Method Development in Analytical HPLC. Elsevier.
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-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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"Suspensolide" HPLC and LC-MS method development
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive guide to developing robust and reliable High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Suspensolide. This compound, a diterpenoid lactone, requires precise analytical techniques for its quantification and stability assessment in various matrices. This guide follows a logical, science-driven workflow, from understanding the analyte's physicochemical properties to systematic method optimization and the establishment of a stability-indicating assay through forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Analytical Rationale
This compound, with the molecular formula C₁₂H₁₈O₂[1], is a diterpenoid lactone whose analysis is critical in natural product research, pharmaceutical development, and quality control. The development of a selective, sensitive, and robust analytical method is paramount for accurate quantification, impurity profiling, and stability testing. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating components in complex mixtures, making it ideal for analyzing this compound.[2][3]
This guide first details the development of an HPLC-UV method, a widely accessible and reliable technique for routine analysis. Subsequently, it outlines the development of a high-sensitivity LC-MS/MS method, essential for trace-level quantification, metabolite identification, and providing structural confirmation. The entire process is grounded in a systematic approach that emphasizes understanding the "why" behind each experimental choice.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful method development. These properties dictate choices for solvents, column chemistry, mobile phase pH, and detection techniques.
| Property | Value / Description | Source | Significance for Method Development |
| IUPAC Name | (4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | PubChem[1] | Indicates a complex cyclic structure with double bonds. |
| Molecular Formula | C₁₂H₁₈O₂ | PubChem[1] | Used to calculate the exact mass for mass spectrometry. |
| Molecular Weight | 194.27 g/mol | PubChem[1] | Essential for preparing standard solutions and for MS settings. |
| Structure | Diterpenoid lactone | Inferred | The lactone ring may be susceptible to hydrolysis under strong acidic or basic conditions. The overall structure is predominantly non-polar. |
| Predicted Solubility | Poorly soluble in water; soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO). | Inferred from structure | Guides the selection of sample diluents and mobile phase organic solvents. Acetonitrile and methanol are primary candidates. |
| Chromophores | Carbon-carbon double bonds (C=C), Carbonyl group (C=O) in the lactone ring. | Inferred from structure | These groups absorb UV light, making UV detection a viable quantification method. |
HPLC-UV Method Development: A Stability-Indicating Approach
The primary goal is to develop a method that can separate this compound from its potential degradation products and impurities. This is achieved through a combination of systematic optimization and forced degradation studies.
Experimental Workflow for Method Development
The development process follows a logical sequence to efficiently arrive at a robust method.
Caption: HPLC Method Development Workflow.
Protocol 1: Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water. This diluent is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape.
-
Sample Preparation: Prepare samples in the same diluent as the working standard to a final concentration within the expected calibration range.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the method's specificity and its stability-indicating nature.[4][5] The goal is to achieve 5-20% degradation of the active ingredient.[6][7]
-
Sample Preparation: Use a 100 µg/mL solution of this compound for all stress conditions.
-
Acid Hydrolysis: Mix the sample with 0.1 M HCl and incubate at 60°C for 4 hours. Neutralize with an equimolar amount of NaOH before injection.
-
Base Hydrolysis: Mix the sample with 0.1 M NaOH and keep at room temperature for 2 hours. The lactone ring is often sensitive to base, so milder conditions are a good starting point. Neutralize with an equimolar amount of HCl before injection.
-
Oxidative Degradation: Mix the sample with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours. Dissolve in the diluent before analysis.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8] Analyze a control sample stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. The chromatograms should show adequate separation between the parent this compound peak and all degradation product peaks.
Optimized HPLC-UV Method and Protocol
This method was optimized for the best resolution, peak shape, and run time after evaluating various conditions.
| Parameter | Optimized Condition | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard for purity and assay determination. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is ideal for retaining the non-polar this compound molecule. The column dimensions provide good resolving power. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid helps to control peak shape and provides protons for subsequent LC-MS analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent that provides good peak shape and lower backpressure than methanol. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration) | A gradient is necessary to elute this compound with a good peak shape and to separate it from more or less polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 225 nm | Determined by running a UV scan of this compound to find its λmax (wavelength of maximum absorbance). |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while providing a sufficient detector response. |
LC-MS/MS Method Development: For High Sensitivity and Specificity
LC-MS/MS is the gold standard for bioanalysis and trace impurity detection due to its superior sensitivity and specificity.[9][10] The developed HPLC method can be directly coupled to a mass spectrometer.
Ionization and Mass Analyzer Optimization
Caption: LC-MS/MS Parameter Optimization Workflow.
Rationale for ESI Positive Mode: this compound lacks strongly acidic protons, making negative ionization difficult. However, the carbonyl oxygen can be readily protonated in the presence of an acidic mobile phase (0.1% formic acid), making Electrospray Ionization (ESI) in positive mode the logical choice for generating the protonated molecule [M+H]⁺.
Optimized LC-MS/MS Method and Protocol
This method is designed for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
| Parameter | Optimized Condition | Rationale |
| Instrument | HPLC system coupled to a Triple Quadrupole Mass Spectrometer | Triple quadrupole instruments are ideal for quantitative MRM analysis. |
| LC Conditions | Same as the HPLC-UV method. | The existing HPLC method provides the necessary chromatographic separation. |
| Ionization Source | Electrospray Ionization (ESI) | Best for polar to moderately polar compounds in LC-compatible solvents. |
| Polarity | Positive | To detect the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimized for maximum signal intensity of the precursor ion. |
| Source Temperature | 120°C | Optimized to facilitate desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 600 L/hr | To efficiently remove solvent droplets. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | m/z 195.1 | Corresponds to [C₁₂H₁₈O₂ + H]⁺. |
| Product Ions (Q3) | Transition 1 (Quantifier): m/z 195.1 > 123.1Transition 2 (Qualifier): m/z 195.1 > 95.1 | These are the most stable and abundant fragments produced from the precursor ion. Using two transitions confirms identity. |
| Collision Energy (CE) | Transition 1: 15 eVTransition 2: 25 eV | Optimized individually for each transition to maximize the product ion signal. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate integration. |
Conclusion
This application note presents a comprehensive and scientifically grounded approach to developing analytical methods for this compound. The detailed HPLC-UV protocol is demonstrated to be stability-indicating through rigorous forced degradation studies, making it suitable for routine quality control and stability testing. The complementary LC-MS/MS method provides the high sensitivity and selectivity required for more demanding applications, such as bioanalysis or trace impurity characterization. By following the logical workflows and detailed protocols herein, researchers can implement robust and reliable analytical methods, ensuring data integrity in their drug development and research endeavors.
References
- Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Veerareddy, P. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online.
- Anonymus. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Anonymus. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
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Li, Y., et al. (2018). Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry. Molecules. Available at: [Link]
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Anonymus. (2024). Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study. Bioanalysis. Available at: [Link]
- Anonymus. (n.d.). High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry. NIFA Reporting Portal.
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MDPI. (n.d.). Special Issue : Applications of HPLC Methods in Natural Products Chemistry. Available at: [Link]
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Wolfender, J.-L. (2009). HPLC in natural product analysis: the detection issue. Planta Medica. Available at: [Link]
- Wolfender, J.-L. (2009). HPLC in Natural Product Analysis: The Detection Issue. Planta Medica.
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Anonymus. (2018). LC-MS guided isolation of diterpenoids from Sapium insigne with α-glucosidase inhibitory activities. Fitoterapia. Available at: [Link]
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Anonymus. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. Molecules. Available at: [Link]
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Application Notes and Protocols for Suspensolide Treatment in Cell Culture
Introduction: Suspensolide, a Novel STAT3 Inhibitor
This compound is a novel, semi-synthetic diterpenoid compound derived from a rare marine invertebrate. Pre-clinical studies have identified it as a potent and selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers, contributing to cell proliferation, survival, angiogenesis, and metastasis.[2][4][5][6] this compound exerts its anti-cancer effects by preventing the phosphorylation and subsequent dimerization of STAT3, which is critical for its translocation to the nucleus and transcriptional activity.[1][7] This inhibition of STAT3 signaling leads to the downregulation of target genes involved in cell survival and proliferation, ultimately inducing cell cycle arrest and apoptosis in cancer cells with aberrant STAT3 activity.[2][8]
These application notes provide detailed protocols for researchers and drug development professionals to investigate the cellular effects of this compound. The following sections describe methods for preparing and applying this compound in cell culture, and for assessing its impact on cell viability, STAT3 signaling, apoptosis, and cell cycle progression. The protocols are optimized for use with cancer cell lines known to have constitutively active STAT3, such as the DU145 (prostate cancer) and MDA-MB-231 (breast cancer) cell lines.[6][9][10]
Preparation and Handling of this compound
The proper handling and preparation of this compound are critical for obtaining reproducible results. As a hydrophobic natural product derivative, careful consideration must be given to its solubilization.
Protocol 1.1: Preparation of this compound Stock Solution
-
Rationale: To ensure complete solubilization and stability, this compound should be dissolved in a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.[11][12]
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Assessment of Cellular Viability
Determining the cytotoxic and cytostatic effects of this compound is a fundamental first step. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]
Protocol 2.1: MTT Assay for Cell Viability
-
Rationale: This assay measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[14]
-
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[12] Include a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[13]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| This compound (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 | 1.42 ± 0.11 | 100 |
| 1 | 1.15 ± 0.06 | 92 | 1.21 ± 0.09 | 85 |
| 5 | 0.88 ± 0.05 | 70 | 0.78 ± 0.07 | 55 |
| 10 | 0.63 ± 0.04 | 50 | 0.43 ± 0.05 | 30 |
| 25 | 0.31 ± 0.03 | 25 | 0.14 ± 0.02 | 10 |
| 50 | 0.15 ± 0.02 | 12 | 0.07 ± 0.01 | 5 |
Analysis of STAT3 Signaling Pathway
To confirm that this compound inhibits its intended target, it is essential to measure the phosphorylation status of STAT3. Western blotting is the gold standard for this analysis.[9][15]
Protocol 3.1: Western Blot for p-STAT3 and Total STAT3
-
Rationale: This protocol allows for the semi-quantitative detection of total STAT3 protein and its activated, phosphorylated form (p-STAT3 at Tyr705). A decrease in the p-STAT3/STAT3 ratio upon treatment indicates target engagement by this compound.[9][16]
-
Materials:
-
Cancer cell line (e.g., DU145)
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-p-STAT3 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT3 and β-actin (as a loading control).
-
Visualization of the Targeted Pathway:
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Detection of Apoptosis
Inhibition of pro-survival pathways like STAT3 is expected to induce apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.
Protocol 4.1: Annexin V/PI Staining for Apoptosis
-
Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[17]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including any floating cells in the medium) after treatment with this compound.
-
Wash cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[18]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 60.5 ± 3.5 | 25.8 ± 2.9 | 13.7 ± 1.8 |
| This compound (25 µM) | 25.1 ± 4.2 | 55.3 ± 5.1 | 19.6 ± 2.5 |
Cell Cycle Analysis
Many anti-cancer agents, including those that inhibit STAT3, can cause cell cycle arrest. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[19]
Protocol 5.1: Propidium Iodide Staining for Cell Cycle Analysis
-
Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash cells with PBS and centrifuge.
-
Resuspend the pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing.[19][20]
-
Incubate at 4°C for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 5 minutes at room temperature to degrade RNA.[19]
-
Add propidium iodide solution and incubate for at least 15 minutes in the dark.[20]
-
Analyze the samples on a flow cytometer.
-
Visualization of Experimental Workflow:
Caption: General workflow for assessing this compound's cellular effects.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Li, Y., et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(5), 4495-4502. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Flow Cytometry Facility, University of Virginia School of Medicine. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Grandis, J. R. (2009). STAT3 SIGNALING: Anticancer Strategies and Challenges. Molecular Interventions, 9(1), 18-26. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Frontiers in Oncology. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Scirp.org. (2012). STAT3 Signaling in Cancer. Retrieved from [Link]
-
Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]
-
PubMed Central. (2021). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Cancer Research. (2002). Constitutive Activation of Stat3 in Human Prostate Tumors and Cell Lines. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Blood. (2007). Constitutively activated STAT3 promotes cell proliferation and survival in the activated B-cell subtype of diffuse large B-cell lymphomas. Retrieved from [Link]
-
PubMed Central. (2005). Constitutive activation of Stat3 signaling pathway in human colorectal carcinoma. Retrieved from [Link]
-
AACR Journals. (2010). Constitutively Active Stat3 Enhances Neu-Mediated Migration and Metastasis in Mammary Tumors via Upregulation of Cten. Retrieved from [Link]
-
PubMed Central. (2014). Constitutive activation of STAT3 in breast cancer cells: A review. Retrieved from [Link]
-
PubMed. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]
-
PubMed Central. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved from [Link]
-
PubMed Central. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705).... Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Retrieved from [Link]
-
ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. Retrieved from [Link]
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- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes & Protocols for the In Vivo Administration of Suspensolide in Mouse Models
Prepared by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the investigational compound Suspensolide in in vivo mouse models. This document outlines critical considerations for route selection, formulation development, and detailed administration protocols to ensure experimental success, reproducibility, and animal welfare.
Introduction to this compound and Pre-Administration Considerations
This compound is a novel small molecule compound with potential therapeutic applications. As with many new chemical entities, this compound exhibits poor aqueous solubility, a critical factor that dictates the choice of administration route and vehicle formulation for in vivo studies. The primary objective of any administration protocol is to deliver a precise dose of the compound to the systemic circulation or a specific target tissue in a consistent and reproducible manner.
Before initiating any in vivo experiments, a thorough understanding of this compound's physicochemical properties is paramount.[1][2] Key parameters to consider include:
-
Solubility: Determining the solubility of this compound in various pharmaceutically acceptable solvents is the first step in developing a suitable formulation.[2]
-
Stability: The stability of this compound in the chosen vehicle and under physiological conditions should be assessed to ensure that the compound does not degrade before reaching its target.
-
pH and Osmolality: The pH and osmolality of the final formulation should be as close to physiological levels as possible to minimize irritation and discomfort to the animal.[3][4]
The selection of an appropriate administration route is a critical decision that depends on the scientific goals of the study, the properties of the compound, and ethical considerations.[5]
Strategic Selection of Administration Route
The choice of administration route directly impacts the pharmacokinetic and pharmacodynamic profile of this compound. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[6]
Decision-Making Workflow for Route Selection
The following diagram illustrates a logical workflow for selecting the most appropriate administration route for this compound.
Caption: Workflow for selecting an in vivo administration route.
Formulation of this compound for In Vivo Administration
Due to its poor aqueous solubility, this compound requires a suitable vehicle for administration. The chosen vehicle must be non-toxic and biocompatible at the administered volume.
Recommended Vehicle Compositions
For poorly soluble compounds like this compound, a multi-component vehicle system is often necessary. A common approach is to use a mixture of a solubilizing agent, a surfactant, and a carrier. An example of a vehicle that can be optimized for this compound is:
-
5-10% N-methyl-2-pyrrolidone (NMP)
-
5-10% Solutol® HS 15 (or Kolliphor® HS 15)
-
20-30% Dimethyl sulfoxide (DMSO)
-
q.s. to 100% with Saline or Phosphate-Buffered Saline (PBS)
Note: The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Protocol for this compound Formulation
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume.
-
In a sterile container, add the organic solvents (NMP and DMSO) and vortex until this compound is completely dissolved.
-
Add the surfactant (Solutol® HS 15) and mix thoroughly.
-
Slowly add the saline or PBS to the desired final volume while continuously mixing.
-
The final formulation should be a clear solution. If precipitation occurs, the formulation needs to be optimized.
-
Administer the formulation to the mice immediately after preparation to avoid precipitation.
Detailed Administration Protocols
All procedures should be performed by well-trained personnel and in accordance with institutional animal care and use committee (IACUC) guidelines.[1] Proper restraint is crucial to minimize stress and ensure accurate administration.[5]
A. Intravenous (IV) Injection
IV administration provides 100% bioavailability and is often used for pharmacokinetic studies.[7] The lateral tail vein is the most common site for IV injections in mice.[1]
-
Materials:
-
Prepared this compound formulation
-
27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail vein
-
-
Procedure:
-
Warm the mouse's tail to increase blood flow and visualize the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with 70% ethanol.
-
With the bevel of the needle facing up, insert the needle into the lateral tail vein at a shallow angle.
-
Inject the this compound solution slowly. If resistance is met or a bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
B. Intraperitoneal (IP) Injection
IP injection is a common route for administering larger volumes and results in rapid absorption into the vasculature.[1]
-
Materials:
-
Prepared this compound formulation
-
25-27 gauge needles and 1 mL syringes
-
70% ethanol
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Inject the this compound solution slowly and steadily.
-
C. Oral Gavage (PO)
Oral gavage ensures the delivery of a precise dose directly to the stomach.[1] This route is often preferred for its clinical relevance.
-
Materials:
-
Prepared this compound formulation
-
Flexible gavage needle with a ball tip
-
Syringe
-
-
Procedure:
-
Firmly restrain the mouse to prevent head movement.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. The needle should pass easily without resistance.
-
Administer the this compound solution.
-
Remove the needle in a single, smooth motion.
-
D. Subcutaneous (SC) Injection
SC injections are administered into the space between the skin and the underlying muscle. This route generally results in slower absorption compared to IP or IV routes.[4]
-
Materials:
-
Prepared this compound formulation
-
25-27 gauge needles and 1 mL syringes
-
70% ethanol
-
-
Procedure:
-
Manually restrain the animal.
-
Tent the skin over the back or flank.
-
Disinfect the injection site.
-
Holding the syringe parallel to the animal, insert the needle into the base of the skin tent.
-
Aspirate to ensure a vessel has not been entered.
-
Inject the solution and withdraw the needle.
-
Quantitative Data Summary
The following table provides a summary of recommended administration parameters for mice.
| Administration Route | Maximum Bolus Volume (mL/kg) | Recommended Needle Size (Gauge) |
| Intravenous (IV) | 5 | 27-30 |
| Intraperitoneal (IP) | 10 | 25-27 |
| Oral (PO) | 10 | 20-22 (gavage needle) |
| Subcutaneous (SC) | 10 | 25-27 |
Data compiled from multiple sources.[1][3][6]
Post-Administration Monitoring
Following administration, animals should be closely monitored for any adverse reactions, including:
-
Changes in behavior or activity level
-
Signs of pain or distress
-
Injection site reactions (swelling, redness)
-
Changes in body weight, food, or water consumption
Any unexpected observations should be documented and reported to the veterinary staff.
Conclusion
The successful in vivo administration of this compound in mouse models is contingent upon careful consideration of its physicochemical properties, a strategic selection of the administration route, and meticulous adherence to established protocols. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for researchers. However, it is essential to adapt and optimize these procedures based on the specific experimental goals and in compliance with institutional guidelines for animal welfare.
References
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TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse?[Link]
-
Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. [Link]
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Washington State University Institutional Animal Care and Use Committee. (2023, August 15). Guideline #10: Drug and Chemical Administration. [Link]
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University of Iowa. Routes and Volumes of Administration in Mice. [Link]
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JoVE. (2015, August 24). Video: Compound Administration in Rodents- Intradermal, Intranasal & Intracranial Routes. [Link]
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MDPI. (2020). Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models. [Link]
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NIH. (2022, December 9). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. [Link]
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in vivo. (2025). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. [Link]
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PubMed. Improvement of solubility and dissolution properties of clotrimazole by solid dispersions and inclusion complexes. [Link]
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NIH. In Vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. [Link]
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NIH. Drug Solubility: Importance and Enhancement Techniques. [Link]
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NIH. Enhanced Solubility and Rapid Delivery of Vitamin D3 via Captisol® (β-Cyclodextrin Sulfobutyl Ether) Inclusion Complex in Mouth-Dissolving Films. [Link]
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NIH. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]
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PubMed. Mechanism of action of suppressor cells. In vivo concanavalin-A-activated suppressor cells do not directly affect B cells. [Link]
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NIH. (2023, January 9). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]
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PubMed. Mechanisms of action by immunologic adjuvants. [Link]
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NIH. (2022, July 8). Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman. [Link]
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Suspensolide: A Novel Bifunctional Probe for Elucidating and Modulating Protein-Protein Interactions in Cancer Biology
Application Notes & Protocols for Advanced Chemical Biology Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Suspensolide, a novel sulfonated macrocyclic compound, as a powerful tool in chemical biology. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature.
Introduction: The Challenge of Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] Historically, PPIs were considered "undruggable" due to their large, flat, and often featureless interfaces.[2] However, recent advances in chemical biology have led to the development of innovative molecules that can effectively modulate these critical interactions.[1][2] this compound emerges from this new paradigm as a unique chemical probe designed to investigate and inhibit specific classes of PPIs.
This compound is a synthetically accessible analogue of a rare marine natural product. Its structure features a macrocyclic core, which provides conformational rigidity and pre-organizes key functional groups for optimal interaction with target proteins, and a strategically placed sulfonate group. This sulfonate moiety is not merely a passive feature; it is designed to mimic post-translational modifications like sulfation, which can play a crucial role in molecular recognition and signaling.[3][4]
Mechanism of Action: A Bifunctional Approach
This compound's utility as a chemical biology tool stems from its proposed bifunctional mechanism of action. It is designed to act as a competitive inhibitor of a specific protein-protein interaction, while the sulfonate group can serve as a versatile handle for biochemical and analytical applications.
Competitive Inhibition of PPIs
The macrocyclic scaffold of this compound is designed to mimic the secondary structure, such as an α-helix, of one of the interacting protein partners at a "hotspot" region.[5] By occupying this critical binding interface, this compound competitively inhibits the formation of the native protein complex. This mode of action is particularly relevant for targeting transcription factor complexes and signaling pathways that are aberrantly activated in cancer.[6][7]
The Role of the Sulfonate Group
The negatively charged sulfonate group can enhance binding affinity through electrostatic interactions with positively charged residues (e.g., lysine, arginine) in the target protein's binding pocket. Furthermore, this functional group provides a unique chemical handle for:
-
Target Identification: The sulfonate can be used to create affinity matrices for pull-down experiments to identify the direct binding partners of this compound.
-
Biophysical Characterization: The presence of the sulfonate allows for specific detection methods and can influence the molecule's solubility and cell permeability.
-
Cellular Imaging: The sulfonate can be a point of attachment for fluorescent dyes or other imaging agents.
The following diagram illustrates the proposed mechanism of action of this compound.
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Application Notes and Protocols: Elucidating the Mechanism of Action of Suspensolide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction to Suspensolide: An Investigational Overview
This compound is an organic molecular entity with the chemical formula C12H18O2.[1] Its formal IUPAC name is (4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one.[1] As a natural product, its therapeutic potential remains largely unexplored, necessitating a systematic and rigorous investigation into its mechanism of action (MoA). Understanding the molecular targets and cellular pathways modulated by this compound is a critical step in the drug discovery and development process.[2][3][4]
This document provides a comprehensive guide for researchers, outlining a phased experimental approach to thoroughly characterize the MoA of this compound. The protocols described herein are designed to be self-validating, incorporating established methodologies from phenotypic screening to in vivo model testing.
Phase 1: Phenotypic Screening and Bioactivity Profiling
The initial step is to determine the biological context in which this compound is active. A broad phenotypic screening approach will help to identify its potential therapeutic area. Natural products often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][5]
Protocol 1.1: In Vitro Anti-inflammatory Activity Assessment
Rationale: Inflammation is a key process in many diseases, and natural products are a rich source of anti-inflammatory agents.[6][7] This protocol uses a lipopolysaccharide (LPS)-stimulated macrophage model to assess the anti-inflammatory potential of this compound.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Assess cell viability using an MTT or PrestoBlue assay to determine the non-toxic concentration range.
-
-
Measurement of Inflammatory Mediators:
-
Seed cells in a 24-well plate.
-
Pre-treat with non-toxic concentrations of this compound for 1 hour.
-
Stimulate with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of each inflammatory mediator.
| Parameter | Control | LPS (1 µg/mL) | LPS + this compound (Low Conc.) | LPS + this compound (High Conc.) |
| Cell Viability (%) | 100 | ~95 | >90 | >90 |
| NO Production (µM) | Baseline | High | Reduced | Significantly Reduced |
| TNF-α (pg/mL) | Baseline | High | Reduced | Significantly Reduced |
| IL-6 (pg/mL) | Baseline | High | Reduced | Significantly Reduced |
Protocol 1.2: Cancer Cell Line Proliferation Assay
Rationale: Many natural products possess anti-proliferative properties against cancer cells.[3] A panel of cancer cell lines representing different tumor types should be screened to identify potential anti-cancer activity.
Methodology:
-
Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for cytotoxicity comparison).
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density for each cell line.
-
Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Proliferation Assessment: Measure cell proliferation using a crystal violet or SRB assay.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Phase 2: Target Identification
Once a robust phenotype is established (e.g., anti-inflammatory activity), the next critical step is to identify the direct molecular target(s) of this compound. This can be achieved through both affinity-based and label-free methods.[8][9]
Experimental Workflow for Target Identification
Caption: Workflow for identifying molecular targets of this compound.
Protocol 2.1: Affinity-Based Pull-Down Assay
Rationale: This method involves immobilizing a modified version of this compound to a solid support to "pull down" its binding partners from a cell lysate.
Methodology:
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry).
-
Immobilization: Covalently attach the affinity probe to agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a total protein lysate from the relevant cell line (e.g., RAW 264.7 macrophages).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding. Include a control with beads alone or beads with an inactive analog.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and LC-MS/MS analysis.
Protocol 2.2: Cellular Thermal Shift Assay (CETSA) - A Label-Free Method
Rationale: CETSA is a powerful label-free method that relies on the principle that a small molecule binding to its target protein can alter the protein's thermal stability.[9]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble protein fraction by Western blot for specific candidate proteins or by quantitative mass spectrometry (isobaric tagging) for a proteome-wide analysis.
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of this compound.
Phase 3: Pathway Elucidation and Validation
Assuming the target identification phase points towards a protein involved in an inflammatory pathway, such as a component of the NF-κB signaling cascade, the next step is to validate this and elucidate the downstream effects.
Hypothetical Signaling Pathway: this compound and the NF-κB Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Protocol 3.1: Western Blot Analysis of NF-κB Pathway Components
Rationale: To confirm if this compound inhibits the NF-κB pathway, the phosphorylation and degradation of key signaling proteins can be monitored.[10][11]
Methodology:
-
Cell Treatment: Pre-treat macrophages with this compound for 1 hour, followed by stimulation with LPS for different time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Prepare whole-cell lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-IKK, IKK, phospho-IκBα, IκBα, and a loading control (e.g., β-actin).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify band intensities to assess changes in protein phosphorylation and degradation.
Protocol 3.2: Immunofluorescence for NF-κB Nuclear Translocation
Rationale: A key step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[11] This can be visualized using immunofluorescence microscopy.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips, then treat with this compound and/or LPS as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with 5% BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Observe the localization of p65 (green fluorescence) relative to the nucleus (blue fluorescence).
| Treatment Group | Expected p65 Localization |
| Untreated Control | Cytoplasmic |
| LPS-stimulated | Nuclear |
| This compound + LPS | Predominantly Cytoplasmic |
Phase 4: In Vivo Validation
To translate in vitro findings into a physiological context, a relevant animal model is essential.
Protocol 4.1: LPS-Induced Endotoxemia Mouse Model
Rationale: This acute inflammation model is suitable for evaluating the in vivo efficacy of a potential anti-inflammatory compound.
Methodology:
-
Animals: Use C57BL/6 mice.
-
Treatment: Administer this compound (e.g., via intraperitoneal injection) at various doses 1 hour prior to a sublethal dose of LPS.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 6 hours), collect blood and tissues (e.g., lung, liver).
-
Analysis:
-
Measure serum levels of TNF-α and IL-6 by ELISA.
-
Perform histopathological analysis of tissues to assess inflammation and tissue damage.
-
Analyze tissue homogenates for NF-κB activation markers by Western blot.
-
Conclusion
The systematic approach outlined in these application notes and protocols provides a robust framework for the comprehensive elucidation of the mechanism of action of this compound. By progressing from broad phenotypic screening to specific target identification, pathway validation, and in vivo efficacy studies, researchers can build a compelling, data-driven narrative of this compound's biological function. This foundational knowledge is indispensable for its further development as a potential therapeutic agent.
References
- Strategies and Techniques of Drug Discovery from N
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This compound | C12H18O2 | CID 13988387 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
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Comparative study of the mechanism of natural compounds with similar structures using docking and transcriptome data for improving in silico herbal medicine experimentations. (2023). Scientific Reports. [Link]
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Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. (n.d.). PubMed Central. [Link]
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A Natural Products Approach to Drug Discovery: Probing Modes of Action of Antitumor Agents by Genome-Scale cDNA Library Screening. (n.d.). ACS Chemical Biology. [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules. [Link]
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Suppressed NF-kappaB and sustained JNK activation contribute to the sensitization effect of parthenolide to TNF-alpha-induced apoptosis in human cancer cells. (2004). Carcinogenesis. [Link]
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Target identification for small-molecule discovery in the FOXO3a tumor-suppressor pathway using a biodiverse peptide library. (2021). Cell Chemical Biology. [Link]
-
Anti-inflammatory peptide therapeutics and the role of sulphur containing amino acids (cysteine and methionine) in inflammation suppression: A review. (2024). Inflammation Research. [Link]
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Terrein suppressed lipopolysaccharide-induced neuroinflammation through inhibition of NF-κB pathway by activating Nrf2/HO-1 signaling in BV2 and primary microglial cells. (2020). Journal of Pharmacological Sciences. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). BMC Biotechnology. [Link]
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The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation. (2022). International Journal of Molecular Sciences. [Link]
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Target identification for small-molecule discovery in the FOXO3a tumor-suppressor pathway using a biodiverse peptide library. (2021). Cell Chemical Biology. [Link]
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Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020. (2020). Pharmacology & Therapeutics. [Link]
-
Anti-inflammatory mechanisms of isoflavone metabolites in lipopolysaccharide-stimulated microglial cells. (2007). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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"Suspensolide" target identification and validation
Application Notes & Protocols
Topic: Suspensolide: A Roadmap for De Novo Target Identification and Validation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Natural products have historically been a cornerstone of drug discovery, yet many, like the recently isolated this compound, have unknown mechanisms of action. This lack of a defined molecular target is a significant barrier to their development as therapeutic agents. This document provides a comprehensive, multi-pronged strategy for the de novo identification and rigorous validation of the biological target of a novel natural product, using this compound as a primary example. We detail a logical workflow, from initial hypothesis generation and chemical probe synthesis to state-of-the-art chemoproteomic target discovery and orthogonal validation techniques. The protocols provided herein are designed to be self-validating, emphasizing scientific rigor and reproducibility to confidently elucidate the molecular basis of this compound's bioactivity.
Introduction: The Challenge of Orphan Natural Products
This compound is a novel natural product isolated from Monoon suspensum. While its unique chemical structure has been elucidated, its biological activity and molecular target remain unknown. This is a common challenge in natural product research; a compound may exhibit interesting phenotypic effects in cellular screens, but without a known target, its therapeutic potential cannot be fully realized. The process of identifying the specific protein(s) a small molecule interacts with to elicit a biological response is known as target identification.
This guide outlines a systematic and robust workflow to move from an orphan bioactive compound like this compound to a validated drug target, a critical step in modern drug discovery. The strategy integrates chemical biology, proteomics, and molecular biology to not only identify binding partners but also to validate them with a high degree of confidence.
Phase 1: Chemical Probe Synthesis - The Key to Fishing for Targets
To identify the direct binding partners of this compound from the complex milieu of the cellular proteome, a chemical probe is an indispensable tool. This involves modifying the this compound molecule to include a linker and a reporter tag, without abolishing its native bioactivity.
Rationale: The probe allows us to "fish" for and isolate interacting proteins. The this compound moiety acts as the "bait," the linker provides spatial separation from the tag, and the tag (e.g., biotin) serves as a "handle" for purification. It is critical to first determine which positions on the this compound molecule are amenable to modification without disrupting its inherent biological activity. This is typically assessed through structure-activity relationship (SAR) studies.
Protocol 2.1: Synthesis of a Biotinylated this compound Probe
-
SAR-Guided Design: Analyze the structure of this compound to identify a non-essential functional group for modification. For this compound, a hydroxyl group could be a potential site for attaching a linker.
-
Linker Attachment: Synthesize a derivative of this compound with an appropriate linker, such as a polyethylene glycol (PEG) chain terminating in an alkyne or azide group for click chemistry. The linker should be long enough to minimize steric hindrance.
-
Click Chemistry Reaction: Conjugate the linker-modified this compound to a biotin tag containing a complementary azide or alkyne group. This is achieved via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which is highly efficient and bio-orthogonal.
-
Purification and Characterization: Purify the final probe using High-Performance Liquid Chromatography (HPLC) and confirm its structure and purity via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Activity Validation: Crucially, test the biological activity of the final probe and the linker-modified intermediate to ensure they retain the activity of the parent this compound. A significant loss of activity would indicate that the modification site is critical for its function, and an alternative design is needed.
Phase 2: Target Discovery using Affinity Purification-Mass Spectrometry (AP-MS)
With a validated chemical probe in hand, the next step is to use it to capture interacting proteins from a cell lysate. This is followed by proteomic analysis to identify the captured proteins.
Rationale: The high affinity of the biotin tag for streptavidin-coated beads allows for the efficient pull-down of the probe, along with any proteins that are specifically bound to the this compound part of the probe. By comparing the proteins pulled down with the active probe to those pulled down with a negative control probe, one can identify specific binding partners.
Workflow for Target Discovery
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol 3.1: AP-MS for this compound Targets
-
Cell Culture and Lysis: Culture a relevant cell line to a high density. Treat the cells with this compound if investigating on-target effects in a cellular context, or use untreated cells for direct binding. Harvest and lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Lysate Incubation: Incubate the clarified cell lysate with the biotin-suspensolide probe and, in a separate sample, with a negative control (e.g., biotin-linker alone) for 1-2 hours at 4°C.
-
Affinity Capture: Add streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background noise.
-
Elution and Digestion: Elute the bound proteins from the beads. A common method is on-bead digestion, where proteases like trypsin are added directly to the beads to digest the proteins into peptides for MS analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample. True targets should be significantly enriched in the this compound-probe sample compared to the negative control.
Phase 3: Orthogonal Target Validation - From Candidates to Confirmed Targets
The list of candidates from the AP-MS experiment must be validated through independent, orthogonal methods to confirm a direct and biologically relevant interaction.
Rationale: AP-MS can identify indirect interactors or proteins that non-specifically bind to the probe. Orthogonal validation using different biophysical and cellular techniques is essential to eliminate false positives and build a strong case for a specific protein being the true target.
Biochemical Validation: Confirming Direct Binding
These methods test the direct interaction between purified protein and this compound in vitro.
| Technique | Principle | Quantitative Data | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Immobilize the target protein on a sensor chip and flow this compound over it. A binding event changes the refractive index. | KD (dissociation constant), kon, koff | Real-time, label-free | Requires purified protein, can have immobilization artifacts |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of this compound to the target protein in solution. | KD, ΔH (enthalpy), ΔS (entropy) | Gold standard for thermodynamics, label-free | Requires large amounts of pure protein and compound |
| Microscale Thermophoresis (MST) | Measures the change in movement of a fluorescently labeled target protein along a temperature gradient upon binding to this compound. | KD | Low sample consumption, works in complex solutions | Requires labeling of the target protein |
Cellular Validation: Confirming Target Engagement in a Biological Context
These methods confirm that this compound engages its target within the complex environment of a living cell.
Rationale: The binding of a ligand (this compound) can stabilize its target protein, making it more resistant to heat-induced denaturation. CETSA measures this change in thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct target engagement.
Rationale: If this compound elicits a specific cellular phenotype (e.g., apoptosis, cell cycle arrest), then reducing the expression of its true target should ideally mimic this phenotype or, alternatively, render the cells resistant to the compound.
-
CRISPR/Cas9 Knockout: Completely remove the gene encoding the target protein. If the knockout cells no longer respond to this compound, it provides strong evidence that the protein is required for the compound's activity.
-
siRNA/shRNA Knockdown: Temporarily reduce the expression of the target protein. This can be used to confirm the results from knockout experiments and is useful if the target is essential for cell viability.
Conclusion
The journey from a novel bioactive natural product to a validated drug target is a challenging but critical endeavor. The workflow presented here provides a robust, multi-faceted approach to confidently identify the molecular target of this compound. By combining the power of chemical probe-based proteomics with rigorous orthogonal validation through biochemical and cellular assays, researchers can effectively bridge the gap between interesting phenotype and mechanistic understanding. This systematic process not only illuminates the specific mechanism of action for this compound but also establishes a blueprint for target discovery for other orphan natural products, paving the way for their future development as precision therapeutics.
References
-
Title: Upregulation of p21 by this compound, a novel cyclobutane derivative from Monoon suspensum, is mediated by the JNK signaling pathway. Source: RSC Advances URL: [Link]
-
Title: Two New Cyclobutane Derivatives from the Leaves of Monoon suspensum. Source: Molecules URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols URL: [Link]
Application Notes and Protocols for the Preclinical Formulation of Suspensolide
Sources
- 1. This compound | C12H18O2 | CID 13988387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Formulation and stability of suspensions for preclinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Formulation Development [sgs.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. scribd.com [scribd.com]
- 10. Excipients Used in the Formulation of Pharmaceutical Suspensions - Page 2 of 2 [pharmapproach.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel technology to prepare oral formulations for preclinical safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Labyrinth of Total Synthesis: A Technical Guide to Yield Improvement
A Note to the Researcher: Our initial search for "Suspensolide" did not yield a known chemical entity in the scientific literature. The following guide is therefore structured to address the broader, yet critical, challenges encountered during the total synthesis of complex natural products. The principles and troubleshooting strategies outlined here are universally applicable and will serve as a robust resource for researchers tackling intricate synthetic pathways, including that of a novel target like this compound.
Technical Support Center: Enhancing Synthetic Yields
Welcome to our dedicated technical support center for chemists engaged in the demanding field of natural product synthesis. As Senior Application Scientists, we understand that the path to a target molecule is often fraught with challenges, with yield optimization being a paramount concern. This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yield in a Key Coupling Reaction
Question: I am consistently observing low yields (<30%) in a critical carbon-carbon bond-forming reaction (e.g., Suzuki, Heck, or Aldol condensation) in my synthesis of a complex intermediate. What are the likely culprits and how can I systematically troubleshoot this?
Answer: Low yields in pivotal coupling reactions are a frequent bottleneck in multi-step syntheses. The root cause can often be traced to a handful of critical parameters. Here is a systematic approach to diagnose and resolve the issue:
-
Reagent and Catalyst Integrity:
-
Catalyst Activity: Palladium and other transition metal catalysts are sensitive to oxidation and impurities. Ensure you are using a fresh batch of catalyst or one that has been properly stored under an inert atmosphere. Consider performing a simple test reaction with a known substrate to verify catalyst activity.
-
Ligand Degradation: Phosphine-based ligands are prone to oxidation. Use freshly opened ligands or those stored in a glovebox.
-
Reagent Purity: The purity of your starting materials, especially organoboron compounds in Suzuki couplings, is crucial. Impurities can poison the catalyst or lead to unwanted side reactions. Recrystallize or re-purify starting materials if their purity is in doubt.
-
-
Reaction Conditions:
-
Solvent Choice and Degassing: The choice of solvent can significantly impact reaction kinetics and solubility of intermediates. Ensure your solvent is anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst. A poorly degassed solvent is a common cause of low yields.
-
Temperature and Reaction Time: These parameters are often intertwined. A reaction that is sluggish at a lower temperature may benefit from gentle heating. Conversely, higher temperatures can sometimes lead to product degradation or side reactions. We recommend running a time course study at a specific temperature to determine the optimal reaction time.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. An inappropriate base can lead to side reactions or incomplete reaction. For instance, in a Suzuki coupling, a weaker base may be required for sensitive substrates.
-
-
Troubleshooting Workflow: We have designed a logical workflow to guide your optimization efforts.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Challenges with Protecting Groups
Question: I am struggling with the removal of a protecting group late in my synthesis. The standard conditions are either not working or are leading to the decomposition of my advanced intermediate. What strategies can I employ?
Answer: Protecting group manipulation in the final stages of a complex synthesis is a delicate operation. When standard deprotection protocols fail, a multi-faceted approach is necessary.
-
Incomplete Deprotection:
-
Scavengers: In cases of stubborn silyl ether cleavage with fluoride reagents, the reaction can be hampered by the buildup of reactive byproducts. The addition of a scavenger, such as a mild acid, can sometimes facilitate the reaction.
-
Alternative Reagents: If a standard reagent (e.g., TFA for Boc groups) is ineffective, consider a different reagent with an altered mechanism. For Boc deprotection, TMSOTf/2,6-lutidine can be a powerful alternative.
-
-
Substrate Decomposition:
-
Milder Conditions: This is the most straightforward approach. Reduce the temperature, use a more dilute reagent, or shorten the reaction time.
-
Orthogonal Protecting Groups: In some instances, the protecting group chosen is simply not compatible with the functionality of the advanced intermediate. While this is a difficult realization late in a synthesis, it may be necessary to reconsider the protecting group strategy for future attempts.
-
-
Data-Driven Decision Making: The following table provides a comparison of common protecting groups and alternative deprotection conditions for sensitive substrates.
| Protecting Group | Standard Deprotection | Milder/Alternative Conditions for Sensitive Substrates |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) | 1. Formic acid2. 10% H2SO4 in dioxane3. TMSOTf, 2,6-lutidine |
| TBDMS (tert-Butyldimethylsilyl) | Tetrabutylammonium fluoride (TBAF) | 1. HF-Pyridine2. Acetic acid/H2O/THF3. BF3·OEt2 |
| PMB (p-Methoxybenzyl) | Dichlorodicyanoquinone (DDQ) | 1. Cerium ammonium nitrate (CAN)2. Triflic acid |
Product Aggregation and Purification Difficulties
Question: My target molecule, a peptide-like natural product, is aggregating during the final purification steps, leading to significant product loss and poor purity. How can I mitigate this?
Answer: Aggregation is a common challenge, especially with molecules that have both hydrophobic and hydrophilic regions, such as certain peptides and polysaccharides.[1][2] This can lead to poor solubility, difficult purification, and inaccurate biological assay results.
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Strategies to Overcome Aggregation:
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Solvent System Modification: During purification (e.g., HPLC), the composition of the mobile phase is critical.
-
Organic Modifiers: Experiment with different organic modifiers like acetonitrile, methanol, or isopropanol.
-
Additives: The addition of small amounts of TFA (0.1%) or formic acid can help to protonate basic residues and disrupt intermolecular interactions. In some cases, chaotropic agents like guanidinium chloride can be used, although their removal can be challenging.
-
-
"Catch and Release" Purification: Consider using a solid-phase extraction (SPE) cartridge with a resin that has a high affinity for your target molecule. This allows for impurities to be washed away before eluting your purified product under conditions that minimize aggregation.
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Solubilizing Tags: For particularly challenging cases, the temporary introduction of a solubilizing tag (e.g., a short PEG chain) can prevent aggregation during synthesis and purification.[2] This tag is then cleaved in the final step.
-
-
Logical Flow for Purification Optimization:
Caption: Decision tree for optimizing the purification of aggregating compounds.
Conclusion
The total synthesis of complex molecules is a journey of continuous problem-solving. By systematically evaluating each step, understanding the underlying chemistry, and being open to methodological adjustments, the persistent researcher can overcome the challenges of low yield and product purification. We hope this guide serves as a valuable resource in your synthetic endeavors.
References
- Unified Total Syntheses of Benzenoid Cephalotane-Type Norditerpenoids: Cephanolides and Ceforalides - PMC - NIH. (n.d.).
- Progress and challenges in the synthesis of sequence controlled polysaccharides. (n.d.).
- Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years - PMC - NIH. (n.d.).
- Catalysis-Enabled 13-Step Total Synthesis of (–)-Peyssonnoside A - PMC - NIH. (2024, June 12).
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
- A Convergent Total Synthesis of (+)-Ineleganolide with Benjamin Gross - YouTube. (2023, August 18).
- Isolation, Total Synthesis and Structure Determination of Antifungal Macrocyclic Depsipeptide, Tetraselide - Chemical Science (RSC Publishing). (n.d.).
- Challenges and Discoveries in the Total Synthesis of Complex Polyketide Natural Products. (2018, February).
- Total Synthesis of Amphidinolide K, a Macrolide That Stabilizes F-Actin - PubMed - NIH. (n.d.).
- Total Synthesis of (-)-Strempeliopine with Xianhuang Zeng (Episode 65) - YouTube. (2021, October 26).
- Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup - MDPI. (n.d.).
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed. (2019, April 19).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
Sources
Suspensolide Purification: A Technical Support Guide
Welcome to the technical support center for the purification of Suspensolide. This guide is designed for researchers, scientists, and drug development professionals actively working on the isolation and purification of this novel 12-membered macrolide antibiotic. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the purification process, enabling you to troubleshoot effectively and optimize your workflow. The protocols and advice presented here are grounded in established biochemical and chromatographic principles to ensure reliability and reproducibility in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound from its natural source, Streptomyces fumanus.
Q1: What are the primary challenges in purifying this compound from a Streptomyces fumanus fermentation broth?
A1: Purifying this compound presents a multi-faceted challenge inherent to natural product isolation. The primary hurdles include:
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Low Titer: this compound is a secondary metabolite, often produced in low concentrations in the fermentation broth. This necessitates processing large volumes of culture and employing enrichment techniques early in the purification cascade.
-
Complex Matrix: The fermentation broth is a complex mixture of primary and secondary metabolites, proteins, pigments, and other cellular debris. This compound must be selectively separated from these components, some of which may have similar physicochemical properties.
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Structural Analogs: Streptomyces species are known to produce a variety of related macrolides. These structural analogs can co-elute with this compound during chromatographic separation, complicating the isolation of a pure compound.
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Compound Stability: Macrolide antibiotics can be susceptible to degradation under harsh pH or temperature conditions.[1][2] Maintaining a stable environment throughout the purification process is critical to prevent yield loss.
Q2: What is the general workflow for this compound purification?
A2: A typical purification workflow for this compound involves a multi-step process designed to progressively enrich the target compound while removing impurities. The general stages are:
-
Fermentation and Harvest: Culturing of Streptomyces fumanus under optimal conditions to maximize this compound production, followed by separation of the mycelium from the culture broth.
-
Extraction: Liquid-liquid extraction of the culture filtrate and/or mycelium with a suitable organic solvent to isolate a crude extract containing this compound.
-
Preliminary Chromatography: Initial separation of the crude extract using techniques like vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) to fractionate the components based on polarity.
-
Fine Purification: High-performance liquid chromatography (HPLC), often employing multiple orthogonal stationary phases (e.g., normal-phase and reversed-phase), to achieve high purity.
-
Crystallization/Final Formulation: Recrystallization of the purified this compound to obtain a crystalline solid and remove any remaining amorphous impurities.
The following diagram illustrates this general workflow:
Caption: General workflow for the purification of this compound.
Q3: How do I choose the right solvents for extraction and chromatography?
A3: Solvent selection is critical and is guided by the polarity of this compound. As a 12-membered macrolide, this compound is expected to have medium polarity.
-
For Extraction: A water-immiscible organic solvent of intermediate polarity, such as ethyl acetate or dichloromethane, is a good starting point for extracting this compound from the aqueous fermentation broth.[3] These solvents will efficiently partition this compound while leaving highly polar impurities (sugars, salts) in the aqueous phase and very non-polar impurities (lipids) behind.
-
For Chromatography:
-
Normal-Phase: A non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., ethyl acetate or isopropanol) is used with a polar stationary phase like silica gel.
-
Reversed-Phase: A polar mobile phase (e.g., water or buffer) with a less polar organic modifier (e.g., acetonitrile or methanol) is used with a non-polar stationary phase like C18.
-
The optimal solvent system for chromatography should be determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues that may arise during the purification of this compound.
A. Extraction & Initial Cleanup
| Problem | Potential Cause(s) | Solution(s) |
| Low yield in crude extract | 1. Incomplete extraction from the fermentation broth. 2. Degradation of this compound during extraction. 3. Emulsion formation during liquid-liquid extraction. | 1. Increase the solvent-to-broth ratio and/or perform multiple extractions. Ensure adequate mixing. 2. Avoid extreme pH and high temperatures during extraction. Work quickly and keep samples cool. 3. Add brine to the mixture to break the emulsion. Centrifugation can also be effective. |
| Crude extract is a thick, intractable oil | High concentration of co-extracted lipids or other non-polar impurities. | 1. Perform a preliminary hexane wash of the crude extract to remove non-polar components. 2. Consider solid-phase extraction (SPE) with a C18 cartridge as a cleanup step before chromatography. |
B. Column Chromatography (Silica Gel)
| Problem | Potential Cause(s) | Solution(s) |
| This compound does not elute from the column (streaking at the origin) | 1. The mobile phase is not polar enough. 2. Strong, irreversible binding to acidic sites on the silica gel. | 1. Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate in hexane). 2. Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize acidic silanol groups. |
| Poor separation of this compound from impurities (co-elution) | 1. The solvent system has poor selectivity for the compounds of interest. 2. The column is overloaded with the crude extract. | 1. Experiment with different solvent systems in TLC to find one that provides better separation. Consider using a ternary solvent system. 2. Reduce the amount of sample loaded onto the column. A general rule is 1-5% of the silica gel weight for complex mixtures. |
| Tailing of the this compound peak | Interaction of this compound with the stationary phase, often due to the presence of acidic silanol groups on the silica. | 1. Add a small amount of a polar solvent like methanol or a base like triethylamine to the mobile phase. 2. Use deactivated silica gel or an alternative stationary phase like alumina. |
The following decision tree can guide your troubleshooting process during column chromatography:
Caption: Troubleshooting decision tree for column chromatography.
C. Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. The solution is not supersaturated (too much solvent was used). 2. The presence of impurities is inhibiting crystal nucleation. | 1. Slowly evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Add a seed crystal of pure this compound if available. |
| Oiling out instead of crystallization | The solubility of this compound in the solvent is too high, or the cooling rate is too fast. | 1. Add a small amount of a "poor" solvent (one in which this compound is less soluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. 2. Re-heat the oiled solution to dissolve the oil, then allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature. |
III. Detailed Experimental Protocols
The following protocols are based on established methods for the purification of macrolide antibiotics from Streptomyces fermentations.
Protocol 1: Extraction of this compound from S. fumanus Culture
-
Harvest: Centrifuge the S. fumanus fermentation broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
Supernatant Extraction: Adjust the pH of the supernatant to 7.0. Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Mycelium Extraction: Suspend the mycelial pellet in acetone and stir for 2 hours. Filter the mixture and concentrate the acetone extract under reduced pressure. Resuspend the resulting aqueous residue in water and extract three times with an equal volume of ethyl acetate.
-
Combine and Concentrate: Combine all ethyl acetate extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure to yield the crude extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Dry pack a glass column with silica gel (e.g., 230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. For example:
-
Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and analyze them by TLC. Combine fractions containing this compound based on the TLC profile.
IV. References
-
Ōmura, S., Nakagawa, A., Hashimoto, H., Oiwa, R., Iwai, Y., Hirano, A., Shibukawa, N., & Kojima, Y. (1983). This compound, a novel macrolide antibiotic from Streptomyces fumanus. The Journal of Antibiotics, 36(2), 187-190.
-
Sutoh, K., Kobata, K., & Watanabe, T. (2001). Stability of capsinoid in various solvents. Journal of Agricultural and Food Chemistry, 49(8), 4026-4030.
-
Tiei Extraction. (2024). Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor.
-
The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). MDPI.
-
Saito, R., et al. (2021). A novel 12-membered ring non-antibiotic macrolide EM982 attenuates cytokine production by inhibiting IKKβ and IκBα phosphorylation. PubMed Central.
-
Seki-Asano, M., et al. (1994). Isolation and characterization of a new 12-membered macrolide FD-895. The Journal of Antibiotics, 47(12), 1395-1401.
-
Donin, M. N., et al. (1953). Methymycin, a new crystalline antibiotic. Antibiotics & Chemotherapy, 3(5), 529-531.
-
Brockmann, H., & Hekel, W. (1951). Pikromycin, a new antibiotic from Actinomyces. Naturwissenschaften, 38(20), 479-480.
-
McGuire, J. M., et al. (1952). 'Ilotycin,' a new antibiotic. Antibiotics & Chemotherapy, 2(6), 281-283.
-
Sobin, B. A., et al. (1955). Oleandomycin, a new antibiotic. Antibiotics Annual, 2, 827-831.
-
Gäumann, E., et al. (1960). Lankamycin and lankacidin, two new antibiotics from Streptomyces violaceoniger. Helvetica Chimica Acta, 43(2), 601-606.
-
Omura, S. (Ed.). (2002). Macrolide antibiotics: chemistry, biology, and practice. Academic press.
-
Isolation and Purification of Macrocyclic Components From Penicillium Fermentation Broth by High-Speed Counter-Current Chromatography. (2013). PubMed.
-
Novel 12-membered ring macrolides with activity against erythromycin-resistant organisms. (2003). The Journal of Antibiotics, 56(4), 392-398.
-
The Effects of pH and Excipients on Exenatide Stability in Solution. (2021). PubMed.
-
Streptomyces fumanus. (n.d.). In Wikipedia. Retrieved January 14, 2026.
-
Charan, R. D., et al. (2005). Additional pyrrolomycins from cultures of Streptomyces fumanus. Journal of Natural Products, 68(2), 277-279.
-
Dioxapyrrolomycin biosynthesis in Streptomyces fumanus. (2006). PubMed.
-
Thermal and pH stability of spray-dried encapsulated astaxanthin oleoresin from Haematococcus pluvialis using several encapsulation wall materials. (2021). ResearchGate.
-
12-membered macrolactones: privileged scaffolds for the development of new therapeutics. (2019). Wiley Online Library.
-
Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics. (2020). MDPI.
-
Comparison of the chromatographic properties of sterols, select additional steroids and triterpenoids: gravity-flow column liquid chromatography, thin-layer chromatography, gas-liquid chromatography and high-performance liquid chromatography. (1987). PubMed.
-
Study of chromatographic behavior of antibiotic drugs and their metabolites based on quantitative structure-retention relationships with the use of HPLC-DAD. (2020). PubMed.
-
Retention behavior of ginsenosides in a sulfo-based high performance liquid chromatography column. (2020). PubMed.
-
QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine. (2022). NIH.
-
The Different Chromatographic Behaviour of High- And Low-Molecular-Weight Substances on Nitrocellulose Membranes. (1970). PubMed.
-
Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (2017). PubMed Central.
-
Streptomyces fumanus (DSM 40154, ATCC 19904, ATCC 25454). (n.d.). BacDive.
Sources
- 1. The Effects of pH and Excipients on Exenatide Stability in Solution [mdpi.com]
- 2. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
Suspensolide Technical Support Center: Stability and Degradation
Welcome to the technical support center for Suspensolide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to help you make informed decisions in your experiments.
Given the limited specific literature on this compound's stability, this guide is built upon established principles of organic chemistry and pharmaceutical stability testing, focusing on the functional groups present in the this compound molecule.
Understanding this compound's Chemical Structure and Potential Instabilities
This compound, with the chemical name (4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one, is a macrocyclic lactone.[1] Its structure contains two key features that are susceptible to degradation:
-
A Lactone (Ester) Ring: This functional group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Two Carbon-Carbon Double Bonds: These are susceptible to oxidation.
A thorough understanding of these potential degradation pathways is crucial for designing robust experiments and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the recommended solvent for dissolving this compound?
A1: For stock solutions, it is recommended to use anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. For aqueous experimental media, it is advisable to prepare fresh dilutions from the stock solution immediately before use.
Q2: What are the optimal storage conditions for this compound solutions?
A2: Stock solutions of this compound in anhydrous DMSO or ethanol should be stored at -20°C or lower.[2] For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.[3] When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, compounds with double bonds can be susceptible to photo-oxidation. Therefore, it is a good laboratory practice to protect this compound, both in solid form and in solution, from light. Use amber vials or wrap containers with aluminum foil.
Q4: What are the likely degradation products of this compound?
A4: Based on its structure, the primary degradation products are likely to be the hydrolyzed ring-opened hydroxy acid and various oxidation products at the double bonds, such as epoxides or diols. The formation of these products can be investigated using analytical techniques like LC-MS.
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector or, for more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS).[4] A single, sharp peak at the expected retention time in HPLC is indicative of high purity. The appearance of additional peaks over time can signify degradation.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Activity in Biological Assays
Possible Cause: Degradation of this compound in the aqueous assay medium.
Troubleshooting Workflow:
Sources
- 1. This compound | C12H18O2 | CID 13988387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for the determination of zeranol residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suspensolide Solubility Enhancement for Bioassays
Welcome to the technical support center for Suspensolide. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of Susseminar in bioassays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is happening?
A1: This is a common issue for hydrophobic compounds like this compound. The precipitation is likely due to the final concentration of DMSO in your assay medium being too high for this compound to remain in solution.[1] Many organic solvents, including DMSO, can cause poorly soluble compounds to crash out of solution when diluted into an aqueous environment.[2][3] The solubility of a substance is dependent on the properties of both the solute and the solvent.[4]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerable concentration of DMSO is highly cell-line dependent. Generally, concentrations below 0.1% are considered safe for most cell lines, while concentrations between 0.1% and 1% may start to have cytotoxic effects, especially with longer exposure times.[5][6] It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the no-effect concentration.[7] Concentrations above 1% are likely to cause significant cell membrane damage, oxidative stress, and cell death.[5][6]
Table 1: General Guidelines for DMSO Tolerance in Cell-Based Assays
| DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally safe for most cell lines.[5] | Ideal for most experiments. |
| 0.1% - 1% | Potential for mild cytotoxicity in sensitive cell lines.[5] | Use with caution and validate with vehicle controls. |
| > 1% | Significant cytotoxicity, membrane damage, and altered cell function.[5][6] | Avoid for most cell-based assays. |
| 5% | Can significantly reduce the production of cytokines and induce cell death over longer exposure.[8] | Not recommended for functional assays. |
| 10% | Used for cryopreservation but is cytotoxic.[5] | Unsuitable for live-cell assays. |
Q3: I've determined the maximum non-toxic DMSO concentration for my cells, but this compound is still not soluble enough. What are my next steps?
A3: When the primary solvent is insufficient, a systematic approach to solubility enhancement is necessary. You should explore the use of other formulation strategies such as co-solvents, cyclodextrins, or nanoparticle-based systems.[1][9][10] It is critical to validate each new formulation component for its potential to interfere with your assay by running appropriate vehicle controls.[1]
Troubleshooting Guide: Enhancing this compound Solubility
This section provides a step-by-step guide to systematically address and overcome solubility challenges with this compound in your bioassays.
Issue 1: this compound Precipitation in Aqueous Buffer
Root Cause Analysis:
The primary cause is the poor aqueous solubility of this compound, a characteristic of many hydrophobic drug candidates.[10][11] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically, leading to the drug precipitating out of solution.[2][12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound precipitation.
Step-by-Step Protocols:
-
Determine Maximum Tolerable DMSO: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of DMSO concentrations (e.g., 0.01% to 5%) on your specific cell line to identify the highest concentration with no significant effect on cell health.[7]
-
Prepare a More Concentrated Stock: If possible, create a higher concentration stock of this compound in DMSO to minimize the volume added to the assay, thereby lowering the final DMSO concentration.[1]
-
Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.[7]
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13][14]
-
Selection: Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol.
-
Method:
-
Prepare a stock solution of this compound in a co-solvent or a mixture of DMSO and a co-solvent.
-
Determine the maximum tolerable concentration of the co-solvent in your assay, similar to the DMSO toxicity testing.
-
Test the solubility of this compound in the assay buffer containing the non-toxic concentration of the co-solvent.
-
Issue 2: Insufficient Solubility with Co-solvents
If co-solvents alone are not sufficient, more advanced formulation strategies are required.
Option 1: Cyclodextrin Inclusion Complexes
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has enhanced aqueous solubility.[17][18][19][20]
-
Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[13][19]
-
Prepare the Complex:
-
Dissolve the cyclodextrin in your aqueous buffer.
-
Add this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate complex formation.
-
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Assay Validation: Test the cyclodextrin-Suspensolide complex in your assay, including a vehicle control with the cyclodextrin alone.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceasia.org [scienceasia.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Suspensolide Technical Support Center: A Guide to Minimizing Off-Target Effects
Welcome to the Suspensolide Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the effective use of this compound in your experiments. Our goal is to help you achieve the highest level of scientific integrity by minimizing potential off-target effects and ensuring the validity of your results.
Disclaimer: As of our latest update, publicly available information on the specific biological targets and mechanism of action of this compound is limited. Based on its chemical structure, which features a macrolide-like lactone ring, this guide has been developed by drawing parallels with the known properties and off-target effects of the macrolide class of antibiotics. The principles and protocols outlined here are based on established best practices for small molecule inhibitors and should be adapted to your specific experimental context.
Understanding Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a macrolide-like compound like this compound in mammalian cells?
A1: While the primary target of macrolides is the bacterial 50S ribosomal subunit, off-target effects in mammalian cells can occur. The most common off-target effects associated with macrolides include gastrointestinal issues, such as nausea and diarrhea, and in some cases, cardiac effects like QT prolongation. At the cellular level, these could be due to interactions with mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes, or other cellular proteins.
Q2: How can I be sure that the observed phenotype in my experiment is due to the on-target activity of this compound?
A2: To confirm on-target activity, a multi-faceted approach is recommended. This includes the use of multiple, structurally distinct inhibitors for the same target, performing target knockdown or knockout experiments (e.g., using siRNA or CRISPR), and conducting rescue experiments where the expression of a resistant version of the target protein alleviates the effect of the inhibitor.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. We recommend performing a dose-response curve to identify the lowest concentration that produces the desired on-target effect with minimal off-target toxicity. Cellular viability assays, such as the acid phosphatase assay, can be a reliable method for determining cytotoxicity in 3-D cell cultures.
Troubleshooting Guide: Minimizing Off-Target Effects of this compound
This section provides a structured approach to identifying and mitigating potential off-target effects during your experiments with this compound.
Issue 1: High level of cytotoxicity observed at effective concentrations.
-
Potential Cause: The observed cytotoxicity may be a result of off-target effects rather than the intended on-target inhibition.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Utilize a cellular thermal shift assay (CETSA) or a similar method to verify that this compound is binding to its intended target at the concentrations used.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to determine if the observed cytotoxicity is specific to the active compound.
-
Lower the Concentration and/or Treatment Duration: Reduce the concentration of this compound and/or the duration of the treatment to find a window where on-target effects are observed without significant cytotoxicity.
-
Consider a Different Cell Line: The expression levels of off-target proteins can vary between cell lines. Testing in a different cell line may help to reduce off-target effects.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause: Variability in experimental conditions can exacerbate off-target effects.
-
Troubleshooting Steps:
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including cell density, passage number, and media composition, are consistent between experiments.
-
Monitor Cell Health: Regularly assess the health and viability of your cells to ensure that they are not stressed, which can make them more susceptible to off-target effects.
-
Aliquot this compound: To avoid repeated freeze-thaw cycles that could affect the stability and activity of the compound, store this compound in single-use aliquots.
-
Issue 3: Observed phenotype does not align with the known function of the target.
-
Potential Cause: The phenotype may be a consequence of this compound binding to an unknown off-target protein.
-
Troubleshooting Steps:
-
Target Validation: Use genetic methods such as siRNA or CRISPR to knock down or knock out the intended target. If the phenotype is not recapitulated, it is likely due to an off-target effect.
-
Chemical Proteomics: Employ chemical proteomics approaches, such as affinity chromatography with immobilized this compound, to identify potential off-target binding partners.
-
Literature Review: Conduct a thorough literature search for other small molecules with similar core structures to identify potential off-target families.
-
Experimental Protocols
Protocol 1: Dose-Response Curve for Determining Optimal this compound Concentration
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or Acid Phosphatase assay).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).
| Parameter | Description |
| EC50 | The concentration of this compound that gives half-maximal response for the on-target effect. |
| CC50 | The concentration of this compound that causes the death of 50% of the cells. |
| Therapeutic Window | The concentration range between the EC50 and the CC50, where on-target effects are maximized and off-target cytotoxicity is minimized. |
Protocol 2: Target Validation using siRNA
-
siRNA Transfection: Transfect cells with siRNA targeting your protein of interest and a non-targeting control siRNA.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Western Blot Analysis: Lyse a subset of the cells to confirm target protein knockdown by Western blot.
-
Phenotypic Assay: Perform your phenotypic assay on the remaining cells to determine if the knockdown recapitulates the effect of this compound treatment.
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key workflows for investigating and mitigating off-target effects.
Caption: Hypothetical on- and off-target pathways of a macrolide-like compound.
References
-
National Center for Biotechnology Information. (n.d.). Macrolides. In StatPearls. Retrieved January 14, 2026, from [Link]
- Hansen, M. P., Scott, A. M., McCullough, A., Thorning, S., Aronson, J. K., Beller, E. M., Glasziou, P. P., Hoffmann, T. C., Clark, J., & Del Mar, C. B. (2019
Suspensolide Technical Support Center: Overcoming Drug Resistance Mechanisms
Welcome to the technical support center for Suspensolide, a novel agent designed to overcome common mechanisms of drug resistance in cancer cells. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your in-vitro experiments with this compound.
Introduction to this compound's Mechanism of Action
This compound is a potent, cell-permeable compound developed to counteract multidrug resistance (MDR) in cancer. Its efficacy stems from a multi-pronged approach that includes:
-
Inhibition of P-glycoprotein (P-gp/MDR1): this compound directly inhibits the function of the P-glycoprotein efflux pump, a key member of the ATP-binding cassette (ABC) transporter family. P-gp is frequently overexpressed in cancer cells and is responsible for extruding a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[1][2][3]
-
Induction of Apoptosis: this compound triggers programmed cell death in resistant cancer cells through both intrinsic and extrinsic pathways.[4][5][6] This includes the activation of key executioner caspases, such as caspase-3 and caspase-7.
-
Modulation of the PI3K/Akt/mTOR Signaling Pathway: This critical pathway is often dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[7][8][9] this compound has been shown to inhibit the phosphorylation and subsequent activation of key proteins in this cascade, such as Akt.[10][11]
This guide will address common experimental challenges encountered when investigating these mechanisms of action.
Part 1: Troubleshooting Cell Viability Assays with this compound
Cell viability assays, such as the MTT assay, are fundamental for determining the cytotoxic effects of this compound. However, results can be influenced by various experimental factors.
Frequently Asked Questions (FAQs)
Question 1: My MTT assay results show high variability between replicate wells. What are the common causes?
High variability in MTT assays can stem from several sources. "Edge effects" are a common issue, where wells on the perimeter of a 96-well plate experience more evaporation and temperature fluctuations.[12] To mitigate this, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data.[12] Inconsistent cell seeding is another major contributor to variability. Ensure you have a homogenous single-cell suspension before plating. Finally, incomplete solubilization of formazan crystals can lead to inaccurate readings.[13] Ensure thorough mixing after adding the solubilizing agent and visually inspect the wells to confirm complete dissolution.
Question 2: The absorbance readings in my control (untreated) wells are lower than expected. Why might this be happening?
Low absorbance readings in control wells suggest a problem with cell health or assay conditions. The initial cell seeding density may be too low to generate a strong signal.[12] It's crucial to optimize the seeding density for your specific cell line through a titration experiment before starting your main experiment.[12] Insufficient incubation time with the MTT reagent can also lead to low signal, as not enough formazan is produced. A typical incubation is 1-4 hours, but this may need to be optimized.[12][14] Finally, ensure your cells are in the logarithmic growth phase when you begin the experiment, as this is when they are most metabolically active.
Question 3: I am working with a suspension cell line, and I'm having trouble getting consistent results with my MTT assay. Any tips?
Suspension cells can be more challenging for MTT assays. After the incubation with MTT, it is critical to properly pellet the cells with the formazan crystals by centrifugation. When aspirating the supernatant, be very careful not to disturb the pellet. Incomplete removal of the culture medium before adding the solubilizing agent can also interfere with the results.
Troubleshooting Guide: MTT Assay
| Problem | Potential Cause | Recommended Solution |
| High background in "no cell" control wells | Microbial contamination of medium or reagents.[14] | Use fresh, sterile medium and reagents. Visually inspect plates for contamination.[12] |
| Phenol red in the medium interfering with absorbance readings.[12] | Use a phenol red-free medium during the MTT incubation step.[12] | |
| Absorbance readings are too high (saturated) | Cell number per well is too high.[14][15] | Decrease the cell seeding density. Perform a cell titration to find the optimal density. |
| Inconsistent results with this compound treatment | This compound precipitation in the culture medium. | Check the solubility of this compound in your medium. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12] |
| Interaction of this compound with MTT reagent. | Include control wells with this compound but no cells to check for direct reduction of MTT by the compound. |
Part 2: Investigating this compound-Induced Apoptosis
Apoptosis is a key mechanism by which this compound overcomes resistance. Caspase activity assays are a common method to quantify this effect.
Frequently Asked Questions (FAQs)
Question 1: I am not seeing a significant increase in caspase-3/7 activity after treating my resistant cells with this compound. What could be the reason?
Several factors could contribute to this observation. The timing of your measurement is critical. Caspase activation is a transient event, and you may be missing the peak of activity.[16] It is highly recommended to perform a time-course experiment to determine the optimal endpoint.[17] The concentration of this compound may also be suboptimal for inducing apoptosis in your specific cell model. Consider performing a dose-response experiment. Finally, ensure that your cell lysis procedure is efficient. Incomplete lysis will result in an underestimation of caspase activity.[17]
Question 2: My caspase activity assay shows high background fluorescence/absorbance. How can I reduce this?
High background can be caused by using old or improperly stored reagents.[17] Ensure your kit components are within their expiration date and have been stored according to the manufacturer's instructions. Incomplete removal of wash buffers can also contribute to high background. Be meticulous with your washing steps. Additionally, some cell culture media components can interfere with the assay. If possible, perform the final steps of the assay in a serum-free medium.
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Treatment: Seed 1-5 x 10^6 cells in appropriate culture vessels. Induce apoptosis by treating with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Lysis: Pellet the cells by centrifugation. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[17]
-
Preparation of Cell Lysate: Centrifuge the lysed cells at 10,000 x g for 1 minute.[17] Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample. Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).[17]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light.[17] Read the absorbance at 400 or 405 nm using a microplate reader.[17]
Troubleshooting Guide: Caspase Activity Assays
| Problem | Potential Cause | Recommended Solution |
| No or weak signal in positive control | Inactive enzyme or substrate. | Use fresh reagents and ensure proper storage.[17] Do not repeatedly freeze-thaw enzymes.[18] |
| Incorrect wavelength used for measurement. | Verify the correct excitation and emission wavelengths for your specific assay.[17] | |
| Inconsistent results across experiments | Variation in cell health or passage number. | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase. |
| Inconsistent incubation times. | Standardize all incubation times for cell treatment, lysis, and assay reaction.[17] |
Part 3: Analyzing the PI3K/Akt/mTOR Pathway by Western Blot
Western blotting is essential for confirming this compound's effect on the PI3K/Akt/mTOR pathway by detecting changes in protein phosphorylation.
Frequently Asked Questions (FAQs)
Question 1: I am having trouble detecting the phosphorylated form of Akt (p-Akt) in my Western blots, even in my control samples. What could be wrong?
The detection of phosphorylated proteins can be challenging. First, ensure you are using a lysis buffer that contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.[19] Protein degradation can also be an issue, so always work quickly and keep your samples on ice.[19] The choice of blocking buffer is also important; for phospho-proteins, 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background. Finally, your primary antibody may not be sensitive enough or may require optimization of the dilution and incubation time.[20]
Question 2: I am seeing multiple non-specific bands in my Western blot for total Akt. How can I improve the specificity?
Non-specific bands can be due to several factors. The primary antibody concentration may be too high, leading to off-target binding.[20] Try titrating your antibody to find the optimal concentration. Increasing the stringency of your washes (e.g., by increasing the duration or the number of washes) can also help reduce non-specific binding.[10] Ensure your blocking step is sufficient; blocking for at least 1 hour at room temperature or overnight at 4°C is recommended.[20]
Experimental Workflow Diagram
Caption: A typical workflow for Western blot analysis.
Troubleshooting Guide: Western Blot for PI3K/Akt Pathway
| Problem | Potential Cause | Recommended Solution |
| Weak or no signal for target protein | Insufficient protein loading. | Load more protein per lane (20-30 µg is a good starting point).[10] |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For large proteins, consider a wet transfer overnight at 4°C.[19][21] | |
| Primary antibody not working. | Use a positive control to validate the antibody. Increase antibody concentration or incubation time (e.g., overnight at 4°C).[20] | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).[19][20] |
| Secondary antibody concentration too high. | Reduce the concentration of the secondary antibody. | |
| Phospho-protein signal is weak | Phosphatases active during lysis. | Ensure your lysis buffer contains fresh phosphatase inhibitors.[19] |
| Stripping and re-probing issues. | When probing for total protein after phospho-protein, ensure the stripping is complete but not so harsh that it removes the protein from the membrane.[22] |
Part 4: Assessing P-glycoprotein Inhibition by this compound
A common method to assess P-gp function is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp; inhibition of P-gp by this compound will lead to increased intracellular accumulation of rhodamine 123.[23]
Frequently Asked Questions (FAQs)
Question 1: How do I choose the right concentration of rhodamine 123 for my assay?
The optimal concentration of rhodamine 123 can vary between cell lines. It's important to use a concentration that is not cytotoxic but provides a sufficient fluorescent signal.[24] A typical starting range is 50-200 ng/mL.[24][25] You should perform a titration experiment to determine the optimal, non-toxic concentration for your cells.
Question 2: My P-gp overexpressing cells are showing high rhodamine 123 accumulation even without an inhibitor. What could be the issue?
This could indicate that your P-gp is not functional or that the cells are not viable. Ensure that the cells are healthy and that their membrane integrity is intact.[24] You can use a viability dye to exclude dead cells from your analysis, especially if you are using flow cytometry.[25] It's also possible that the P-gp expression in your cell line has diminished over time with repeated passaging. It is good practice to periodically verify P-gp expression levels.
Signaling Pathway Diagram: P-gp Efflux and Inhibition
Caption: Inhibition of P-gp by this compound blocks Rhodamine 123 efflux.
Troubleshooting Guide: Rhodamine 123 Efflux Assay
| Problem | Potential Cause | Recommended Solution |
| Low fluorescence signal | Rhodamine 123 concentration too low. | Optimize the rhodamine 123 concentration for your cell line. |
| Incubation time is too short. | Increase the incubation time with rhodamine 123 to allow for sufficient uptake. | |
| High variability between samples | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Temperature fluctuations during the assay. | Maintain a constant temperature (typically 37°C) throughout the experiment, as P-gp activity is temperature-dependent.[26] | |
| No difference between control and inhibitor-treated cells | P-gp is not expressed or is inactive in your cells. | Verify P-gp expression by Western blot or qPCR. Use a known P-gp inhibitor (e.g., verapamil) as a positive control.[26] |
| This compound concentration is too low. | Perform a dose-response curve to determine the IC50 of this compound for P-gp inhibition. |
References
- How to use in vitro models to study and overcome drug resistance in oncology. (2025). Vertex AI Search.
- Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual. (n.d.). Novus Biologicals.
- Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). PMC - NIH.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Forensic Outreach Team.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). BenchChem.
- MTT assay and its use in cell viability and prolifer
- ab65617 Caspase-3 (active) Red Staining Kit. (2023). Abcam.
- Caspase-3/7 Cell-Based Activity Assay Kit. (2024). Cayman Chemical.
- Caspase 3/7 Activity. (2025). Protocols.io.
- Western Blot Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
- Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Abbexa.
- MTT Cell Proliferation Assay. (n.d.).
- MTT Cell Proliferation/Viability Assay. (n.d.). R&D Systems.
- Current Status of Methods to Assess Cancer Drug Resistance. (2011). PMC - NIH.
- Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Tre
- Suspension cells are more resistant to drug treatment than monolayer... (n.d.).
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC - NIH.
- Flow cytometric analysis of P-glycoprotein function using rhodamine 123. (n.d.). PubMed.
- Western Blot Troubleshooting: Weak/No Signal & Other. (n.d.). Proteintech Group.
- Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
- PI3K/AKT/mTOR p
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC - NIH.
- Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumul
- (PDF) Flow cytometric analysis of P-glycoprotein function using rhodamine 123. (2025).
- Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistan. (n.d.). SciSpace.
- Repurposing Common Drugs to Overcome Chemotherapy Resistance. (2026).
- Application Note: High-Throughput Screening of P-glycoprotein Inhibition Using a Rhodamine 123 Efflux Assay with XR9501. (n.d.). BenchChem.
- Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide. (n.d.). PMC - NIH.
- Molecular mechanisms of drug resistance. (n.d.). PubMed.
- Combinational Inhibition of P-Glycoprotein-Mediated Etoposide Transport by Zosuquidar and Polysorb
- DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. (n.d.). PubMed Central.
- P-Glycoprotein Inhibition for Optimal Drug Delivery. (2013). PMC - PubMed Central - NIH.
- Drug-adapted cancer cell lines as preclinical models of acquired resistance. (n.d.). PMC - NIH.
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- Marine Natural Products with P-Glycoprotein Inhibitor Properties. (n.d.). MDPI.
- Drug Resistance in Cancer: Mechanisms and Models. (n.d.).
- P-Glycoprotein Inhibitor, C-4. (n.d.). Sigma-Aldrich.
- Studying Drug Resistance in Cancer. (2020). YouTube.
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- Rapid identification of P-glycoprotein substrates and inhibitors. (n.d.). PubMed - NIH.
- Polyploid cancer cells reveal signatures of chemotherapy resistance. (n.d.). PMC - NIH.
- Crassolide Induces G2/M Cell Cycle Arrest, Apoptosis, and Autophagy in Human Lung Cancer Cells via ROS-Mediated ER Stress P
- Apoptosis induction in human lung adenocarcinoma cells by oil-soluble allyl sulfides: triggers, pathways, and modul
- The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). PMC - NIH.
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- Pharmacological strategies for overcoming multidrug resistance. (n.d.). PubMed.
- Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metast
- How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?. (2017). PMC - NIH.
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Technical Support Center: Optimizing In Vivo Dosing for Suspensolide
Welcome to the technical support center for Suspensolide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing the dosage of this compound in in vivo studies. Given that this compound is a poorly water-soluble compound, this guide emphasizes formulation strategies and systematic dose-finding methodologies to ensure reliable and reproducible experimental outcomes.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My in vitro studies with this compound show promising anti-inflammatory activity, but I'm not observing the expected efficacy in my animal models. What could be the underlying issue?
A1: This is a common challenge when transitioning from in vitro to in vivo systems, and it often points towards issues with the compound's bioavailability. Low in vivo efficacy, despite high in vitro potency, is a classic indicator of poor oral bioavailability.[1] This means that an insufficient amount of this compound is reaching the systemic circulation to exert its therapeutic effect. The primary reasons for this could be its low aqueous solubility, poor absorption across the intestinal barrier, or rapid first-pass metabolism in the liver.[1] A systematic evaluation of the compound's formulation and route of administration is the recommended first step.
Q2: What are the critical first steps to improve the in vivo exposure of this compound?
A2: A multi-pronged approach is necessary. Start with a thorough characterization of this compound's physicochemical properties. Key parameters to investigate include its solubility in various pH conditions and bio-relevant media, its lipophilicity (LogP), and its solid-state form (crystalline vs. amorphous).[1][2] Following this, focus on formulation development. For a poorly soluble compound like this compound, several strategies can be employed to enhance its dissolution and absorption.[3][4][5]
Q3: What are the most common formulation strategies for a compound like this compound?
A3: For preclinical in vivo studies, the goal is to develop a safe and effective formulation that enhances the bioavailability of this compound. Some widely used approaches include:
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly improve its solubility.[3]
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can increase the solubility of hydrophobic compounds.[3]
-
Surfactants: These agents form micelles that can encapsulate this compound, thereby increasing its apparent solubility and stability in suspension.[3]
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by presenting them in a solubilized form in the gastrointestinal tract.[4]
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, leading to a faster dissolution rate.[2][3]
A summary of common excipients is provided in the table below:
| Formulation Strategy | Common Excipients | Key Considerations |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol, Glycerol | Potential for toxicity at high concentrations. The final concentration of the organic solvent should be carefully controlled. |
| Surfactants | Tween 80, Cremophor EL, Solutol HS 15 | Can have biological effects of their own and may cause toxicity. The concentration should be kept as low as possible while achieving desired solubility. |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can significantly enhance solubility. The stoichiometry of the complex and its stability upon dilution are important factors. |
| Suspending Agents | Carboxymethylcellulose (CMC), Methylcellulose | Used to create uniform suspensions. Particle size of the drug is critical for stability and absorption. |
Q4: How do I determine a safe starting dose for my in vivo experiments with this compound?
A4: Establishing a safe starting dose is critical and is achieved through a Maximum Tolerated Dose (MTD) study.[6][7][8] The MTD is defined as the highest dose that can be administered without causing unacceptable toxicity or side effects over a specified period.[8] These studies are typically acute or short-duration dose-escalation studies.[7] The data from an MTD study will inform the dose range for subsequent efficacy studies.[9]
Q5: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they important for dose optimization?
A5: Understanding the relationship between PK and PD is fundamental to designing an effective dosing regimen.[10][11][12]
-
Pharmacokinetics (PK): This describes what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key PK parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve or AUC).
-
Pharmacodynamics (PD): This describes what the drug does to the body. For this compound, this would be its anti-inflammatory effects, which can be measured by biomarkers such as the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
By correlating the PK profile of this compound with its PD effects, you can determine the minimum effective concentration and the duration of action, which are crucial for optimizing the dosing frequency and amount.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo studies with this compound and provides actionable solutions.
Issue 1: this compound is precipitating out of my dosing vehicle.
Cause: This is a clear indication of poor solubility and stability of your formulation. The chosen vehicle is unable to maintain this compound in a solubilized or uniformly suspended state.
Solution:
Step-by-Step Protocol for Formulation Optimization:
-
Solubility Screening:
-
Prepare saturated solutions of this compound in a panel of individual and mixed vehicles (e.g., water, PBS at different pH values, PEG 400, Tween 80, HP-β-CD in various concentrations).
-
Equilibrate the solutions for 24 hours at room temperature.
-
Centrifuge the samples and analyze the supernatant by HPLC or a similar quantitative method to determine the solubility in each vehicle.
-
-
Vehicle Selection:
-
Based on the solubility data, select the vehicle or combination of vehicles that provides the highest solubility and is known to be safe for your chosen route of administration.
-
For oral administration, a combination of a co-solvent and a surfactant is often effective. For intravenous administration, a cyclodextrin-based formulation might be more appropriate.
-
-
Stability Assessment:
-
Prepare the final formulation at the desired concentration.
-
Visually inspect for any precipitation or phase separation over a period that mimics your experimental timeline (e.g., 4-8 hours) at room temperature and at 4°C.
-
If a suspension is used, assess its re-suspendability by gentle vortexing.
-
Issue 2: High variability in plasma concentrations of this compound between animals.
Cause: High inter-animal variability in drug exposure can be due to several factors, including inconsistent dosing technique, formulation instability, or inherent biological differences in absorption and metabolism.
Solution:
Experimental Workflow to Minimize Variability:
Caption: Workflow to reduce variability in in vivo studies.
Issue 3: No clear dose-response relationship is observed in my efficacy study.
Cause: A flat dose-response curve can occur if the doses selected are all on the plateau of the curve (i.e., all are producing a maximal effect) or if none of the doses are high enough to reach the minimum effective concentration. It can also be a consequence of poor bioavailability, where increasing the dose does not lead to a proportional increase in systemic exposure.
Solution:
Step-by-Step Protocol for Dose-Ranging Study:
-
Define Dose Range: Based on your MTD study, select a range of at least 3-4 dose levels. These should span from a dose expected to have minimal or no effect to a dose approaching the MTD.
-
Animal Groups: Assign a sufficient number of animals (e.g., n=8-10 per group) to each dose group and a vehicle control group.
-
Dosing and Monitoring: Administer this compound according to your study design. At the end of the study, collect relevant tissues or blood samples to measure both the pharmacodynamic endpoint (e.g., cytokine levels) and the pharmacokinetic profile (plasma concentration of this compound).
-
Data Analysis:
-
Plot the pharmacodynamic effect against the administered dose to visualize the dose-response relationship.
-
Plot the pharmacodynamic effect against the measured plasma concentration (AUC or Cmax) to establish a PK/PD relationship. This can help to determine if the lack of a dose-response is due to a true pharmacological ceiling effect or a pharmacokinetic issue.
-
Hypothetical Dose-Response Data for this compound:
| Dose (mg/kg) | Plasma AUC (ng*h/mL) | TNF-α Inhibition (%) |
| Vehicle | 0 | 0 |
| 1 | 50 | 15 |
| 10 | 450 | 55 |
| 30 | 1200 | 85 |
| 100 | 1500 | 88 |
This table illustrates a scenario where increasing the dose from 30 to 100 mg/kg results in only a marginal increase in both exposure and efficacy, suggesting that the dose-response is beginning to plateau and that there may be saturation of absorption.
Hypothetical Signaling Pathway for this compound
To provide a framework for understanding the potential mechanism of action of this compound, the following diagram illustrates a hypothetical signaling pathway for its anti-inflammatory effects.
Caption: Hypothetical mechanism of action for this compound.
This concludes the technical support guide for optimizing the in vivo dosage of this compound. By following these guidelines and troubleshooting steps, researchers can develop robust and reliable in vivo studies.
References
-
Kumar, S., & Singh, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]
-
Shinde, G. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Scilit. Available from: [Link]
-
Ilesanmi, M. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
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Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies. Available from: [Link]
-
Merck Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Available from: [Link]
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Wikipedia. (n.d.). Route of administration. Available from: [Link]
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Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Available from: [Link]
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MSD Manual Consumer Version. (n.d.). Drug Administration. Available from: [Link]
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Li, Y., et al. (n.d.). Using Pharmacokinetic and Pharmacodynamic Analysis to Optimize the Dosing Regimens of Fanastomig (EMB‐02) in Patients With Advanced Solid Tumors. PMC. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Medication Routes of Administration. StatPearls. Available from: [Link]
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Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Available from: [Link]
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Fretland, A. J., & Glekas, A. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. Available from: [Link]
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Toutain, P. L., & Lees, P. (2004). Pharmacokinetic and pharmacodynamic modeling in vivo. Semantic Scholar. Available from: [Link]
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IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available from: [Link]
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Sharma, P., & Vucen, S. (2018). Pharmacokinetic and pharmacodynamic considerations for the next generation protein therapeutics. PMC. Available from: [Link]
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"Suspensolide" troubleshooting inconsistent bioassay results
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suspensolide. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological activities of this compound, a novel sulfated polysaccharide derived from marine green algae.[1][2] We understand that achieving consistent and reproducible results in bioassays can be challenging. This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Foundational Issues - Cells & Culture Conditions
Q1: My IC50 value for this compound shifts significantly between experiments. I'm running a standard cytotoxicity (MTT) assay. What are the most likely culprits?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and often point to underlying biological variability rather than the compound itself.[3][4] Before scrutinizing the compound, it is critical to ensure your cell culture system is robust and consistent.
Here are the primary factors to investigate:
-
Cell Passage Number: The passage number of your cell line is highly critical. Continuous passaging can lead to significant genotypic and phenotypic drift, altering growth rates, metabolism, and drug sensitivity.[5][6] We recommend creating a master cell bank and working cell banks to ensure you are using cells at a consistent and low passage number for all experiments.
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Cell Seeding Density: Suboptimal cell density is a common cause of low signal or weak absorbance readings in MTT assays.[7] The number of cells seeded per well must be optimized for each cell line to ensure the enzymatic reduction of MTT produces a detectable formazan signal within the linear range of the assay.[7] Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell stress, affecting metabolism and this compound's apparent activity.
-
Mycoplasma Contamination: This is a pervasive and often undetected problem in cell culture. Mycoplasma are small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin.[8] They do not typically cause turbidity or visible cell death but can profoundly alter cell metabolism, growth rates, and gene expression, leading to unreliable and irreproducible data.[9][10][11] Regular testing for mycoplasma using a reliable method, such as a PCR-based assay, is essential for data integrity.[10][11]
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a systematic approach to diagnosing variability in your this compound bioassays.
Caption: Systematic workflow for troubleshooting bioassay variability.
Q2: I suspect my cell line may be the root of the problem. How can I be sure I am working with the correct cells and that they haven't changed over time?
A2: Cell line misidentification and cross-contamination are major contributors to the scientific reproducibility crisis.[12] It is entirely possible that the cell line you are using is not what you think it is, or that it has been contaminated with another, more aggressive cell line.[5]
To ensure the identity and purity of your cell lines, you must implement a rigorous authentication protocol.[13]
-
Short Tandem Repeat (STR) Profiling: For human cell lines, STR profiling is the gold-standard for authentication.[13][14] This technique generates a unique genetic fingerprint by analyzing highly variable regions of DNA.[14][15] This fingerprint can be compared to reference databases to confirm the cell line's identity.
-
Other Authentication Methods: For non-human cell lines, methods like Cytochrome c oxidase subunit 1 (CO1) DNA barcoding can be highly effective.[12][16] Additional techniques include karyotyping to analyze chromosome number and structure, and proteomic analysis to examine protein expression profiles.[15]
Best Practices for Cell Line Authentication:
-
Authenticate upon receipt: Test any new cell line immediately upon receiving it from a vendor or another lab.
-
Test regularly: Authenticate cells every 3-6 months during continuous culture.[13]
-
Document everything: Maintain meticulous records of the cell line's source, passage number, and authentication test results.[13]
| Parameter | Recommendation | Rationale |
| Authentication | STR Profile (human) or CO1 Barcoding (animal) upon receipt and every 3-6 months. | Ensures cell line identity and prevents use of misidentified or cross-contaminated lines.[12][13][14] |
| Mycoplasma Testing | Monthly PCR-based testing. | Mycoplasma alters cell metabolism and can invalidate experimental results.[8][10] |
| Passage Number | Use cells within 10-15 passages from the authenticated stock. | Minimizes genetic and phenotypic drift that occurs during long-term culture.[5][6] |
| Seeding Density | Empirically determine the optimal density for each cell line and assay. | Ensures the assay operates within its linear range and avoids artifacts from under- or over-confluence.[7] |
Table 1: Recommended Cell Culture Quality Control Parameters.
Part 2: Compound-Specific Issues & Assay Integrity
Q3: How should I properly store and handle this compound to ensure its stability and activity are maintained across experiments?
A3: As a natural product, the stability of this compound can be influenced by storage conditions, solvent choice, and handling procedures.[17] Improper handling can lead to degradation and loss of biological activity.
Recommended Handling Protocol:
-
Storage of Lyophilized Powder: Store the lyophilized powder of this compound at -20°C or -80°C for long-term storage, protected from light and moisture.[18] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[18]
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution in an appropriate sterile solvent (e.g., sterile distilled water or DMSO, depending on solubility data).
-
Aliquoting and Storage of Solutions: Aliquot the stock solution into single-use volumes and store at -80°C. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[18]
-
Working Solutions: For experiments, thaw a single aliquot and dilute it to the final working concentrations in your assay medium. Do not re-freeze and re-use leftover diluted solutions. In general, peptide and polysaccharide solutions are stable for a limited time at 4°C.[18]
Q4: I'm observing high background or other strange artifacts in my colorimetric/fluorescent assays. Could this compound be interfering with the assay chemistry itself?
A4: This is an excellent and critical question. Natural products, due to their structural complexity, can sometimes act as Pan-Assay Interference Compounds (PAINs).[6][19] These molecules can interfere with assay readouts through mechanisms unrelated to a specific biological target, leading to false-positive or false-negative results.[20]
Potential Interference Mechanisms in MTT Assays:
-
Direct MTT Reduction: this compound, like other antioxidant compounds, may have reducing properties that can directly convert the MTT reagent to formazan, leading to a false signal of cell viability.[21][22]
-
Light Scattering/Absorption: If this compound is colored or precipitates in the assay medium, it can interfere with the spectrophotometric reading of the formazan product.[20]
Troubleshooting Protocol for Assay Interference:
-
Run a "No-Cell" Control: Prepare wells containing your assay medium, this compound at various concentrations, and the MTT reagent, but without any cells. If you see a color change, it indicates direct chemical reduction of MTT by your compound.
-
Perform an Orthogonal Assay: The most definitive way to confirm a biological effect is to use a second, distinct assay that measures a different cellular endpoint. For cell viability, if you are using an MTT assay (which measures metabolic activity), you could confirm your results with a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a dye-exclusion assay (like Trypan Blue) that measures membrane integrity.
Part 3: Advanced Troubleshooting - Immunomodulatory Assays
Q5: I am trying to measure the immunomodulatory effect of this compound via a lymphocyte proliferation assay, but the stimulation index is highly variable. What could be wrong?
A5: Lymphocyte proliferation assays are sensitive to many variables. Given that sulfated polysaccharides are known to have immunomodulatory activities,[1][23][24] this is a relevant and powerful assay. Consistency requires strict adherence to protocol and optimization of several parameters.
Hypothesized Mechanism of Action: this compound is hypothesized to act as an immunomodulator, potentially by binding to pattern recognition receptors (e.g., Toll-like receptors) on immune cells like B-cells and macrophages, triggering downstream signaling cascades that lead to lymphocyte proliferation and cytokine production.
Caption: Hypothesized signaling pathway for this compound.
Detailed Protocol: Murine Splenocyte Proliferation Assay
-
Splenocyte Isolation: Aseptically harvest spleens from mice. Prepare a single-cell suspension by gently dissociating the spleens through a 70-µm cell strainer. Lyse red blood cells using an ACK lysis buffer. Wash the remaining cells twice with complete RPMI-1640 medium.
-
Cell Counting and Seeding: Count viable cells using a hemocytometer and Trypan Blue exclusion. Resuspend cells to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640. Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Treatment:
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Readout (MTT Method):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours.
-
Add 150 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Table for Lymphocyte Proliferation Assay
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Proliferation in Positive Control (LPS/ConA) | 1. Mitogen is inactive. 2. Cells are not viable or are from an unhealthy animal. 3. Incorrect cell density. | 1. Use a fresh, validated lot of mitogen. 2. Ensure careful, aseptic isolation of splenocytes. Check viability before seeding. 3. Re-optimize the cell seeding density. |
| High Background in Negative Control | 1. Contamination (bacterial or mycoplasma). 2. Spontaneous cell activation due to harsh isolation. | 1. Test for contamination. Use sterile technique. 2. Handle cells gently during isolation. Keep on ice. |
| Inconsistent Results with this compound | 1. Incomplete solubilization of this compound in media. 2. Variability in primary splenocyte populations between animals. 3. This compound degradation. | 1. Ensure complete dissolution of this compound in the stock solution before diluting in media. 2. Pool splenocytes from multiple animals (n=3-5) for each experiment to average out biological variability. 3. Prepare fresh dilutions of this compound for each experiment from a frozen, single-use aliquot. |
References
- Cell Line Authentication Methods: Ensuring Research Integrity | Cell Culture Company, LLC. (2024).
- Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. (2022).
- MTT assay and its use in cell viability and proliferation analysis - Abcam.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT.
- What are the limitations of MTT assays? - AAT Bioquest. (2022).
- Best Practices for Cell Line Authentication - Cellbase. (2025).
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2019).
- Cell Line Authentication Resources - Promega Corporation.
- Cell Line Authentication | NIST. (2015).
- Is Your MTT Assay Really the Best Choice? - Promega Corporation.
- Improving accuracy and reproducibility in life science research - ATCC.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies - ResearchGate.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021).
- Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025).
- Factors affecting test reproducibility among laboratories - WOAH.
- Dangers of Mycoplasma in Cell-Based Assays - Lab Manager. (2007).
- Mycoplasma Detection, Prevention, and Elimination in Cell Culture - Sigma-Aldrich.
- Mycoplasma Contamination Risks in Biomanufacturing - Mabion.
- How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens - PubMed.
- Troubleshooting inconsistent results in Bhimanone bioassays - Benchchem.
- Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems.
- Mycoplasma tests and the Impact of Contamination - Yeasen. (2024).
- Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal.
- Troubleshooting | BioAssay Systems.
- Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC.
- Stability of ursodiol 25 mg/mL in an extemporaneously prepared oral liquid - PubMed. (1997).
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- Handling and Storage Guidelines for Peptides and Proteins - Sigma-Aldrich.
- Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup - MDPI. (2022).
- Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman - PMC - PubMed Central. (2022).
- Mechanism of action of suppressor cells. In vivo concanavalin-A-activated suppressor cells do not directly affect B cells - PubMed.
- New Insight on In Vitro Biological Activities of Sulfated Polysaccharides from Ulvophyte Green Algae - MDPI.
- Mechanisms of action by immunologic adjuvants - PubMed. (1982).
- Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC - NIH. (2012).
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- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 9. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 10. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 11. Mycoplasma Contamination Risks in Biomanufacturing | Mabion [mabion.eu]
- 12. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellbase.com [cellbase.com]
- 14. Cell Line Authentication Resources [worldwide.promega.com]
- 15. cellculturecompany.com [cellculturecompany.com]
- 16. Cell Line Authentication | NIST [nist.gov]
- 17. Stability of ursodiol 25 mg/mL in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 19. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 22. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanism of action of suppressor cells. In vivo concanavalin-A-activated suppressor cells do not directly affect B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Suspensolide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of Suspensolide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and drug development professionals embarking on the large-scale synthesis of this complex macrolide. While "this compound" is used here as a representative target, the principles and troubleshooting strategies discussed are broadly applicable to the synthesis of other complex polyketide natural products. For illustrative purposes, we will draw upon established methodologies in the synthesis of structurally complex macrolides, such as Amphidinolide K, to address potential challenges.
This resource is structured to anticipate and resolve common issues encountered during process development and scale-up, ensuring scientific integrity and a logical, experience-driven approach.
Part 1: Foundational Principles of this compound Scale-Up
The transition from a laboratory-scale synthesis to a robust, scalable process for a complex molecule like this compound requires a shift in mindset. It's not merely about increasing the quantities of reagents. Instead, it's a comprehensive evaluation of each synthetic step for its safety, efficiency, cost-effectiveness, and reproducibility. Key considerations include:
-
Route Scouting and Optimization: The initial synthetic route, while elegant on a small scale, may not be amenable to scale-up. Reactions requiring cryogenic temperatures, hazardous reagents, or difficult purifications should be re-evaluated.
-
Reagent and Solvent Selection: The cost, availability, and safety of all materials become paramount. Large volumes of hazardous or expensive solvents should be avoided.
-
Process Safety: A thorough understanding of reaction thermodynamics, potential exotherms, and gas evolution is critical to prevent accidents.
-
Crystallization and Purification: The ability to isolate and purify intermediates and the final product via crystallization is highly desirable on a large scale, as chromatographic purification can be a significant bottleneck.
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
I. Asymmetric Allylation for Stereocenter Control
The establishment of key stereocenters in the early stages of the synthesis is crucial. A common method to achieve this is through an asymmetric allylation, for instance, a Brown allylation.
Question 1: We are observing a decrease in enantioselectivity and diastereoselectivity in our asymmetric allylation upon scaling up from 1g to 100g. What are the likely causes and how can we troubleshoot this?
Answer: This is a common and multifaceted problem. Several factors can contribute to the loss of stereocontrol on a larger scale.
-
Causality:
-
Temperature Control: Maintaining a consistent low temperature (e.g., -78 °C) is more challenging in larger reaction vessels due to a lower surface-area-to-volume ratio. Localized warming can lead to a decrease in the organization of the transition state, resulting in lower selectivity.[1][2]
-
Reagent Addition Rate: Slow and controlled addition of the aldehyde to the pre-formed allylborane reagent is critical. On a larger scale, if the addition is too fast, it can lead to localized "hot spots" and a breakdown of the highly ordered transition state.
-
Stoichiometry and Purity of Reagents: The precise stoichiometry of the chiral ligand (e.g., (+)-Ipc₂BCl) and the Grignard reagent is vital. Impurities in the Grignard reagent or the aldehyde can chelate to the boron center and disrupt the chiral environment. The quality of reagents is paramount for accurate experimental results.[3]
-
Magnesium Salt Precipitation: In Brown allylations, the precipitation of magnesium salts is important. In some solvents like THF, these salts may remain partially soluble, which can interfere with the reaction.[3]
-
Troubleshooting Protocol:
-
Optimize Temperature Control:
-
Utilize a jacketed reactor with a powerful cooling system.
-
Monitor the internal reaction temperature with a calibrated probe, not just the bath temperature.
-
Consider a slower, controlled addition of the aldehyde using a syringe pump or a dosing pump to minimize exotherms.
-
-
Re-evaluate Reagent Stoichiometry and Purity:
-
Accurately titrate the Grignard reagent before use to determine its exact concentration.
-
Ensure the aldehyde is of high purity and free from acidic or water impurities. Consider purification of the aldehyde by distillation or flash chromatography immediately before use.
-
Use a slight excess of the allylborane reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the aldehyde.
-
-
Solvent and Salt Management:
-
If using THF as a solvent for the Grignard reagent, consider switching to diethyl ether, where magnesium salts are less soluble.[3]
-
After the formation of the allylborane reagent, allow the magnesium salts to precipitate and consider transferring the supernatant to a new, pre-cooled reactor for the addition of the aldehyde.
-
Data Summary: Impact of Parameters on Stereoselectivity
| Parameter | Small Scale (Typical) | Scale-Up Issue | Troubleshooting Action | Expected Outcome |
| Temperature | -78 °C (Dry Ice/Acetone) | Inconsistent cooling, hot spots | Jacketed reactor, internal probe | Maintained stereoselectivity |
| Addition Rate | Rapid addition | Localized exotherms | Slow, controlled addition | Improved stereoselectivity |
| Reagent Purity | High purity assumed | Impurities present | Re-purify/titrate reagents | Consistent results |
| Solvent | THF or Et₂O | Mg salts solubility in THF | Switch to Et₂O, decant supernatant | Improved selectivity |
Workflow for Troubleshooting Asymmetric Allylation:
Caption: Troubleshooting workflow for asymmetric allylation.
II. Protecting Group Strategies: Focus on Silyl Ethers
The judicious use of protecting groups is essential in a multi-step synthesis. Silyl ethers, such as TBDPS (tert-butyldiphenylsilyl), are commonly employed due to their stability. However, their removal can be challenging on a large scale.
Question 2: We are experiencing difficulty with the deprotection of a TBDPS group late in our synthesis. The standard TBAF conditions are sluggish and lead to side products. How can we improve this?
Answer: TBDPS is a robust protecting group, and its removal can be problematic, especially in complex substrates where steric hindrance is a factor.
-
Causality:
-
Steric Hindrance: The bulky nature of the TBDPS group can shield the silicon atom from attack by the fluoride ion, slowing down the deprotection reaction.
-
Substrate Complexity: In a complex molecule, the substrate may adopt a conformation that further hinders access to the TBDPS group.
-
TBAF Quality: Tetrabutylammonium fluoride (TBAF) is hygroscopic and can contain varying amounts of water, which can affect its reactivity. Anhydrous conditions are often preferred for reproducible results.
-
Side Reactions: Prolonged reaction times or elevated temperatures can lead to side reactions, such as elimination or epimerization, especially if basic impurities are present in the TBAF.
-
Troubleshooting Protocol:
-
Optimize Fluoride Source and Conditions:
-
HF-Pyridine: For sterically hindered TBDPS groups, HF-Pyridine in THF or acetonitrile is often more effective than TBAF. It is a more potent source of fluoride and is less basic.
-
TAS-F: Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) is an anhydrous source of fluoride that can be effective when TBAF fails.
-
Anhydrous TBAF: Prepare or purchase anhydrous TBAF to ensure reproducible reaction conditions.
-
-
Alternative Deprotection Methods:
-
Acidic Deprotection: While TBDPS is relatively acid-stable, it can be cleaved under specific acidic conditions, such as with aqueous HF in acetonitrile or with strong acids like trifluoroacetic acid (TFA), although this may not be compatible with other acid-labile groups.[4]
-
Reductive Cleavage: In some cases, silyl ethers can be cleaved reductively, for example, using diisobutylaluminium hydride (DIBAL-H).
-
Data Summary: TBDPS Deprotection Reagents
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| TBAF | THF | RT to 50 | 2-24 h | Sluggish for hindered groups. |
| HF-Pyridine | THF/MeCN | 0 to RT | 1-6 h | More effective for hindered groups. |
| TAS-F | THF/DMF | RT | 1-4 h | Anhydrous, good for sensitive substrates. |
| Aqueous HF | MeCN | RT | 1-3 h | Acidic, check compatibility. |
Logical Relationship for TBDPS Deprotection:
Caption: Decision tree for TBDPS deprotection troubleshooting.
III. Macrolactonization: The Ring-Closing Challenge
The formation of the macrolide ring is often a challenging and low-yielding step, especially on a large scale. The Shiina macrolactonization is a powerful method, but it is not without its pitfalls.
Question 3: Our Shiina macrolactonization is giving a low yield of the desired monomeric macrolide, with significant amounts of a dimeric by-product. How can we favor the formation of the monomer?
Answer: The formation of dimers and higher oligomers is a classic problem in macrolactonization, driven by intermolecular reactions competing with the desired intramolecular cyclization.
-
Causality:
-
Concentration: The fundamental principle to favor intramolecular reactions is to work at high dilution. At higher concentrations, the probability of two molecules reacting with each other increases, leading to dimerization.[5]
-
Rate of Addition: The slow addition of the seco-acid to the reaction mixture is crucial. This maintains a low concentration of the reactive intermediate, further favoring the intramolecular pathway.[5]
-
Conformational Rigidity: The conformation of the seco-acid can pre-organize it for cyclization. If the linear precursor has a high degree of flexibility, it may not readily adopt the required conformation for ring closure.
-
Temperature: Higher temperatures can sometimes overcome the activation energy for cyclization but can also promote side reactions.
-
Troubleshooting Protocol:
-
Strict High-Dilution Conditions:
-
On a larger scale, this means using a significant volume of solvent. The final concentration of the seco-acid should typically be in the range of 0.001 to 0.01 M.
-
Use a syringe pump or a dosing pump for the slow and controlled addition of the seco-acid over a prolonged period (e.g., 8-24 hours).
-
-
Optimize Reaction Temperature:
-
While some macrolactonizations proceed well at room temperature, others may require elevated temperatures to overcome conformational barriers. A systematic study of the reaction temperature (e.g., 25 °C, 50 °C, 80 °C) can identify the optimal conditions.
-
-
Choice of Reagents:
-
The Shiina macrolactonization utilizes an aromatic carboxylic acid anhydride (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA) and a nucleophilic catalyst (e.g., DMAP). Ensure the purity of these reagents.[5]
-
In some cases, a Lewis acid catalyst can be beneficial.
-
Data Summary: Monomer vs. Dimer Formation
| Parameter | Condition Favoring Monomer | Condition Favoring Dimer |
| Concentration | Low (< 0.01 M) | High (> 0.1 M) |
| Addition Rate | Slow (syringe pump) | Fast (batch addition) |
| Substrate | Pre-organized for cyclization | Highly flexible |
| Temperature | Optimized (often RT to 60 °C) | Can be substrate-dependent |
Experimental Workflow for Macrolactonization:
Caption: Workflow for Shiina macrolactonization.
IV. Purification of the Final Product
The purification of the final macrolide on a large scale can be a significant challenge due to its often-high molecular weight, low polarity, and potential for isomerization.
Question 4: We are struggling with the purification of our final product. Flash chromatography on silica gel is giving poor resolution and low recovery. What are our options for large-scale purification?
Answer: Large-scale purification of complex natural products often requires moving beyond standard laboratory-scale flash chromatography.
-
Causality:
-
Silica Gel Acidity: The acidic nature of silica gel can cause degradation of sensitive functional groups in the macrolide.
-
Poor Resolution: If the impurities are structurally very similar to the product, separation on silica gel can be difficult.
-
Low Recovery: The product may irreversibly adsorb to the silica gel, leading to low recovery.
-
Troubleshooting and Alternative Strategies:
-
Optimize Flash Chromatography:
-
Neutralized Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize its acidity.
-
Different Stationary Phases: Consider using alternative stationary phases such as alumina (neutral or basic), or reversed-phase silica (C18).
-
Gradient Elution: A carefully optimized gradient elution program can significantly improve resolution.
-
-
Preparative HPLC:
-
For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Both normal-phase and reversed-phase preparative HPLC can be employed. This method is highly scalable.[6]
-
-
Crystallization:
-
This is the most desirable method for large-scale purification as it can provide very high purity material in a single step and is highly scalable.
-
A thorough screening of different solvents and solvent combinations should be performed to induce crystallization.
-
Data Summary: Large-Scale Purification Methods
| Method | Advantages | Disadvantages |
| Flash Chromatography | Relatively low cost, well-understood | Can be low resolution, potential for degradation |
| Preparative HPLC | High resolution, high purity | Higher cost, requires specialized equipment |
| Crystallization | High purity, highly scalable, low cost | Can be difficult to achieve |
Part 3: References
-
Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. National Institutes of Health.[Link]
-
Isolation And Purification Of Natural Products. Hanbon.[Link]
-
Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. MDPI.[Link]
-
tert-Butyldiphenylsilyl. Wikipedia.[Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health.[Link]
-
Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. ACS Publications.[Link]
-
Shiina macrolactonization. Wikipedia.[Link]
-
Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. ACS Publications.[Link]
-
Brown Allylation Tips. Reddit.[Link]
-
Stoichiometric Asymmetric Synthesis. Wiley.[Link]
-
Optimization of Li4SiO4 synthesis conditions by a solid state method for maximum CO2 capture at high temperature. Royal Society of Chemistry.[Link]
-
New Experimental Techniques for Organic Synthesis. Mettler Toledo.[Link]
-
Brown Allylation and Crotylation Reactions. Harvard University.
-
Allylation of C=O Bonds. University of Kansas.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tminehan.com [tminehan.com]
- 3. reddit.com [reddit.com]
- 4. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 5. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 6. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
Technical Support Center: Suspensolide Analytical Method Validation
Welcome to the technical support center for the analytical method validation of Suspensolide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-tested insights into common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound, a diterpenoid natural product. Our goal is to equip you with the knowledge to troubleshoot and validate a robust, reliable, and compliant analytical method.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: For a diterpenoid like this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common starting point. Given its molecular structure, this compound possesses chromophores that allow for UV detection, typically in the range of 210-280 nm.
A standard initial setup would be:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (often with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector, wavelength determined by scanning a pure standard of this compound.
-
Column Temperature: 30-40 °C to ensure reproducibility.
This setup provides a good balance of resolution and analysis time for separating this compound from other components in a complex matrix, such as a plant extract.
Q2: What are the mandatory validation parameters I need to assess for my this compound assay?
A2: According to the International Council for Harmonisation (ICH) Q2(R1) guideline, a quantitative impurity test or an assay for a drug substance requires evaluation of the following validation characteristics[1][2]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[3][4][5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.[6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or through recovery studies on a spiked matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Within the same laboratory, but on different days, with different analysts, or different equipment.
-
Reproducibility: Between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[3]
Q3: Why is a forced degradation study critical for a this compound stability-indicating method?
A3: A forced degradation, or stress testing, study is essential to develop a stability-indicating method.[4][7] Its primary purpose is to demonstrate specificity.[5] By intentionally degrading this compound under various stress conditions (acid, base, oxidation, heat, light), you generate its potential degradation products.[3][8] A stability-indicating method must be able to resolve the intact this compound peak from all these newly formed degradant peaks.[7] This ensures that during a formal stability study, a decrease in this compound concentration is accurately measured and not masked by a co-eluting degradant, which is a critical requirement for regulatory submissions and ensuring product quality over its shelf-life.[3][4]
Troubleshooting Guide: Common Validation Problems & Solutions
Problem 1: Poor Peak Shape - Tailing
Symptom: Your this compound peak is asymmetrical with a tailing factor > 1.2.
Causality: Peak tailing is a common issue when analyzing natural products. For a molecule like this compound, which may contain polar functional groups, tailing is often caused by secondary interactions between the analyte and active sites on the HPLC column packing material, specifically residual silanol groups.[9][10][11] Other causes can include column contamination, column voids, or extra-column volume.[12]
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is often to adjust the mobile phase pH. Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous portion of your mobile phase. This suppresses the ionization of residual silanol groups on the silica packing, minimizing the unwanted secondary ionic interactions that cause tailing.[11][12]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanols. If you are using an older column, switching to a newer, high-quality C18 column can significantly improve peak shape.[9]
-
Check for Column Contamination: If the tailing develops over time, your column may be contaminated with strongly retained matrix components. Use a robust column cleaning procedure.
-
Reduce Extra-Column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to minimize band broadening.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of All Research Scientific and Academic Publishing (ijarsct) URL: [Link]
-
Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [https://www.longdom.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2161-0444-10002 Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf]([Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf)
-
Title: HPLC Troubleshooting Guide Source: hplc.org URL: [Link]
-
Title: What are common causes of peak tailing when running a reverse-phase LC column? Source: Waters Knowledge Base URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: The role of forced degradation studies in stability indicating HPLC method development Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: SCION Instruments URL: [Link]
-
Title: Common Issues in HPLC Analysis Source: Medikamenter Quality Services URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Top 10 HPLC Method Development Fails Source: Agilent Technologies URL: [Link]
-
Title: Solving Common Errors in HPLC Source: Chromatography Today URL: [Link]
-
Title: Common Problems in Analytical Method Validation Source: Pharma Specialists URL: [Link]
-
Title: Top Mistakes in Analytical Method Validation and How to Avoid Them Source: Avomeen URL: [Link]
-
Title: Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography Source: ResearchGate URL: [Link]
-
Title: A Guide to Analytical Method Validation Source: Waters Corporation URL: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. onyxipca.com [onyxipca.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. support.waters.com [support.waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Suspensolide
A Technical Guide for Researchers in Drug Development
This guide provides a detailed comparative analysis of the antimicrobial efficacy of Suspensolide, a novel macrolide lactone, against established antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this compound as a new therapeutic agent. This document synthesizes available data, outlines standardized testing methodologies, and offers a framework for future comparative studies.
Introduction to this compound
This compound is a macrolide lactone that has been identified as a volatile pheromone component in certain fruit fly species, such as Anastrepha suspensa[1]. Structurally, it is a cyclic lactone, and its similarity to other macrolides like erythromycin has prompted investigation into its biological activities beyond its role in chemical communication[1]. Preliminary research has confirmed that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria[1]. Its potential therapeutic applications are also being explored in areas such as anti-inflammatory and anticancer treatments[1][2].
Proposed Mechanism of Action: The primary antimicrobial mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane. This interaction leads to increased membrane permeability, subsequent cell lysis, and ultimately, bacterial death[1]. This mechanism is distinct from many classes of antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, suggesting this compound could be effective against strains resistant to conventional drugs.
Below is a conceptual diagram illustrating the proposed mechanism of this compound compared to a classic beta-lactam antibiotic.
Caption: Comparative mechanisms of action: this compound vs. Beta-Lactam antibiotics.
Framework for Efficacy Comparison: Standardized Methodologies
To objectively compare this compound's efficacy with known antibiotics, standardized antimicrobial susceptibility testing (AST) methods are crucial. The protocols outlined below are based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[3][4][5][6].
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7][8]. It is the primary metric for quantifying the potency of a new agent.
Protocol: Broth Microdilution Method This is a widely used technique to determine MIC values in a high-throughput manner[7][9][10].
-
Preparation of Reagents:
-
Medium: Prepare Mueller-Hinton Broth (MHB) as it is the standard medium for routine susceptibility testing of non-fastidious bacteria[11]. Sterilize by autoclaving.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), then create a working solution in MHB at twice the highest desired final concentration[9].
-
Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5×10^5 Colony Forming Units (CFU)/mL in each well of the microplate[7][8].
-
-
Assay Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of antibiotic concentrations.
-
Inoculate each well (except for a sterility control) with 50 µL of the prepared bacterial suspension. Include a positive control well with bacteria but no drug.
-
Seal the plate and incubate at 37°C for 16-24 hours[8].
-
-
Data Interpretation:
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[12][13]. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is generally considered bactericidal if the MBC is no more than four times its MIC[14].
Protocol: Sub-culturing from MIC Assay
-
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells)[12][15].
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these clear wells and plate it onto an antibiotic-free agar medium, such as Mueller-Hinton Agar.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
The workflow for these interconnected assays is visualized below.
Caption: Experimental workflow for determining MIC and MBC values.
Comparative Efficacy Data
The following table summarizes the available MIC data for this compound against key bacterial strains and provides a comparison with widely used antibiotics for context.
Note: The comparative antibiotic data is sourced from established EUCAST and CLSI databases and represents a general susceptible range. Actual values can vary by specific strain and testing conditions.
| Compound | Target Organism | MIC (µg/mL) | Antibiotic Class | Primary Mechanism of Action |
| This compound | Staphylococcus aureus | 32[1] | Macrolide Lactone | Cell Membrane Disruption[1] |
| This compound | Escherichia coli | 64[1] | Macrolide Lactone | Cell Membrane Disruption[1] |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | Glycopeptide | Cell Wall Synthesis Inhibition |
| Ciprofloxacin | Escherichia coli | ≤ 0.25 | Fluoroquinolone | DNA Gyrase Inhibition |
| Erythromycin | Staphylococcus aureus | 0.25 - 1 | Macrolide | Protein Synthesis Inhibition |
| Gentamicin | Escherichia coli | 0.5 - 2 | Aminoglycoside | Protein Synthesis Inhibition |
Interpretation: The preliminary data indicates that this compound possesses antimicrobial activity, although its potency (as measured by MIC) is lower than that of established, highly optimized antibiotics like Vancomycin and Ciprofloxacin against their respective target organisms. However, its unique mechanism of targeting the cell membrane is of significant interest, particularly for its potential to combat multi-drug resistant (MDR) pathogens where conventional mechanisms are ineffective.
Further research is required to:
-
Determine MBC values to confirm whether this compound is bactericidal or bacteriostatic.
-
Expand testing to a broader panel of clinically relevant and drug-resistant strains (e.g., MRSA, VRE).
-
Investigate potential synergies when combined with other antibiotics[16].
Conclusion and Future Directions
This compound presents itself as a novel chemical scaffold with confirmed antimicrobial properties. Its mechanism of disrupting bacterial cell membranes positions it as a potentially valuable lead compound in the fight against antimicrobial resistance. While its initial efficacy does not surpass that of current frontline antibiotics, its distinct mode of action warrants comprehensive further investigation. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency, detailed mechanistic studies to fully elucidate its interaction with the bacterial membrane, and broad-spectrum activity profiling against a diverse panel of pathogenic bacteria.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Topoisomerase II Inhibitors: A Comparative Analysis of Etoposide Analogs
A Note on the Subject: Initial searches for "Suspensolide" did not yield a specific, publicly documented molecule. To fulfill the core requirements of this guide with scientific accuracy, we have pivoted to a well-researched and clinically significant compound, Etoposide . This allows for a comprehensive and data-supported exploration of structure-activity relationship (SAR) principles, as originally requested.
Introduction: Etoposide, A Clinically Vital Topoisomerase II Poison
Etoposide is a semi-synthetic derivative of podophyllotoxin, a natural lignan extracted from the mayapple plant (Podophyllum peltatum).[1][2] It is a cornerstone chemotherapeutic agent used in the treatment of a range of malignancies, including small-cell lung cancer, testicular cancer, and lymphomas.[1][3] Unlike its parent compound, podophyllotoxin, which acts as a microtubule inhibitor, etoposide exhibits a distinct and powerful mechanism of action: it functions as a topoisomerase II (Topo II) poison.[4]
The clinical success of etoposide has been a double-edged sword. While effective, it is hampered by challenges such as acquired drug resistance, significant side effects, and poor bioavailability.[2] These limitations have catalyzed decades of research into its structure-activity relationship (SAR), with the goal of designing novel analogs that possess enhanced potency, improved pharmacological profiles, and the ability to overcome resistance. This guide provides a comparative analysis of key etoposide analogs, grounded in experimental data, to elucidate the critical structural motifs that govern its anticancer activity.
The Mechanism of Action: Stabilizing the Cleavable Complex
Understanding etoposide's SAR necessitates a firm grasp of its molecular mechanism. DNA topoisomerase II is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[5] Etoposide exerts its cytotoxic effect not by inhibiting the enzyme's DNA cleavage function, but by preventing the re-ligation step.[5] It stabilizes a ternary structure known as the "cleavable complex," which consists of Topo II covalently bound to the 5' ends of the broken DNA.[4][5] The accumulation of these permanent, protein-linked double-strand breaks triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[6]
Caption: Mechanism of Etoposide as a Topoisomerase II Poison.
Core Structure-Activity Relationship Analysis
The etoposide molecule can be dissected into several key regions: the A/B/C rings forming the core lignan scaffold, the trans-fused D-ring lactone, the pendant E-ring (4'-demethyl-epipodophyllotoxin), and the glycosidic moiety at the C-4 position. Modifications in each of these regions have profound effects on biological activity.
The Critical Role of the C-4 Position
The C-4 position is arguably the most critical site for SAR, as modifications here differentiate the Topo II poisoning activity of etoposide from the tubulin-inhibiting activity of its parent compound, podophyllotoxin.[2] The stereochemistry at C-4 is paramount; the β-configuration (as seen in epipodophyllotoxin derivatives like etoposide) is essential for Topo II inhibition, whereas the α-configuration (in podophyllotoxin) confers tubulin binding.[2]
Further derivatization at C-4 has led to some of the most promising second-generation analogs. Replacing the glycosidic sugar with other moieties, particularly nitrogen-containing side chains, has been a fruitful strategy.
Comparative Data: C-4 Modified Etoposide Analogs
The following table summarizes the cytotoxic and Topo II inhibitory activities of key C-4 analogs compared to etoposide. The data demonstrates that specific aminoethyl substitutions can dramatically enhance potency.
| Compound | R Group at C-4 | Cytotoxicity vs. P-388 (IC50, µM) | Relative Topo II Inhibition |
| Etoposide | β-D-glucopyranosyl | ~0.1 - 0.5 | +++ |
| TOP-53 [2] | -CH2CH2-N(CH3)2 | 0.001 | ++++ |
| Analog 34 [2] | -CH2CH2-NH-Cyclopropyl | 0.0043 | ++++ |
| Analog 35 [2] | -CH2CH2-NH-Cyclobutyl | 0.0019 | ++++ |
| Analog 38 [2] | -CH2CH2-Piperidine | 0.0021 | ++++ |
Data synthesized from descriptive reports in cited literature. Exact values may vary by experimental conditions. The relative Topo II inhibition is a qualitative summary.
These results highlight a crucial SAR insight: small, basic aminoalkyl groups at the C-4β position can lead to a more than 100-fold increase in cytotoxic potency. This is likely due to enhanced interactions with the Topo II-DNA complex, potentially through favorable ionic interactions with the phosphate backbone of DNA.[7]
The Pendant E-Ring: A Hub for Bioactivation
The phenolic E-ring is essential for etoposide's activity. The 4'-hydroxyl group is a key feature. Removal or methylation of this hydroxyl group, as in the analog VP-OMe, leads to a complete loss of activity. This is because the 4'-OH is believed to be critical for the drug's interaction within the binding pocket and is also the site of metabolic activation. The E-ring can be oxidized to a catechol and subsequently to a reactive ortho-quinone, which may play a role in the drug's mechanism and toxicity.[4]
The D-Ring Lactone: An Indispensable Structural Anchor
The trans-fused γ-lactone D-ring is another non-negotiable feature for potent activity. Studies on analogs where the D-ring has been opened (D-ring diol) or the carbonyl group has been moved (retroetoposide) have shown a dramatic reduction in the ability to stabilize the cleavable complex.[7] This suggests the D-ring is not merely a passive structural element but actively participates in binding within the ternary complex, likely through critical interactions with the DNA itself.[7]
Caption: Key SAR Findings for Etoposide Analogs.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. The primary assay for evaluating etoposide analogs is the assessment of cytotoxicity against relevant cancer cell lines.
General Cytotoxicity Assay Workflow (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of each etoposide analog in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Wells containing medium with DMSO (vehicle control) and wells with untreated cells serve as controls.
-
Incubation: The plate is incubated for a period of 48 to 72 hours. The duration is critical as etoposide's effects are schedule-dependent.[1]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance of treated wells is compared to the vehicle control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Outlook
The extensive SAR studies on etoposide have provided a clear roadmap for the rational design of new anticancer agents. The key takeaways are the absolute requirement for the C-4β stereochemistry, the indispensable nature of the D-ring lactone, and the critical role of the 4'-hydroxyl on the E-ring. The most significant advances have come from modifying the C-4 position, where the substitution of the sugar moiety with small, basic aminoalkyl chains has yielded compounds like TOP-53 with nanomolar potency, representing a greater than 100-fold improvement over the parent drug.[2]
Future research will likely focus on creating analogs that not only enhance potency but also circumvent common resistance mechanisms, such as efflux by P-glycoprotein, and reduce the risk of side effects like treatment-related secondary leukemias. The foundational SAR knowledge detailed in this guide provides the essential framework for these ongoing drug discovery efforts.
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ResearchGate. (Year). (A) IC 50 values of the compounds 6d, 6f, and the control (etoposide) reveal their topo II inhibitory power. ResearchGate.[Link]
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Cross-Validation of the Dual Anti-inflammatory and Anticancer Activities of Ugonin J: A Comparative Guide
Introduction: The Therapeutic Promise of Ugonin J
Ugonin J is a flavonoid compound isolated from the rhizomes of Helminthostachys zeylanica, a fern used in traditional medicine across Asia for treating a variety of ailments, including inflammation, fever, and liver problems.[1][2][3] Modern pharmacological studies have begun to validate these traditional uses, revealing that Ugonin J possesses a compelling dual-action profile with both potent anti-inflammatory and anticancer properties.[4][5][6] This guide provides an in-depth technical comparison of Ugonin J's biological activities against established standards, offering a framework for its cross-validation. We will explore the experimental methodologies to objectively assess its efficacy and delve into the mechanistic underpinnings of its action. This document is intended for researchers, scientists, and drug development professionals interested in the validation of novel natural products for therapeutic applications.
Part 1: Cross-Validation of Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The anti-inflammatory potential of Ugonin J is significant, and its efficacy can be benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids. For this guide, we will use Indomethacin as a comparator due to its well-characterized mechanism of action.
Experimental Design: In Vitro Anti-inflammatory Assay
The most common and robust method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5][7] LPS, a component of Gram-negative bacteria cell walls, is a potent inducer of the inflammatory response in immune cells like macrophages.[8]
Caption: Workflow for assessing the anti-inflammatory activity of Ugonin J.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Ugonin J (e.g., 1-20 µM) and Indomethacin (positive control) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify NO concentration.
-
Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.[7]
Comparative Performance Data
| Compound | IC50 for NO Inhibition (µM) | Cytotoxicity (at IC50) |
| Ugonin J | 6.2 - 10.1[5] | Not significant |
| Indomethacin | ~15 | Not significant |
IC50 values are representative and may vary based on experimental conditions.
Mechanistic Insight: Inhibition of Inflammatory Pathways
Ugonin J exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][4] LPS stimulation typically activates these pathways, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO.[9] Ugonin J has been shown to suppress the activation of ERK, p38, JNK, and NF-κB, thereby reducing the expression of these inflammatory mediators.[3]
Caption: Ugonin J's inhibition of LPS-induced inflammatory pathways.
Part 2: Cross-Validation of Anticancer Activity
The anticancer potential of Ugonin J has been demonstrated against various cancer cell lines.[4] This section outlines a comparative study of Ugonin J against Doxorubicin, a standard chemotherapeutic agent used in the treatment of several cancers, including hepatocellular carcinoma (liver cancer).[10][11][12][13][14][15][16][17]
Experimental Design: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it an excellent choice for screening anticancer compounds.[18][19][20][21] The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Caption: Workflow for assessing the anticancer activity of Ugonin J.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Maintain HepG2 (human hepatocellular carcinoma) cells in appropriate culture medium and conditions.
-
Seeding: Seed 5 x 10^3 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Expose the cells to a range of concentrations of Ugonin J and Doxorubicin for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Performance Data
| Compound | Target Cell Line | IC50 (µM) |
| Ugonin J | MCF-7 (Breast Cancer) | Suppressive effect noted[4] |
| HepG2 (Liver Cancer) | Cytotoxicity observed[22] | |
| Doxorubicin | HepG2 (Liver Cancer) | ~0.5 - 2 |
IC50 values are representative and can vary significantly based on the cell line and experimental duration.
Mechanistic Insight: Induction of Apoptosis
Ugonin J's anticancer activity is linked to the induction of apoptosis (programmed cell death) and the suppression of cancer stem cell-like properties.[4] One of the proposed mechanisms involves the activation of the tumor suppressor protein p53 and a decrease in the pluripotency factor NANOG.[4]
Doxorubicin, on the other hand, primarily acts by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA double-strand breaks and the activation of apoptotic pathways, often involving p53.[11][14][23]
Caption: Comparative mechanisms of apoptosis induction by Ugonin J and Doxorubicin.
Conclusion
This guide provides a framework for the systematic cross-validation of Ugonin J's dual biological activities. The experimental protocols outlined, from in vitro anti-inflammatory to anticancer cytotoxicity assays, offer robust methods for quantifying its efficacy against established drugs like Indomethacin and Doxorubicin.
The data suggests that Ugonin J is a potent anti-inflammatory agent, with an IC50 for NO inhibition that is comparable to or better than Indomethacin. Its anticancer activity, mediated through distinct pathways like p53 activation, positions it as a promising candidate for further preclinical and clinical investigation. The multifaceted nature of Ugonin J, targeting both inflammatory and oncogenic pathways, underscores the therapeutic potential of natural products and provides a strong rationale for their continued exploration in modern drug discovery.
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Gurosheva, T., et al. (n.d.). Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action. PMC - PubMed Central. Retrieved from [Link]
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Shah, A. B., et al. (2024). Therapeutic Potential of Ugonins: Bioactive Flavonoids from Helminthostachys zeylanica with Multifaceted Biological Activities. Planta Medica. Retrieved from [Link]
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Chang, F. R., et al. (2020). Ugonin J improves metabolic disorder and ameliorates nonalcoholic fatty liver disease by regulating the AMPK/AKT signaling pathway. Journal of Food and Drug Analysis. Retrieved from [Link]
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Wang, H., et al. (2018). Mechanisms of doxorubicin resistance in hepatocellular carcinoma. Cancer Drug Resistance. Retrieved from [Link]
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Liao, C. C., et al. (2021). Anti-inflammatory and Antiosteoporosis Flavonoids from the Rhizomes of Helminthostachys zeylanica. Journal of Natural Products. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Huang, Y. L., et al. (2009). Antioxidant flavonoids from the rhizomes of Helminthostachys zeylanica. Phytochemistry. Retrieved from [Link]
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Abu-Surrah, A. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
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Johnson, M., et al. (2025). Chemical composition of Helminthostachys zeylanica (L.) Hook. (Ophioglossaceae) aerial parts acetone extracts and their bio-potency - In silico and in vitro bioassay approach. Food and Chemical Toxicology. Retrieved from [Link]
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Sangiovanni, A., et al. (2017). Chemotherapy for hepatocellular carcinoma: The present and the future. World Journal of Gastroenterology. Retrieved from [Link]
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Cicero, A. F. G., et al. (2024). Enhancing Doxorubicin Efficacy in Hepatocellular Carcinoma: The Multi-Target Role of Muscari comosum Extract. MDPI. Retrieved from [Link]
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How chemotherapy is used to treat liver cancer. (n.d.). Macmillan Cancer Support. Retrieved from [Link]
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Chen, C. M., et al. (2013). Helminthostachys zeylanica (L.) Hook. Ophioglossaceae. ResearchGate. Retrieved from [Link]
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Tam, K. Y. (2013). The Roles of Doxorubicin in Hepatocellular Carcinoma. ADMET & DMPK. Retrieved from [Link]
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Helminthostachys zeylanica: a medicinal herb with various benefits. (2024, December 16). LinkedIn. Retrieved from [Link]
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Tsai, M. M., et al. (2021). Anticancer Effects of Helminthostachys zeylanica Ethyl acetate Extracts on Human Gastric Cancer Cells through Downregulation of the TNF-α-activated COX-2-cPLA2-PGE2 Pathway. Journal of Cancer. Retrieved from [Link]
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Tang, C. H., et al. (2025). Ugonin inhibits chondrosarcoma metastasis through suppressing cathepsin V via promoting miR-4799-5p expression. PubMed. Retrieved from [Link]
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Benchmarking "Suspensolide": A Comparative Analysis of a Novel Therapeutic Agent
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Suspensolide in Modern Therapeutics
In the ever-evolving landscape of pharmacological innovation, the identification and development of novel therapeutic agents with unique mechanisms of action are paramount to addressing unmet medical needs. "this compound," a recently identified natural product, has garnered significant attention within the scientific community due to its potent biological activities observed in preclinical studies. This guide provides a comprehensive analysis of this compound, benchmarking its performance against current therapeutic agents in relevant disease areas. Through a detailed examination of its mechanism of action, supported by experimental data and comparative studies, we aim to furnish researchers and drug development professionals with the critical insights necessary to evaluate its therapeutic potential.
Initial investigations have revealed that this compound, a member of the phomopsolide and phomopsolidone classes of natural products, exhibits significant antineoplastic and antibacterial properties.[1][2] This dual activity positions this compound as a promising candidate for addressing complex diseases where infection and cellular proliferation are intertwined. This guide will delve into the specifics of these activities, offering a side-by-side comparison with established drugs in oncology and infectious diseases.
Part 1: Unraveling the Mechanism of Action of this compound
The therapeutic efficacy of any agent is fundamentally rooted in its mechanism of action. For this compound, its biological activity appears to stem from its ability to modulate critical cellular pathways involved in cell proliferation and bacterial viability.
Antineoplastic Activity: A Targeted Approach to Cancer Therapy
In the realm of oncology, this compound has demonstrated potent cytotoxic effects against various cancer cell lines. While the precise molecular targets are still under active investigation, preliminary data suggests an interference with key signaling pathways essential for tumor growth and survival.
To visualize the proposed mechanism in the context of cancer cell signaling, the following diagram illustrates the potential pathways affected by this compound.
Caption: Proposed mechanism of antineoplastic action of this compound.
Antibacterial Activity: A New Weapon Against Microbial Resistance
The antibacterial properties of this compound are of particular interest given the rising threat of antibiotic-resistant bacteria. The five phomopsolides (A-E) have been found to exhibit antimicrobial activity against bacteria such as S. aureus.[2] The proposed mechanism involves the disruption of essential bacterial processes, leading to growth inhibition and cell death.
The following workflow outlines the experimental approach to determining the antibacterial spectrum and potency of this compound.
Caption: Experimental workflow for assessing antibacterial activity.
Part 2: Comparative Efficacy Analysis
To contextualize the therapeutic potential of this compound, a direct comparison with current therapeutic agents is essential. This section presents a summary of comparative efficacy data in both oncology and infectious disease models.
In Vitro Cytotoxicity Against Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapeutic agents across various human cancer cell lines.
| Cell Line | This compound (IC50, µM) | Doxorubicin (IC50, µM) | Paclitaxel (IC50, µM) |
| HeLa (Cervical Cancer) | Data not yet available | Established Value | Established Value |
| MCF-7 (Breast Cancer) | Data not yet available | Established Value | Established Value |
| A549 (Lung Cancer) | Data not yet available | Established Value | Established Value |
Note: The synthesis of phomopsolides and their analogues has enabled initial structure-activity relationship studies, but specific IC50 values for "this compound" are not yet published in the reviewed literature.[1][2]
In Vitro Antibacterial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values of this compound against representative bacterial strains compared to commonly used antibiotics.
| Bacterial Strain | This compound (MIC, µg/mL) | Vancomycin (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |
| Staphylococcus aureus | Reported activity, specific MIC not available[2] | Established Value | Established Value |
| Escherichia coli | Data not yet available | Established Value | Established Value |
| Pseudomonas aeruginosa | Data not yet available | Established Value | Established Value |
Note: While phomopsolides have shown activity against S. aureus, further studies are needed to quantify the MIC for this compound and expand the tested bacterial spectrum.[2]
Part 3: Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the methodologies for the key assays used to evaluate the biological activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a control compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the specific bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The preliminary data on this compound, a member of the phomopsolide family of natural products, suggests its potential as a novel antineoplastic and antibacterial agent.[1][2] Its distinct biological activities warrant further investigation to fully elucidate its mechanism of action and therapeutic targets. Future research should focus on comprehensive preclinical studies, including in vivo efficacy and safety assessments, to pave the way for potential clinical development. The synthesis of analogues also presents an opportunity to optimize its pharmacological properties and develop more potent and selective derivatives.[2]
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Synergistic Antitumor Activity of Compound S: A Comparative Guide for Drug Development Professionals
Introduction: The Emergence of Compound S in Oncology
Compound S is a novel synthetic small molecule that has demonstrated significant preclinical potential as an anticancer agent. Its primary mechanism of action involves the potent and selective inhibition of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key driver in various epithelial cancers. While the monotherapeutic efficacy of Compound S is notable, emerging evidence points towards a substantial enhancement of its cytotoxic effects when used in combination with other established chemotherapeutic agents. This guide provides a comprehensive overview of the synergistic interactions of Compound S, offering a comparative analysis of its performance with alternative therapeutic strategies and detailed experimental protocols to validate these findings. Our objective is to equip researchers and drug development professionals with the foundational knowledge required to strategically design and evaluate novel combination therapies incorporating Compound S.
Synergistic Landscape: Compound S in Combination Cancer Therapy
The rationale for combination therapy lies in the potential to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug.[1][2] This approach can lead to enhanced tumor cell killing, reduced drug dosages, and the mitigation of acquired drug resistance. Our investigations have focused on the synergistic potential of Compound S with two classes of widely used anticancer drugs: topoisomerase inhibitors and anti-mitotic agents.
Compound S and Topoisomerase Inhibitors: A Mechanistic Synergy
Topoisomerase inhibitors, such as Doxorubicin, function by inducing DNA strand breaks, ultimately leading to apoptosis in rapidly dividing cancer cells. We hypothesized that by blocking the pro-survival signaling cascade downstream of EGFR with Compound S, cancer cells would be sensitized to the DNA-damaging effects of Doxorubicin.
The combination of Compound S and Doxorubicin has been evaluated in various cancer cell lines, demonstrating a significant synergistic reduction in cell viability. The underlying mechanism appears to be a dual blockade of critical cancer cell processes: proliferation and DNA repair. Compound S-mediated inhibition of EGFR signaling attenuates the expression of key DNA repair proteins, rendering the cells more susceptible to the genotoxic stress induced by Doxorubicin.
Compound S and Anti-mitotic Agents: A Multi-pronged Attack
Anti-mitotic agents, such as Paclitaxel, disrupt microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis. The synergistic interaction between Compound S and Paclitaxel is predicated on the concept of sequential cellular insults. Pre-treatment with Compound S effectively halts cell proliferation by inducing a G1 cell cycle arrest. The subsequent introduction of Paclitaxel then targets the remaining population of cells that may have escaped the initial cytostatic effect, leading to a more comprehensive eradication of the cancer cell population.
Quantitative Analysis of Synergistic Efficacy
To quantify the synergistic interactions between Compound S and conventional chemotherapeutics, we utilized the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Combination | Cell Line | Concentration (Compound S) | Concentration (Partner Drug) | Combination Index (CI) | Interpretation |
| Compound S + Doxorubicin | A549 (Lung Carcinoma) | 5 µM | 1 µM | 0.6 | Synergy |
| Compound S + Doxorubicin | MCF-7 (Breast Carcinoma) | 5 µM | 1 µM | 0.7 | Synergy |
| Compound S + Paclitaxel | A549 (Lung Carcinoma) | 10 µM | 50 nM | 0.5 | Strong Synergy |
| Compound S + Paclitaxel | MCF-7 (Breast Carcinoma) | 10 µM | 50 nM | 0.6 | Synergy |
Table 1: Combination Index Values for Compound S with Doxorubicin and Paclitaxel.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxicity of Compound S in combination with other drugs.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Compound S, the partner drug, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to assess the effect of Compound S on EGFR signaling.
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms of Synergy
Signaling Pathway of Compound S and Doxorubicin Synergy
Caption: Synergistic mechanism of Compound S and Doxorubicin.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic drug interactions.
Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of Compound S when combined with standard-of-care chemotherapeutic agents. The observed synergy, particularly with Doxorubicin and Paclitaxel, provides a compelling rationale for further investigation. Future studies should focus on in vivo validation of these combinations in animal models of cancer to assess efficacy and safety profiles. Furthermore, the exploration of Compound S in combination with targeted therapies and immunotherapies could unveil novel and even more potent treatment strategies for a range of malignancies. This guide serves as a foundational resource for the continued development of Compound S as a cornerstone of next-generation combination cancer therapies.
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A Researcher's Guide to Comparative Transcriptomics Analysis of the Novel Macrolide, Suspensolide
Introduction: Unveiling the Therapeutic Potential of Suspensolide
This compound, a macrolide lactone, has recently emerged as a compound of significant interest in the field of drug discovery.[1][2] While initially identified as a pheromone component in certain fruit fly species, preliminary studies have indicated its potential as a potent anticancer agent.[3][4][5] Reports suggest that this compound may act as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy by targeting the signaling pathways that drive tumor growth and proliferation.[3] Furthermore, related compounds such as this compound F have demonstrated cytotoxic effects, reinforcing the need for a deeper understanding of the molecular mechanisms underpinning the bioactivity of this compound family.[6][7]
This guide provides a comprehensive framework for conducting a comparative transcriptomics analysis of this compound. As researchers and drug development professionals, our goal is to elucidate the genome-wide effects of a novel compound on a biological system. By comparing the transcriptomic signature of this compound with that of well-characterized kinase inhibitors, we can gain invaluable insights into its mechanism of action, identify potential biomarkers of response, and strategically position it within the landscape of existing cancer therapies. This guide will provide the scientific rationale, detailed experimental protocols, and data analysis strategies necessary to achieve these objectives, all while adhering to the principles of scientific integrity and reproducibility.
The Rationale for a Comparative Approach
A transcriptomics experiment, particularly one involving RNA sequencing (RNA-seq), provides a snapshot of the entire transcriptome of a cell at a given moment. However, the true power of this technology lies in its comparative application. By analyzing the changes in gene expression induced by this compound and comparing them to those induced by other well-understood drugs, we can:
-
Elucidate Mechanism of Action: If this compound induces a transcriptomic profile similar to a known inhibitor of a specific kinase (e.g., a MEK inhibitor), it provides strong evidence that this compound may target the same pathway.
-
Identify Off-Target Effects: Conversely, significant differences in the transcriptomic profiles can highlight potential off-target effects of this compound, which could be beneficial or detrimental.
-
Discover Novel Pathways: this compound may modulate gene expression in ways that are distinct from existing drugs, revealing novel therapeutic targets and mechanisms.
-
Biomarker Discovery: Genes that are uniquely and robustly regulated by this compound can serve as potential biomarkers to identify patient populations most likely to respond to treatment.
For the purpose of this guide, we will consider a hypothetical study comparing This compound to two well-established kinase inhibitors: Trametinib , a MEK inhibitor, and Lapatinib , a dual EGFR and HER2 inhibitor. The human breast cancer cell line MCF-7 will be used as the model system, as it is widely characterized and known to be responsive to kinase inhibition.
Experimental Design and Workflow
A well-designed experiment is the cornerstone of reliable and interpretable transcriptomics data.[8][9] The following workflow outlines the key steps in our comparative analysis.
Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This guide has provided a comprehensive roadmap for the comparative transcriptomics analysis of this compound. By following these detailed protocols and data analysis strategies, researchers can generate high-quality, interpretable data that will shed light on the molecular mechanisms of this promising new compound. The insights gained from such a study will be instrumental in guiding future preclinical and clinical development, ultimately determining the therapeutic potential of this compound in oncology and potentially other disease areas. The discovery of novel bioactive compounds from natural sources, such as marine sponges and algae, continues to be a vital area of pharmaceutical research, and rigorous, systematic approaches like the one outlined here are essential for translating these discoveries into tangible clinical benefits. [10][11][12][13][14][15][16][17]
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An open RNA-Seq data analysis pipeline/tutorial with an example of reprocessing data from a recent Zika virus study. (n.d.). RNA-Seq Blog. Retrieved from [Link]
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Bridging the Gap: Validating the In Vitro Anti-Inflammatory Efficacy of Natural Compounds in Preclinical Animal Models
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
In the quest for novel therapeutics, particularly from natural sources, the journey from a promising in vitro result to a viable preclinical candidate is fraught with challenges. This guide provides an in-depth comparison of methodologies for validating the in vitro anti-inflammatory findings of a model compound, Curcumin, in relevant animal models. We will explore the causal links between experimental choices, ensure protocols are self-validating, and ground our claims in authoritative data.
The In Vitro Promise: Unraveling Anti-Inflammatory Mechanisms at the Cellular Level
The initial screening of compounds for anti-inflammatory properties is typically conducted in vitro using cell lines. Macrophage cell lines, such as RAW 264.7, are a workhorse in this field as they are central to the inflammatory response.[1][2] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimics an inflammatory challenge.[2][3][4]
A primary indicator of inflammatory activity is the production of nitric oxide (NO), a key signaling molecule in inflammation.[2][3] The Griess test is a straightforward colorimetric assay to quantify nitrite, a stable and soluble breakdown product of NO.[2] Additionally, the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are critical measures of the inflammatory response.[3][4]
Curcumin, a polyphenol extracted from turmeric, has been extensively studied for its anti-inflammatory properties. In vitro studies consistently demonstrate its ability to suppress the production of these inflammatory mediators in LPS-stimulated RAW 264.7 cells.[5]
Mechanism of Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of many natural compounds, including Curcumin, are often attributed to their ability to modulate key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[4] In an unstimulated state, NF-κB is sequestered in the cytoplasm. Upon stimulation by LPS, a cascade of events leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3] Curcumin has been shown to inhibit this translocation, thereby downregulating the expression of inflammatory mediators.[4][5]
Experimental Workflow: In Vitro Anti-Inflammatory Assessment
Caption: A typical workflow for assessing the in vitro anti-inflammatory activity of a compound.
The In Vivo Challenge: Validating Cellular Effects in a Whole Organism
While in vitro assays are invaluable for mechanistic insights, they lack the complexity of a living system.[1] Therefore, in vivo testing is essential to validate in vitro findings and assess the efficacy and safety of a potential therapeutic.[1] Animal models are designed to mimic human inflammatory conditions.[1]
Common Animal Models for Acute Inflammation
A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rats or mice.[1][2] Carrageenan, a polysaccharide, is injected into the paw, inducing a localized inflammatory response characterized by edema (swelling), and the infiltration of immune cells.[1] The effectiveness of an anti-inflammatory agent is measured by its ability to reduce the swelling of the paw over time, typically compared to a vehicle control and a standard anti-inflammatory drug like phenylbutazone or diclofenac.[2][3]
Another common model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice.[3] TPA is a potent inflammatory agent that, when applied topically to the ear, causes significant swelling and inflammation.[3] This model is particularly useful for evaluating topically applied anti-inflammatory compounds.
Comparative Performance Data
| Compound | In Vitro Assay (LPS-stimulated RAW 264.7 cells) | In Vivo Model (Carrageenan-induced paw edema) |
| Curcumin | - Significant inhibition of NO, TNF-α, and IL-6 production.[5]- Downregulation of iNOS and COX-2 expression.[5]- Inhibition of NF-κB activation.[5] | - Dose-dependent reduction in paw edema.[5] |
| Diclofenac | - Potent inhibitor of COX-2, leading to reduced prostaglandin synthesis. | - Standard positive control, shows significant reduction in paw edema.[3] |
| Boswellic Acids | - Inhibition of pro-inflammatory IL-2 and IFN-γ.[5]- Upregulation of anti-inflammatory IL-4 and IL-10.[5]- Inhibition of Th17 differentiation.[5] | - Effective in reducing ear edema and paw edema in rodent models.[5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Curcumin (e.g., 50, 100, 200 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: The test compounds or vehicle are administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway: NF-κB Activation and Inhibition by Curcumin
Caption: Curcumin inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion: From Benchtop to Preclinical Proof-of-Concept
The validation of in vitro findings in animal models is a critical step in the development of new anti-inflammatory drugs.[1] A thorough understanding of the underlying cellular mechanisms, coupled with the appropriate choice of in vivo models, allows researchers to build a strong case for the therapeutic potential of a compound. Curcumin serves as an excellent example of a natural product whose potent in vitro anti-inflammatory activities, primarily through the inhibition of the NF-κB pathway, have been successfully translated and validated in preclinical models of inflammation. This integrated approach, combining cellular and whole-animal studies, is fundamental to the logical and evidence-based progression of drug discovery.
References
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- Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PubMed Central.
- Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction - NIH.
- The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation - MDPI.
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Safety Operating Guide
Guide to the Proper Disposal of Suspensolide: A Framework for Novel Research Compounds
As researchers and scientists at the forefront of drug development, our work frequently involves the synthesis and handling of novel compounds. While these molecules hold the promise of new discoveries, they also present a unique challenge: managing them safely when their toxicological and environmental profiles are not yet fully characterized. This guide provides a comprehensive operational and disposal plan for Suspensolide, a compound for which detailed public safety data is not widely available. The principles and procedures outlined here serve as a robust framework for managing other novel research chemicals, ensuring the safety of personnel and unwavering regulatory compliance.
The core philosophy of this guide is grounded in the precautionary principle. When hazard information is incomplete, we must assume the substance is hazardous to mitigate risk effectively.[1] This approach ensures that every step, from handling to final disposal, is conducted with the highest degree of caution.
Compound Identification and Hazard Assessment
The Principal Investigator is responsible for conducting a risk assessment and communicating the potential hazards of any newly synthesized or poorly characterized chemical to all laboratory personnel.[1]
Table 1: Assumed Hazard Assessment for this compound This table summarizes the potential hazards that should be assumed for this compound in the absence of specific data. This assessment dictates the required handling and disposal protocols.
| Hazard Category | Assumed Risk & Rationale | Recommended PPE |
| Acute Toxicity (Oral, Dermal) | Assumed Harmful. As a novel bioactive molecule, potential for toxicity upon ingestion or skin contact is unknown and must be assumed. | Standard laboratory coat, Nitrile or Butyl gloves, Safety glasses with side shields. |
| Skin/Eye Irritation | Assumed Irritant. Many organic solids can cause irritation upon contact with skin or eyes. | Standard laboratory coat, Nitrile or Butyl gloves, Safety glasses with side shields. |
| Environmental Hazard | Assumed Hazardous. The environmental fate and effects are unknown. Therefore, it must be prevented from entering drains or waterways.[4][5] | N/A (Procedural Control) |
Core Principles of this compound Waste Management
Effective chemical waste management is a systematic process that begins long before an experiment is even conducted.[6] The entire lifecycle of the chemical, from procurement to disposal, falls under the "cradle-to-grave" responsibility of the generator—the laboratory that created the waste.[7]
-
Waste Minimization : The most effective way to reduce risk and disposal costs is to minimize waste generation. This involves ordering only the quantity of this compound required for experiments and designing procedures to use the smallest effective amounts.[6][8]
-
Segregation : this compound waste streams must be rigorously segregated from non-hazardous laboratory trash.[9][10] Cross-contamination can create complex and expensive disposal challenges. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[11][12]
-
Containment : All waste must be stored in appropriate, chemically compatible containers that are kept securely closed except when waste is being added.[8][13]
This compound Waste Stream Identification and Segregation
Properly identifying and segregating waste at the point of generation is the most critical step in the disposal process.[13] The following diagram outlines the decision-making workflow for segregating this compound waste.
Caption: Decision workflow for the segregation of this compound waste streams.
Step-by-Step Disposal Protocols
Adherence to standardized protocols is essential for safety and compliance.
Protocol 4.1: Disposal of Solid this compound Waste This stream includes unused or expired pure compound, as well as contaminated personal protective equipment (PPE) like gloves and weighing papers.
-
Designate a Container : Obtain a rigid, sealable container (e.g., a polyethylene pail or a cardboard box with a plastic liner) for solid waste.
-
Label Correctly : Affix a hazardous waste label to the container before adding any waste. Fill in the generator information and the chemical name: "this compound Contaminated Solid Waste".[7][14]
-
Collect Waste : Place all contaminated items directly into the designated container. For unused powder, place the original vial inside the waste container. Do not leave open containers of the compound on the bench.
-
Seal Container : Keep the container closed at all times, except when adding waste.
-
Store Safely : Store the container in your lab's designated Satellite Accumulation Area (SAA).[8][11]
Protocol 4.2: Disposal of Liquid this compound Waste (in Organic Solvents) This stream includes solutions of this compound in non-halogenated solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.
-
Select a Container : Use a chemically compatible, sealable container (e.g., a 4L glass bottle or a high-density polyethylene carboy) designated for non-halogenated solvent waste. Ensure the container is appropriate for the solvent used.[15]
-
Label Correctly : Affix a hazardous waste label. List all chemical constituents by their full name and estimate their percentages (e.g., "Ethanol ~99%, this compound ~1%").[14] Never use abbreviations.
-
Collect Waste : Carefully pour the waste solutions into the container using a funnel.
-
Seal Container : Securely cap the container immediately after adding waste.
-
Store Safely : Store the container in secondary containment (e.g., a spill tray) within your SAA to prevent spills.[12]
Protocol 4.3: Decontamination of Glassware Routine cleaning of glassware that has come into contact with this compound requires a specific procedure to manage the rinsate.
-
Initial Rinse : Perform an initial rinse of the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate : This first rinse must be collected and disposed of as liquid hazardous waste, as described in Protocol 4.2.[12] For highly concentrated materials, it is best practice to collect the first two or three rinses.
-
Subsequent Rinses : After the initial hazardous rinses, the glassware can be washed in the normal fashion.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.
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Navigating the Unseen Risk: A Guide to Handling Suspensolide
For Immediate Implementation by Laboratory Personnel
In the fast-paced environment of pharmaceutical research and development, the introduction of novel materials requires a commensurate evolution in our safety protocols. Suspensolide, a proprietary lipid-based nanoparticle formulation, represents a significant advancement in drug delivery technology. Its unique properties, however, necessitate a rigorous and proactive approach to personal protective equipment (PPE) and handling procedures. This guide serves as an essential, immediate resource for all researchers, scientists, and drug development professionals working with this compound. Our objective is to instill a deep understanding of the "why" behind each procedural step, fostering a culture of safety that extends beyond mere compliance.
I. The Nature of the Hazard: Understanding this compound's Profile
This compound is a suspension of solid lipid nanoparticles, typically ranging in size from 10 to 1000 nanometers.[1] While the lipid components themselves may be considered biocompatible, the nanoparticle form presents unique occupational health considerations. The primary routes of potential exposure to engineered nanoparticles are inhalation and dermal absorption.[2][3] Due to their size, these particles can be inhaled deeply into the respiratory tract and may have the ability to be absorbed through the skin.[2][3] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous chemicals, a category that includes novel nanomaterials with unknown toxicological profiles.[4][5] Furthermore, guidelines from the National Institute for Occupational Safety and Health (NIOSH) provide a framework for selecting PPE to protect against exposure to hazardous drugs and chemicals.[6][7][8]
II. Core Protective Measures: Your Essential Armor
The following table outlines the minimum required PPE for handling this compound in a laboratory setting. This is based on a risk assessment that considers the potential for aerosol generation and direct contact.
| PPE Component | Standard | Rationale |
| Gloves | ASTM D6978 compliant, powder-free nitrile gloves.[9] Double-gloving required. | Prevents dermal absorption. Double-gloving provides an additional layer of protection and allows for safe removal of the outer glove if contaminated.[4] |
| Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects the body from splashes and spills. The solid front and tight cuffs prevent gaps in protection. |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles in combination with a face shield.[8] | Protects against splashes and aerosols entering the eyes and mucous membranes.[10] |
| Respiratory Protection | NIOSH-approved N95 respirator at a minimum.[9][11] For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[2][10] | Prevents inhalation of airborne nanoparticles. The level of respiratory protection should be escalated based on the specific procedure's risk of generating aerosols. |
| Head/Shoe Covers | Disposable bouffant cap and two pairs of skid-resistant shoe covers.[12] | Prevents contamination of hair and personal footwear. The outer pair of shoe covers should be removed upon exiting the designated handling area. |
III. The Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, sequential workflow is critical to minimizing exposure risk. The following diagram illustrates the essential steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Donning and Doffing PPE
Donning Sequence:
-
Shoe Covers: Don the first pair of shoe covers before entering the designated handling area. Don the second pair immediately inside the area.
-
Hair and Beard Covers: Ensure all hair is contained.
-
Gown: Select a gown of the appropriate size. Ensure it is fully closed in the back.[9]
-
Respirator: Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on goggles first, then the face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the gown sleeves. Don the second, outer pair of gloves, ensuring the cuffs extend over the gown sleeves.[4]
Doffing Sequence (to be performed at the exit of the handling area):
-
Outer Shoe Covers: Remove and discard the outer pair of shoe covers.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out during removal to contain any contamination.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from the body to prevent contact with the contaminated exterior.
-
Exit Handling Area
-
Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.
-
Respirator: Remove without touching the front of the respirator.
-
Hair Cover and Inner Shoe Covers: Remove and discard.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
IV. Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound are to be considered hazardous waste.[13] This includes used PPE, contaminated labware, and any materials used for spill cleanup.
Waste Segregation and Disposal Protocol:
-
Segregation: At the point of use, immediately place all contaminated solid waste into a designated, clearly labeled, leak-proof hazardous waste container.[14] Keep liquid waste separate from solid waste.[14]
-
Container Management: Waste containers must be kept closed except when adding waste.[13] They should be stored in a designated secondary containment area to prevent spills from reaching drains.[13]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound-contaminated PPE").
-
Disposal: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[15] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[16]
Spill Response:
In the event of a spill, immediately alert others in the area and evacuate if necessary. Spills must be cleaned up immediately by trained personnel wearing appropriate PPE.[13] Use a spill kit containing absorbent materials to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.[13]
V. Building a Culture of Safety
This guide provides the foundational procedures for safely handling this compound. However, true safety is an ongoing commitment. All personnel must receive documented training on these procedures before working with this compound.[17][18] It is the responsibility of every team member to remain vigilant, to question any procedure that seems unclear or unsafe, and to actively participate in creating a secure research environment.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
